Ethyl 3,5-dimethylphenylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFZLKBBSUQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427367 | |
| Record name | Ethyl 3,5-dimethylphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105337-18-6 | |
| Record name | Ethyl 3,5-dimethylphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3,5-dimethylphenylacetate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl 3,5-dimethylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aromatic ester with a molecular structure that presents significant opportunities in synthetic chemistry and drug discovery. This guide provides a comprehensive analysis of its structural features, validated protocols for its synthesis, and a detailed breakdown of its spectroscopic signature. By elucidating the relationship between its structure and its chemical behavior, we offer insights into its potential as a versatile building block for creating complex molecular architectures and active pharmaceutical ingredients (APIs). This document serves as a technical resource, blending foundational chemical principles with practical, field-proven methodologies.
Deconstructing the Molecular Architecture
The structural identity of this compound is encoded in its name. A systematic deconstruction reveals the core components that dictate its physicochemical properties and reactivity.
-
Phenylacetate Core: The parent structure is a phenylacetate group, which consists of a benzene ring attached to an acetyl group via a methylene (-CH2-) bridge. This methylene group is crucial as it insulates the ester functionality from the direct electronic effects of the aromatic ring, differentiating its reactivity from that of benzoates.
-
3,5-Dimethyl Substitution: The phenyl ring is substituted with two methyl groups at the meta-positions (carbons 3 and 5). This substitution pattern increases the molecule's lipophilicity and sterically influences the accessibility of the aromatic ring. The symmetrical substitution simplifies its nuclear magnetic resonance (NMR) spectrum.
-
Ethyl Ester Functionality: The carboxyl group is esterified with ethanol, forming an ethyl ester. This functional group is a key reactive site, susceptible to hydrolysis and transesterification, and acts as a hydrogen bond acceptor.
These components converge to form a molecule with a distinct profile: an aromatic, moderately lipophilic compound with a reactive ester handle.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | ethyl 2-(3,5-dimethylphenyl)acetate | [1] |
| CAS Number | 105337-18-6 | [1] |
| Canonical SMILES | CC1=CC(C)=CC(CC(OCC)=O)=C1 |
| InChI Key | ZGLFZLKBBSUQPS-UHFFFAOYSA-N |[1] |
Caption: 2D structure of this compound.
Synthesis Protocol: Fischer-Speier Esterification
The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3,5-dimethylphenylacetic acid with ethanol. The choice of this method is based on its cost-effectiveness and procedural simplicity.[3][4]
Causality of Experimental Design
The reaction is governed by Le Châtelier's principle; it is an equilibrium process.[5] To achieve a high yield, the equilibrium must be shifted towards the product. This is accomplished by two key strategic choices:
-
Use of Excess Reagent: Ethanol is used in large excess, serving as both a reactant and the solvent. This high concentration of one of the reactants drives the reaction forward.[6][7]
-
Removal of Water: Although not always necessary when using a vast excess of alcohol, for maximal conversion, water can be removed as it forms, typically via a Dean-Stark apparatus with an azeotropic solvent like toluene.[7][8]
The acid catalyst (typically H₂SO₄) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][8]
Step-by-Step Laboratory Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenylacetic acid (10.0 g, 60.9 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (100 mL, ~1.7 mol). While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear, colorless liquid.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Validation of Molecular Structure
Structural confirmation is a non-negotiable step in synthesis. A multi-spectroscopic approach provides an unambiguous validation of the target molecule. The predicted data below is based on established principles of NMR, IR, and MS analysis for analogous structures.[9][10][11][12]
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
|---|---|---|---|
| ¹H NMR | Ethyl -CH₃ | ~1.2 ppm (triplet, 3H) | Split by the adjacent -OCH₂- group. |
| Aromatic -CH₃ | ~2.3 ppm (singlet, 6H) | Two magnetically equivalent methyl groups on the ring. | |
| Methylene -CH₂- | ~3.6 ppm (singlet, 2H) | Singlet due to no adjacent protons. | |
| Ethyl -OCH₂- | ~4.1 ppm (quartet, 2H) | Split by the adjacent -CH₃ group.[13] | |
| Aromatic Ar-H | ~6.8-6.9 ppm (singlet, 3H) | Symmetrical substitution pattern results in simplified aromatic signals. | |
| ¹³C NMR | Ethyl -CH₃ | ~14 ppm | Standard alkyl carbon chemical shift. |
| Aromatic -CH₃ | ~21 ppm | Typical shift for methyl groups on a benzene ring. | |
| Methylene -CH₂- | ~41 ppm | Aliphatic carbon adjacent to an aromatic ring. | |
| Ethyl -OCH₂- | ~61 ppm | Aliphatic carbon bonded to an oxygen atom. | |
| Aromatic C-H & C-C | ~126-138 ppm | Multiple peaks corresponding to the different carbon environments in the ring. | |
| Ester C=O | ~171 ppm | Characteristic shift for a carbonyl carbon in an ester. | |
| IR Spec. | C=O Stretch | 1735 - 1750 cm⁻¹ (Strong) | A hallmark absorption for the ester carbonyl group.[12] |
| C-O Stretch | 1150 - 1250 cm⁻¹ (Strong) | Corresponds to the stretching vibration of the ester C-O bond.[12] | |
| sp³ C-H Stretch | 2850 - 3000 cm⁻¹ | From the methyl and methylene groups. | |
| sp² C-H Stretch | 3000 - 3100 cm⁻¹ | From the aromatic C-H bonds. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 192 | Corresponds to the molecular weight of the compound. |
| Fragment | m/z 147 | Loss of the ethoxy radical (•OCH₂CH₃). |
| | Fragment (Base Peak) | m/z 119 | Formation of the stable 3,5-dimethylbenzyl cation after cleavage. |
Applications in Drug Development and Medicinal Chemistry
While this compound is not an API itself, its structural motifs are highly relevant in pharmaceutical design and synthesis.
-
Scaffold for API Synthesis: As a versatile intermediate, it provides a lipophilic 3,5-dimethylphenyl moiety coupled with a reactive ester handle. This structure can be elaborated into more complex molecules. For instance, the ester can be hydrolyzed back to the carboxylic acid and then coupled with amines to form amides, or it can be reduced to the corresponding alcohol. Related phenylacetate structures are precursors in the synthesis of various pharmaceuticals.[14]
-
Fragment-Based Drug Discovery (FBDD): The molecule represents an ideal "fragment" for FBDD. Its molecular weight is under 300 g/mol , and it contains both hydrophobic (dimethylphenyl) and polar/hydrogen bond accepting (ester) features. It can be used in screening assays to identify low-affinity binders to biological targets, which can then be optimized into potent leads.
-
Influence of the 3,5-Dimethylphenyl Group: This specific substitution pattern is often strategically employed in drug design. The methyl groups can enhance binding to hydrophobic pockets in target proteins and can block metabolic oxidation at the meta-positions, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of a potential drug candidate.[15] This moiety is found in fungicides and drugs targeting the central nervous system (CNS) to enhance selectivity and persistence.[15]
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Ethyl 3,5-dimethylphenylacetate synthesis precursors
An In-depth Technical Guide to the Synthesis of Ethyl 3,5-dimethylphenylacetate: Precursors and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core precursor, 3,5-dimethylphenylacetic acid, and the various methodologies for its synthesis. We will explore three primary synthetic routes starting from distinct precursors: the hydrolysis of 3,5-dimethylbenzyl cyanide, the Grignard carboxylation of 3,5-dimethylbenzyl halides, and the Willgerodt-Kindler reaction of 3,5-dimethylacetophenone. The guide culminates in the final esterification step to yield the target compound. Each pathway is analyzed for its mechanistic underpinnings, experimental considerations, and procedural logic, ensuring a blend of theoretical knowledge and practical application.
Introduction to this compound
This compound is an organic ester with the chemical formula C₁₂H₁₆O₂.[1][2] It serves as a significant building block in organic synthesis, finding application as an intermediate in the manufacturing of pharmaceuticals, fragrances, and pesticides.[1] The molecular structure consists of a 3,5-dimethylphenyl group attached to an ethyl acetate moiety via a methylene bridge. The most direct and common method for its preparation is the acid-catalyzed esterification of 3,5-dimethylphenylacetic acid with ethanol.[1] Consequently, the efficient synthesis of this core carboxylic acid precursor is the critical focus of this guide.
The Central Intermediate: Synthesis of 3,5-Dimethylphenylacetic Acid
The selection of a synthetic route to 3,5-dimethylphenylacetic acid is contingent upon precursor availability, scalability, and laboratory capabilities. Below, we detail three robust and field-proven pathways.
Pathway A: Hydrolysis of 3,5-Dimethylbenzyl Cyanide
This pathway represents one of the most straightforward methods for synthesizing phenylacetic acids. The strategy relies on the conversion of a benzyl cyanide to its corresponding carboxylic acid through hydrolysis.
-
Core Precursor : 3,5-Dimethylbenzyl cyanide (also known as (3,5-dimethylphenyl)acetonitrile).[3]
-
Reaction Principle : The nitrile group (-C≡N) is hydrolyzed under either strong acidic or basic conditions. The carbon atom of the nitrile is susceptible to nucleophilic attack by water or a hydroxide ion, initiating a sequence of steps that ultimately forms a carboxylic acid.[4] Basic hydrolysis, which produces a carboxylate salt that must be acidified in a separate workup step, is often preferred for its cleaner reaction profile.
Causality Behind Experimental Choices : The use of a strong base like sodium hydroxide (NaOH) in a high-boiling solvent (e.g., n-butanol or ethylene glycol) ensures the reaction proceeds to completion.[5][6] The elevated temperature is necessary to overcome the activation energy for the hydrolysis of the relatively stable nitrile group. The reaction first produces the corresponding amide as an intermediate, which is then further hydrolyzed to the carboxylate salt.[6][7]
Caption: Overview of synthetic pathways to this compound.
Pathway B: Grignard Carboxylation of 3,5-Dimethylbenzyl Halides
This classic organometallic approach leverages the formation of a Grignard reagent to create a new carbon-carbon bond by reacting it with carbon dioxide.
-
Core Precursors : 3,5-Dimethylbenzyl bromide or 3,5-Dimethylbenzyl chloride.
-
Reaction Principle : The synthesis is a two-stage process. First, the benzyl halide reacts with magnesium metal in an anhydrous ether (like diethyl ether or THF) to form 3,5-dimethylbenzylmagnesium halide.[8] This Grignard reagent effectively reverses the polarity (umpolung) of the benzylic carbon, turning it from an electrophilic site into a potent nucleophile. In the second stage, this carbanion attacks the electrophilic carbon of carbon dioxide (typically from dry ice), followed by an acidic workup to protonate the resulting carboxylate.[9][10][11]
Trustworthiness Through Self-Validation : The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous conditions.[11][12] Any trace of water or other protic solvents will protonate and destroy the highly basic Grignard reagent, halting the reaction. This requirement serves as a self-validating control; the formation of the desired product is itself proof that the experimental setup was sufficiently dry. The initiation of the reaction is often indicated by a gentle reflux and a cloudy appearance of the solution.[11]
Caption: Mechanism of Grignard reagent carboxylation.
Pathway C: Willgerodt-Kindler Rearrangement
This powerful but more complex reaction transforms an aryl alkyl ketone into a carboxylic acid derivative with the same number of carbon atoms, effectively migrating the carbonyl function to the terminal position of the alkyl chain.
-
Core Precursor : 3,5-Dimethylacetophenone.
-
Reaction Principle : The Willgerodt-Kindler modification involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine.[13][14] This process forms a thioamide intermediate (N-(3,5-dimethylphenylacetyl)morpholine). This thioamide is then isolated and subjected to hydrolysis (acidic or basic) to yield the final 3,5-dimethylphenylacetic acid.[14]
Expertise & Mechanistic Insight : The reaction proceeds through a complex cascade. It begins with the formation of an enamine from the ketone and morpholine.[13] This enamine then reacts with sulfur. The key step is a series of rearrangements that move the functional group down the chain, culminating in the formation of the stable thioamide at the terminal position.[14] While the conditions can be harsh, this method is exceptionally useful for preparing terminally-functionalized arylalkanoic acids from readily available ketones.
Final Synthesis Step: Fischer-Speier Esterification
Regardless of the pathway chosen to synthesize the carboxylic acid intermediate, the final step to obtain this compound is typically a Fischer-Speier esterification.
-
Precursors : 3,5-Dimethylphenylacetic acid and ethanol.
-
Reaction Principle : This is a classic acid-catalyzed esterification. The carboxylic acid is heated with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][15][16]
Causality and Equilibrium Control : The reaction is an equilibrium process. To drive it towards the formation of the ester product, Le Châtelier's principle is applied. This is achieved by using a large excess of one of the reactants, typically the alcohol (ethanol), which can also serve as the solvent.[16] Alternatively, the removal of water as it is formed can also shift the equilibrium to the right. The acid catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of ethanol.
Caption: Simplified mechanism of Fischer esterification.
Summary of Precursors and Methodologies
| Pathway | Core Precursor(s) | Key Reagents & Conditions | Intermediate | Final Product |
| A | 3,5-Dimethylbenzyl cyanide | 1. NaOH, H₂O, Heat2. HCl (aq) | 3,5-Dimethylphenylacetic Acid | This compound |
| B | 3,5-Dimethylbenzyl bromide | 1. Mg, Anhydrous Ether2. CO₂ (solid)3. HCl (aq) | 3,5-Dimethylphenylacetic Acid | This compound |
| C | 3,5-Dimethylacetophenone | 1. Sulfur, Morpholine, Heat2. H₂SO₄, H₂O, Heat | 3,5-Dimethylphenylacetic Acid | This compound |
Detailed Experimental Protocols
Protocol for Pathway A: Cyanide Hydrolysis and Esterification
Step 1: Synthesis of 3,5-Dimethylphenylacetic Acid
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylbenzyl cyanide (1 mole), sodium hydroxide (2.5 moles), and a 1:1 mixture of water and ethanol (sufficient to ensure stirring).
-
Heat the mixture to reflux and maintain for 6-8 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify with concentrated hydrochloric acid with vigorous stirring until the pH is ~1-2.
-
A white precipitate of 3,5-dimethylphenylacetic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Esterification
-
In a round-bottom flask, combine the dried 3,5-dimethylphenylacetic acid (1 mole) and an excess of absolute ethanol (5-10 moles).
-
Slowly add concentrated sulfuric acid (0.1 moles) while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[17]
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[15][17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude ester can be purified by vacuum distillation to yield pure this compound.[17]
Protocol for Pathway B: Grignard Reaction and Esterification
Step 1: Synthesis of 3,5-Dimethylphenylacetic Acid
-
Preparation : Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.1 moles).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 3,5-dimethylbenzyl bromide (1 mole) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling/cloudiness), a crystal of iodine or gentle warming may be used for initiation.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[12]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Carboxylation : Cool the flask to room temperature. In a separate large beaker, place a large excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with stirring.[11]
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup : Slowly add a cold solution of dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the product.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3,5-dimethylphenylacetic acid.
Step 2: Esterification
-
Follow the same esterification procedure as described in Protocol 5.1, Step 2.
Conclusion
The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid, 3,5-dimethylphenylacetic acid. This guide has detailed three distinct and reliable methods for preparing this crucial intermediate, each starting from different commercially available precursors. The choice between nitrile hydrolysis, Grignard carboxylation, or the Willgerodt-Kindler reaction allows chemists to select a pathway that best fits their starting material availability, safety considerations, and equipment. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently and efficiently produce this valuable synthetic building block.
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Ethyl 3,5-dimethylphenylacetate solubility data
An In-Depth Technical Guide to the Solubility of Ethyl 3,5-dimethylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound (C₁₂H₁₆O₂), a key consideration for its application in pharmaceutical and chemical research. The document delves into the fundamental physicochemical properties of the compound and the core thermodynamic principles governing its dissolution. While specific quantitative solubility data is not broadly published, this guide establishes a predictive framework for its behavior in various solvents based on the "like dissolves like" principle. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the shake-flask method, supported by a discussion of appropriate analytical techniques for quantification. The guide is structured to provide both theoretical understanding and practical, actionable methodologies for laboratory professionals.
Introduction: The Significance of Solubility
This compound is an aromatic ester with potential applications in organic synthesis and as an intermediate in the development of active pharmaceutical ingredients (APIs). Understanding the solubility of any compound is a critical first step in the drug development pipeline and chemical process design. Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature, dictates a compound's bioavailability, informs formulation strategies, and is essential for designing purification techniques like crystallization.[1][2] This guide provides the foundational knowledge and practical steps required to characterize the solubility profile of this compound.
Physicochemical Properties of this compound
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility.
-
IUPAC Name: ethyl 2-(3,5-dimethylphenyl)acetate[3]
-
Structure: The molecule consists of a non-polar benzene ring substituted with two methyl groups and an ethyl acetate group. The ester functional group (-COO-) introduces some polarity, but the large hydrocarbon structure dominates the molecule's character.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[3], Sigma-Aldrich[4] |
| Molecular Weight | 192.25 g/mol | PubChem[3], Sigma-Aldrich[4] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| InChIKey | ZGLFZLKBBSUQPS-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich[4] |
The Theoretical Bedrock of Solubility
The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[5] For dissolution to occur spontaneously, ΔG must be negative. The equation ΔG = ΔH - TΔS breaks this down into enthalpic (ΔH) and entropic (ΔS) contributions.[2]
-
Enthalpy of Solution (ΔH_soln): This represents the net heat change during dissolution. It can be viewed as the sum of three steps:
-
Breaking Solute-Solute Bonds (Endothermic): Energy is required to overcome the lattice energy of the solid this compound.[6]
-
Breaking Solvent-Solvent Bonds (Endothermic): Energy is needed to create space within the solvent for the solute molecules.[6]
-
Forming Solute-Solvent Bonds (Exothermic): Energy is released when the solute molecules are solvated by the solvent.[6] The overall sign of ΔH depends on the balance of these energies.
-
-
Entropy of Solution (ΔS_soln): This reflects the change in randomness. Typically, dissolution leads to an increase in entropy (positive ΔS) as the ordered crystal lattice of the solute is dispersed throughout the solvent.[2][5]
This thermodynamic interplay is the basis for the guiding principle of "like dissolves like."[1][7][8] Polar solvents, which engage in strong dipole-dipole or hydrogen bonding, can effectively break down the lattice of polar solutes and form strong, energetically favorable solute-solvent interactions.[9] Non-polar solvents best dissolve non-polar solutes through weaker van der Waals forces.[8]
Predicted Solubility Profile of this compound
Given its predominantly non-polar structure (large aromatic hydrocarbon portion), this compound is predicted to have low solubility in polar solvents and high solubility in non-polar and moderately polar organic solvents.[10]
| Solvent | Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Very Low / Insoluble | The high polarity and strong hydrogen bonding network of water cannot effectively solvate the large, non-polar aromatic ring.[8][9] |
| Methanol (CH₃OH) | Polar Protic | Low to Moderate | While more polar than the solute, it is less polar than water and may show some limited ability to dissolve the compound. |
| Ethanol (C₂H₅OH) | Polar Protic | Moderate | The presence of an ethyl group makes ethanol slightly less polar than methanol, potentially improving its interaction with the non-polar parts of the solute.[11] |
| Hexane (C₆H₁₄) | Non-Polar | High | As a non-polar hydrocarbon, hexane will effectively solvate the non-polar dimethylphenyl group through London dispersion forces.[8] |
| Toluene (C₇H₈) | Non-Polar (Aromatic) | Very High | Toluene's aromatic ring can interact favorably with the aromatic ring of the solute ("like dissolves like").[8] |
| Ethyl Acetate (C₄H₈O₂) | Moderately Polar | Very High | The solvent and solute share a similar ester functional group, promoting strong solute-solvent interactions.[12][13] |
| Acetone (C₃H₆O) | Polar Aprotic | High | Acetone is a versatile solvent capable of dissolving many organic compounds. Its polarity is suitable for interacting with the ester group while accommodating the non-polar structure.[14] |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The most reliable way to determine solubility is through direct experimental measurement.[15] The shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility.[16] It is designed to ensure that the solvent becomes fully saturated with the solute.
Causality in Protocol Design:
-
Excess Solute: Using an excess of the solid ensures that the equilibrium reached is indeed saturation.
-
Agitation & Time: Continuous agitation for 24-48 hours is crucial. This timeframe is typically sufficient to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium.[16] Shorter times might only yield an apparent or kinetic solubility value.[17]
-
Temperature Control: Solubility is temperature-dependent.[7] A constant temperature bath is non-negotiable for accurate and reproducible results.
-
Phase Separation: Filtration or centrifugation is a critical step to separate the undissolved solid from the saturated solution before analysis.[15] Failure to do so will result in erroneously high solubility values.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The excess should be visually apparent.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method (see Section 6).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in desired units (e.g., mg/mL, mol/L).
Caption: Workflow for the Shake-Flask Solubility Measurement.
Analytical Techniques for Concentration Measurement
Once a saturated solution is obtained and filtered, its concentration must be accurately measured. The choice of technique depends on the compound's properties and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice.[18] A UV detector is suitable for this compound due to its aromatic ring, which absorbs UV light. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
-
Gravimetric Analysis: For solvents that are highly volatile, a known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container.[19] The mass of the remaining solid solute allows for a direct calculation of solubility. This method is simple but may be less precise than HPLC.[19]
Caption: The "Like Dissolves Like" Principle for this compound.
Conclusion
This guide has established that this compound, owing to its chemical structure, is expected to be highly soluble in non-polar and moderately polar organic solvents, with poor solubility in highly polar solvents like water. While predictive models provide a strong starting point, rigorous experimental determination is essential for accurate characterization. The detailed shake-flask protocol and discussion of analytical techniques provided herein offer a robust framework for scientists to generate reliable solubility data. This data is fundamental for advancing the use of this compound in pharmaceutical formulation, process chemistry, and other scientific applications.
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Introduction: The Molecular Identity of Ethyl 3,5-dimethylphenylacetate
An In-depth Technical Guide to the Spectral Analysis of Ethyl 3,5-dimethylphenylacetate
This compound is an organic compound with the molecular formula C₁₂H₁₆O₂[1]. As an ester derivative of phenylacetic acid, it holds potential interest for researchers in fields ranging from medicinal chemistry to materials science, where precise molecular characterization is paramount. The structural elucidation and purity assessment of such molecules rely on a suite of spectroscopic techniques. This guide provides an in-depth analysis of the core spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that collectively define the molecular fingerprint of this compound. Understanding these spectral signatures is fundamental for its unambiguous identification, quality control in synthesis, and prediction of its chemical behavior.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is the most common method, providing a characteristic fragmentation pattern that serves as a structural fingerprint.
Expertise & Causality in MS Analysis
The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is strategic for a volatile compound like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring the resulting spectrum is of the pure compound. The EI source bombards the molecule with high-energy electrons, creating a radical cation known as the molecular ion (M⁺˙). The energy imparted is sufficient to induce specific bond cleavages, and the stability of the resulting fragments dictates the observed spectrum. The most stable carbocations typically produce the most intense peaks.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC-MS instrument.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution of the compound.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Detection: Scan a mass range of m/z 40-400 to capture the molecular ion and all significant fragments.
Caption: Primary fragmentation of this compound in EI-MS.
Quantitative Mass Spectrometry Data
| m/z | Proposed Fragment Identity | Relative Intensity |
| 192 | [C₁₂H₁₆O₂]⁺˙ (Molecular Ion) | Moderate |
| 120 | [C₉H₁₂]⁺˙ | High |
| 119 | [C₉H₁₁]⁺ (3,5-Dimethylbenzyl cation) | 100% (Base Peak) |
Table based on data from the NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Spectroscopy: Mapping the Functional Groups
Infrared (IR) spectroscopy is a non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Expertise & Causality in IR Analysis
The IR spectrum provides immediate, conclusive evidence for the presence of the key ester and aromatic functionalities. For esters, a characteristic "Rule of Three" pattern of intense peaks is often observed: a carbonyl (C=O) stretch and two carbon-oxygen (C-O) stretches.[2][3] The exact position of the C=O stretch is diagnostic; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ester.[3][4] The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (< 900 cm⁻¹).
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a single drop of neat this compound liquid (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Data Interpretation
The IR spectrum of this compound will display characteristic absorption bands confirming its structure.
Key Absorption Bands:
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is characteristic of C-H bonds on the aromatic ring.[4][5]
-
Aliphatic C-H Stretch: Stronger bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) correspond to the C-H bonds of the methyl (CH₃) and methylene (CH₂) groups.[5]
-
Ester C=O Stretch: A very strong, sharp absorption band is expected between 1715-1730 cm⁻¹ .[3] This frequency is slightly lower than that of a saturated ester (~1735 cm⁻¹) due to electronic effects from the phenyl ring, though it is not directly conjugated.[4]
-
Aromatic C=C Stretches: Medium-intensity peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.[4][5]
-
Ester C-O Stretches: Two strong bands are expected in the fingerprint region. The C-C-O stretch will appear around 1250-1310 cm⁻¹ , and the O-C-C stretch will be found around 1100-1130 cm⁻¹ .[3] These, along with the C=O stretch, confirm the ester group.
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3010-3100 | C-H Stretch | Aromatic Ring |
| 2850-2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1715-1730 | C=O Stretch | Ester |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1250-1310 | C-O Stretch (Asymmetric) | Ester |
| 1100-1130 | C-O Stretch (Symmetric) | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and symmetry of the atoms.
Expertise & Causality in NMR Analysis
The chemical shift of a nucleus in NMR is determined by its electronic environment. Electronegative atoms, like the oxygens in the ester group, deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Aromatic ring currents also strongly influence the chemical shifts of attached protons, moving them significantly downfield compared to alkene protons.[6][7] The symmetry of the 3,5-disubstituted ring is a key feature that simplifies the spectrum, making the two methyl groups and the two ortho protons (positions 2 and 6) chemically equivalent. Spin-spin splitting patterns (multiplicity) in ¹H NMR arise from the influence of neighboring, non-equivalent protons and follow the n+1 rule, providing direct evidence of atomic connectivity.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a clear and unambiguous map of the proton environments in the molecule.
Caption: Labeled protons for ¹H NMR assignment correlation.
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| a | -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | 3H |
| b | -O-CH₂ -CH₃ | ~ 4.15 | Quartet (q) | 2H |
| c | Ar-CH₂ -COO- | ~ 3.60 | Singlet (s) | 2H |
| d | Aromatic H (2,6) | ~ 6.90 | Singlet (s) | 2H |
| e | Aromatic H (4) | ~ 6.85 | Singlet (s) | 1H |
| f | Ar-CH₃ (3,5) | ~ 2.30 | Singlet (s) | 6H |
-
Ethyl Group (a, b): The classic ethyl pattern is observed: a triplet for the methyl protons (a) split by the two methylene protons (n=2, 2+1=3), and a quartet for the methylene protons (b) split by the three methyl protons (n=3, 3+1=4).[8] The methylene protons are shifted downfield due to the adjacent oxygen atom.
-
Benzylic Protons (c): These two protons are adjacent to the aromatic ring and the carbonyl group. They have no adjacent, non-equivalent protons, so they appear as a sharp singlet.
-
Aromatic Protons (d, e): Due to the symmetry of the 1,3,5-substitution pattern, the protons at positions 2 and 6 are equivalent and do not split each other. They also have no ortho or meta neighbors, resulting in a singlet. The proton at position 4 is similarly isolated and also appears as a singlet. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[9]
-
Ring Methyl Protons (f): The six protons of the two methyl groups are chemically equivalent due to the molecule's symmetry and appear as a single, sharp singlet integrating to 6H.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom, confirming the molecular symmetry.
| Assignment | Predicted δ (ppm) |
| C =O | ~ 171.5 |
| Ar-C (1, ipso) | ~ 138.0 |
| Ar-C (3,5, ipso) | ~ 134.5 |
| Ar-C (2,6) | ~ 129.0 |
| Ar-C (4) | ~ 127.0 |
| -O-C H₂-CH₃ | ~ 61.0 |
| Ar-C H₂-COO- | ~ 41.5 |
| Ar-C H₃ (3,5) | ~ 21.3 |
| -O-CH₂-C H₃ | ~ 14.2 |
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears far downfield, typically above 170 ppm.[10]
-
Aromatic Carbons: The four unique aromatic carbons appear in the typical range of 120-150 ppm.[9] The ipso-carbons (those attached to substituents) are often broader and have distinct shifts.
-
Aliphatic Carbons: The chemical shifts of the four aliphatic carbons are distinct and align with standard values for similar structures.[10][11]
Conclusion
The comprehensive spectral analysis of this compound provides an unambiguous structural confirmation. Mass spectrometry establishes its molecular weight at 192 amu and reveals a dominant fragmentation pathway via the formation of a stable 3,5-dimethylbenzyl cation. Infrared spectroscopy confirms the presence of the essential ester and aromatic functional groups through their characteristic vibrational bands. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and high degree of symmetry within the molecule. Together, these techniques form a self-validating system of analysis, providing the robust characterization required by researchers, scientists, and drug development professionals.
References
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]
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Chemistry Stack Exchange. (2012). Why do aromatic hydrogen atoms have a higher chemical shift value compared to aliphatic hydrogen atoms? [Link]
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University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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SpectraBase. (n.d.). This compound [Vapor Phase IR]. [Link]
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Human Metabolome Database. (n.d.). Ethyl phenylacetate ¹³C NMR Spectrum. [Link]
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University of Colorado Boulder. (n.d.). Esters. An Introduction. [Link]
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QuimicaOrganica.org. (n.d.). IR Spectrum: Esters. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem. [Link]
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Navigating the Commercial Landscape of Ethyl 3,5-dimethylphenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dimethylphenylacetate, a niche aromatic ester, presents a unique profile for researchers in fields ranging from fragrance and flavor science to pharmaceutical development. Its commercial availability, however, requires careful navigation due to a shifting supplier landscape. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of this compound, empowering researchers to make informed decisions for their procurement and application needs.
Commercial Availability: A Shifting Landscape
Historically, this compound was available through major chemical suppliers. However, it is crucial to note that Sigma-Aldrich (formerly AldrichCPR) has discontinued this product , a significant consideration for long-term research and development projects.
Currently, the availability of this compound is primarily through smaller, specialized chemical synthesis companies and research chemical suppliers. Researchers seeking to procure this compound should focus their search on vendors specializing in fine chemicals and custom synthesis.
Table 1: Potential Commercial Sources for this compound
| Supplier Category | Potential Availability | Notes |
| Major Chemical Suppliers | Limited to Discontinued | Check for remaining stock or alternative grades. |
| Research Chemical Suppliers | Likely Available | Inquire about purity, lead times, and available quantities. |
| Custom Synthesis Providers | Available upon Request | Ideal for specific purity requirements or larger quantities. |
It is imperative for researchers to conduct due diligence when sourcing this compound, including requesting certificates of analysis to verify identity and purity.
Synthesis of this compound: The Fischer-Speier Esterification Approach
The most direct and industrially relevant method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dimethylphenylacetic acid with ethanol, using an acid catalyst.[1][2][3][4][5] This reversible reaction is driven to completion by removing water as it is formed, often through azeotropic distillation.
Reaction Principle
The Fischer-Speier esterification involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the desired ester.
Caption: Fischer-Speier esterification of 3,5-dimethylphenylacetic acid.
Detailed Experimental Protocol
Materials:
-
3,5-Dimethylphenylacetic acid
-
Anhydrous Ethanol (excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 3,5-dimethylphenylacetic acid, a 3-5 fold molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight). Add toluene to fill the side arm of the Dean-Stark trap.
-
Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
-
Purification: The crude product can be further purified by vacuum distillation to obtain this compound of high purity.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The final product's identity and purity should be confirmed by the analytical methods detailed in the following section.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized or procured this compound.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [6] |
| Molecular Weight | 192.25 g/mol | [6] |
| CAS Number | 105337-18-6 | [6] |
| Appearance | Solid | |
| ¹H NMR | Predicted | |
| δ ~1.2 (t, 3H, -OCH₂CH ₃) | ||
| δ ~2.3 (s, 6H, Ar-CH ₃) | ||
| δ ~3.5 (s, 2H, Ar-CH ₂-) | ||
| δ ~4.1 (q, 2H, -OCH ₂CH₃) | ||
| δ ~6.8-6.9 (m, 3H, Ar-H ) | ||
| ¹³C NMR | Predicted | |
| δ ~14 (-OCH₂C H₃) | ||
| δ ~21 (Ar-C H₃) | ||
| δ ~41 (Ar-C H₂-) | ||
| δ ~61 (-OC H₂CH₃) | ||
| δ ~127, 129, 135, 138 (Ar-C ) | ||
| δ ~172 (C =O) | ||
| IR (Vapor Phase) | C=O stretch: ~1740 cm⁻¹ | [6][7] |
| C-O stretch: ~1150-1250 cm⁻¹ | [6][7] | |
| C-H (sp³) stretch: ~2850-3000 cm⁻¹ | [6][7] | |
| C-H (aromatic) stretch: ~3000-3100 cm⁻¹ | [6][7] | |
| Mass Spectrum (EI) | M⁺ at m/z 192 | [6] |
| Fragment at m/z 119 ([M-COOEt]⁺) | [6] |
Note: Predicted NMR data is based on standard chemical shift values and the structure of the molecule. Experimental data should be acquired for confirmation.
Caption: Molecular structure of this compound.
Applications and Future Outlook
Aromatic esters like this compound are valued for their characteristic fragrances and flavors. They often find applications in the following sectors:
-
Fragrance Industry: As a component in perfumes and cosmetics, contributing to floral and fruity scent profiles.
-
Flavor Industry: Used as a food additive to impart specific taste characteristics.
-
Pharmaceutical Research: As a starting material or intermediate in the synthesis of more complex molecules with potential biological activity.
The discontinuation of this compound by a major supplier may present challenges but also opportunities for custom synthesis providers and researchers developing novel synthetic routes. As research into new fragrances, flavors, and pharmaceuticals continues, the demand for unique aromatic esters like this compound is likely to persist.
Conclusion
While the commercial availability of this compound has seen a shift with its discontinuation from major suppliers, it remains accessible through specialized chemical vendors and custom synthesis. A thorough understanding of its synthesis via Fischer-Speier esterification and its analytical characterization provides researchers with the necessary tools to procure and utilize this compound effectively. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to confidently integrate this compound into their research endeavors.
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Ethyl 3,5-dimethylphenylacetate IUPAC name and synonyms
An In-depth Technical Guide to Ethyl 2-(3,5-dimethylphenyl)acetate
Nomenclature and Identification
Ethyl 2-(3,5-dimethylphenyl)acetate is an aromatic ester, a derivative of phenylacetic acid. Its chemical identity is defined by the following nomenclature and identifiers.
Synonyms
The compound is known by several other names in literature and commercial listings:
-
Ethyl 3,5-dimethylphenylacetate[1]
-
Benzeneacetic acid, 3,5-dimethyl-, ethyl ester[1]
-
3,5-Dimethylphenylacetic acid ethyl ester[1]
-
(3,5-dimethylphenyl)acetic acid ethyl ester[2]
-
MFCD00082645[1]
Chemical Structure
Figure 1: 2D Chemical Structure of Ethyl 2-(3,5-dimethylphenyl)acetate. Source: PubChem CID 7021465[1]
Physicochemical Properties
The physical and chemical properties of Ethyl 2-(3,5-dimethylphenyl)acetate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Solid | |
| Density | 1.004 g/cm³ | [2] |
| Boiling Point | 265.2 °C at 760 mmHg | [2] |
| Flash Point | 106.6 °C | [2] |
| Refractive Index | 1.502 | [2] |
| Vapor Pressure | 0.00928 mmHg at 25°C | [2] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Synthesis and Manufacturing
The primary method for synthesizing Ethyl 2-(3,5-dimethylphenyl)acetate is through the esterification of its corresponding carboxylic acid, 3,5-dimethylphenylacetic acid, with ethanol. The most common and industrially relevant process is the Fischer-Speier esterification.
Fischer-Speier Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is an equilibrium process. To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed, in accordance with Le Châtelier's Principle.[4]
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[4][5]
Experimental Protocol: Fischer Esterification
The following is a representative protocol for the synthesis of Ethyl 2-(3,5-dimethylphenyl)acetate.
-
Reaction Setup : In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylphenylacetic acid (1.0 equivalent) and absolute ethanol (5-10 equivalents). The use of excess ethanol serves to drive the reaction equilibrium toward the product.
-
Catalyst Addition : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the carboxylic acid mass) to the mixture.
-
Reflux : Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization : Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.
-
Drying and Solvent Removal : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude ester can be purified by vacuum distillation to yield the final product.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for Ethyl 2-(3,5-dimethylphenyl)acetate synthesis.
Applications and Research
While direct applications of Ethyl 2-(3,5-dimethylphenyl)acetate are not extensively documented, its chemical structure points to its primary role as a key intermediate in organic synthesis. Its precursor, 3,5-dimethylphenylacetic acid, is noted as an important intermediate for synthesizing drugs, pesticides, and fragrances.[6] Similarly, the closely related compound, ethyl (3,5-dimethylphenyl)(oxo)acetate, is highlighted as a versatile intermediate for producing pharmaceuticals and agrochemicals due to its enhanced reactivity.[7]
Therefore, Ethyl 2-(3,5-dimethylphenyl)acetate serves as a valuable building block for introducing the 3,5-dimethylphenylacetyl moiety into more complex molecules. Researchers in drug discovery and materials science can utilize this compound in multi-step synthetic pathways to develop novel compounds with specific biological or material properties. Its presence in chemical supplier catalogs, such as Sigma-Aldrich, indicates its availability for research and development purposes.[8]
Safety and Handling
Detailed safety data for Ethyl 2-(3,5-dimethylphenyl)acetate is limited. However, data from structurally similar compounds, such as Ethyl Phenylacetate, can provide guidance for handling.
-
General Hazards : Based on related compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[2]
-
Precautionary Statements :
-
Storage : It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[9] Sigma-Aldrich lists the storage class as 11 - Combustible Solids.[8]
Disclaimer : This safety information is based on related compounds and should be used as a preliminary guide. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Spectral Data
For unambiguous identification and quality control, instrumental analysis is essential. The PubChem database indicates the availability of Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound.[1] Researchers should rely on techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the identity and purity of the synthesized or purchased material.
Conclusion
Ethyl 2-(3,5-dimethylphenyl)acetate is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is readily achievable through standard organic chemistry protocols, most notably the Fischer esterification of 3,5-dimethylphenylacetic acid. While not an end-product itself, its significance lies in its role as a versatile chemical intermediate, providing a structural motif for the development of new molecules in the pharmaceutical, agrochemical, and materials science sectors. Proper safety protocols, guided by data from analogous compounds and supplier-specific SDS, are essential for its handling in a research and development setting.
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A-Z Guide to Theoretical Yield Calculations: The Case of Ethyl 3,5-dimethylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise synthesis of novel chemical entities is the cornerstone of modern drug discovery and development. A fundamental aspect of this process is the ability to accurately predict the maximum possible amount of a product that can be formed from a given set of reactants. This is known as the theoretical yield. This in-depth technical guide provides a comprehensive walkthrough of the principles and practical steps involved in calculating the theoretical yield for the synthesis of Ethyl 3,5-dimethylphenylacetate, a valuable intermediate in pharmaceutical research. By delving into the underlying stoichiometry, the concept of limiting reagents, and the practical considerations that influence actual yields, this guide equips researchers with the essential knowledge to optimize their synthetic strategies and evaluate the efficiency of their chemical reactions.
Introduction: The Significance of Theoretical Yield in Synthetic Chemistry
In the realm of pharmaceutical and chemical research, the synthesis of a target molecule is a meticulously planned and executed process. The theoretical yield represents the maximum mass of product that can be generated from the complete conversion of the limiting reactant in a chemical reaction, assuming 100% efficiency.[1] Understanding and calculating the theoretical yield is not merely an academic exercise; it serves several critical functions in a research and development setting:
-
Reaction Efficiency Assessment: By comparing the actual yield (the amount of product experimentally obtained) to the theoretical yield, scientists can calculate the percent yield, a key metric for evaluating the efficiency and success of a particular synthetic route.
-
Process Optimization: A significant discrepancy between the actual and theoretical yields can indicate the presence of side reactions, incomplete reactions, or losses during purification. This information is invaluable for optimizing reaction conditions to maximize product formation.
-
Economic and Resource Management: In drug development, where starting materials can be expensive and rare, accurate theoretical yield calculations are essential for planning experiments, managing resources, and projecting the cost-effectiveness of a synthetic pathway.
This guide will use the synthesis of this compound as a practical example to illustrate the principles of theoretical yield calculation. This ester is a key building block in the synthesis of various biologically active compounds, making its efficient production a relevant concern for medicinal chemists.
The Synthetic Pathway: Fischer-Speier Esterification
This compound is commonly synthesized via a Fischer-Speier esterification reaction. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3]
The Balanced Chemical Equation:
The reaction for the synthesis of this compound is as follows:
C₁₀H₁₂O₂ (3,5-Dimethylphenylacetic acid) + C₂H₅OH (Ethanol) --(H₂SO₄)--> C₁₂H₁₆O₂ (this compound) + H₂O (Water)
In this reaction, 3,5-dimethylphenylacetic acid reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to produce the desired ester and water.[2][4] The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants (usually the less expensive one, in this case, ethanol) is often used.[5][6]
The Role of the Acid Catalyst
The acid catalyst, such as concentrated sulfuric acid, plays a dual role in this esterification.[4] Firstly, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][8] Secondly, sulfuric acid acts as a dehydrating agent, removing the water produced during the reaction.[4][9] This removal of a product shifts the reaction equilibrium to the right, in accordance with Le Chatelier's principle, thereby increasing the yield of the ester.[6]
Core Principles of Theoretical Yield Calculation
The calculation of the theoretical yield is fundamentally a stoichiometric exercise that hinges on the mole concept and the balanced chemical equation. The process can be broken down into a logical sequence of steps.
Molar Masses of Reactants and Products
The first step in any stoichiometric calculation is to determine the molar masses of all the substances involved in the reaction.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| 3,5-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20[10][11] |
| Ethanol | C₂H₅OH | 46.07[12][13][14][15] |
| This compound | C₁₂H₁₆O₂ | 192.25[16][17] |
| Water | H₂O | 18.02 |
Identifying the Limiting Reagent
In most chemical reactions, the reactants are not present in exact stoichiometric amounts. The reactant that is completely consumed first is known as the limiting reagent (or limiting reactant), as it limits the amount of product that can be formed.[18] The other reactant(s) are said to be in excess.
The determination of the limiting reagent is a critical step in calculating the theoretical yield.[19][20] The procedure involves comparing the mole ratio of the reactants to the stoichiometric ratio dictated by the balanced chemical equation.
Step-by-Step Protocol for Theoretical Yield Calculation
Let's consider a hypothetical experiment to illustrate the calculation.
Experimental Parameters:
-
Mass of 3,5-Dimethylphenylacetic acid: 10.0 g
-
Volume of Ethanol: 25.0 mL
-
Density of Ethanol: 0.789 g/mL
Step 1: Calculate the moles of each reactant.
-
Moles of 3,5-Dimethylphenylacetic acid:
-
Moles = Mass / Molar Mass
-
Moles = 10.0 g / 164.20 g/mol = 0.0609 mol
-
-
Mass of Ethanol:
-
Mass = Volume x Density
-
Mass = 25.0 mL x 0.789 g/mL = 19.725 g
-
-
Moles of Ethanol:
-
Moles = Mass / Molar Mass
-
Moles = 19.725 g / 46.07 g/mol = 0.428 mol
-
Step 2: Determine the limiting reagent.
The balanced equation shows a 1:1 stoichiometric ratio between 3,5-dimethylphenylacetic acid and ethanol.
-
We have 0.0609 moles of 3,5-dimethylphenylacetic acid.
-
We have 0.428 moles of ethanol.
Since the reaction requires one mole of ethanol for every one mole of 3,5-dimethylphenylacetic acid, and we have significantly more moles of ethanol than 3,5-dimethylphenylacetic acid, the 3,5-dimethylphenylacetic acid is the limiting reagent . Ethanol is in excess.
Step 3: Calculate the theoretical yield of the product in moles.
The amount of product formed is determined by the amount of the limiting reagent. The stoichiometry of the reaction is 1:1 between the limiting reagent (3,5-dimethylphenylacetic acid) and the product (this compound).
-
Moles of this compound = Moles of 3,5-Dimethylphenylacetic acid
-
Moles of this compound = 0.0609 mol
Step 4: Calculate the theoretical yield of the product in grams.
-
Theoretical Yield (g) = Moles of product x Molar Mass of product
-
Theoretical Yield (g) = 0.0609 mol x 192.25 g/mol
-
Theoretical Yield (g) = 11.71 g
Therefore, the maximum amount of this compound that can be produced in this reaction is 11.71 grams.
Visualization of the Calculation Workflow
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discovery and history of substituted phenylacetates
An In-depth Technical Guide to the Discovery and History of Substituted Phenylacetates
Abstract
Substituted phenylacetates represent a cornerstone in modern pharmacotherapy, particularly within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This technical guide provides a comprehensive exploration of the discovery and historical development of these pivotal compounds. We will trace their origins from the early recognition of the phenylacetic acid scaffold to the rational design and synthesis of blockbuster drugs such as ibuprofen, naproxen, and diclofenac. This guide will delve into the evolution of their synthetic methodologies, from classical routes to more recent, greener approaches. Furthermore, we will dissect their mechanism of action, focusing on the inhibition of cyclooxygenase (COX) enzymes, and explore the structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific journey and technical intricacies behind this indispensable class of pharmaceuticals.
Introduction: The Phenylacetic Acid Scaffold - A Cornerstone in Medicinal Chemistry
The phenylacetic acid moiety, a seemingly simple structure consisting of a phenyl group attached to a carboxylic acid function via a methylene bridge, has proven to be a remarkably versatile scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of therapeutic agents, from antibiotics to anticonvulsants.[1] However, it is within the realm of anti-inflammatory and analgesic drugs that substituted phenylacetates have made their most profound impact.
Definition and Chemical Properties of Phenylacetates
Phenylacetates are derivatives of phenylacetic acid.[2] This class of compounds includes various forms such as acids, salts, esters, and amides that all share the fundamental benzeneacetic acid structure.[2] The chemical properties of these derivatives can be modulated by the nature and position of substituents on the phenyl ring and the acetic acid side chain. These modifications influence key parameters such as acidity, lipophilicity, and steric hindrance, which in turn dictate the pharmacokinetic and pharmacodynamic profiles of the resulting drug molecules.
Early Recognition of Biological Activity
Phenylacetic acid itself is a naturally occurring compound found in plants, where it functions as an auxin, a class of plant hormones.[3][4] It is also a catabolite of phenylalanine in humans.[1] The recognition of the biological activity of simple phenylacetic acid derivatives predates the development of the major NSAIDs. Early research in the 20th century explored the physiological effects of various organic acids, laying the groundwork for future drug discovery efforts.
Significance in the Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The true significance of the phenylacetic acid scaffold in drug development became apparent with the systematic search for safer and more effective alternatives to aspirin for the treatment of inflammatory conditions.[5] This quest led to the discovery of a series of highly successful NSAIDs, including ibuprofen, naproxen, and diclofenac, which are all substituted phenylacetate derivatives.[6] These drugs have become mainstays in the management of pain, fever, and inflammation, and their discovery represents a landmark achievement in medicinal chemistry.[7][8]
The Profen Revolution: The Discovery of Ibuprofen
The story of ibuprofen is a classic example of rational drug design and persistent scientific inquiry. It marked a turning point in the treatment of rheumatoid arthritis and other inflammatory conditions, offering a safer alternative to existing therapies.
The Quest for an Aspirin Alternative
In the mid-20th century, aspirin was the primary treatment for rheumatoid arthritis. However, its long-term use was associated with significant gastrointestinal side effects. This created a pressing need for a new generation of anti-inflammatory drugs with improved tolerability.[9]
The Boots Company Research Program: A Systematic Approach
In the 1950s, the research department of the Boots Pure Drug Company in the UK embarked on a mission to discover a non-steroidal anti-inflammatory drug suitable for long-term use.[9][10] The research team, led by pharmacologist Stewart Adams, adopted a systematic approach, synthesizing and screening hundreds of compounds for anti-inflammatory activity.
Key Scientists: Stewart Adams and John Nicholson
The discovery of ibuprofen was the result of a fruitful collaboration between pharmacologist Stewart Adams and organic chemist John Nicholson.[10][11] Adams's expertise in pharmacology guided the screening process, while Nicholson's skills in organic synthesis were crucial for creating the candidate molecules.[10][11] After screening over 600 compounds, they identified 2-(4-isobutylphenyl)propionic acid as a particularly promising candidate.[9]
From Propionic Acid to 2-(4-isobutylphenyl)propionic acid
The team's research initially focused on salicylate derivatives, similar to aspirin, but later shifted to propionic acids.[10] This shift proved to be a critical decision. The final compound, named ibuprofen, was derived from propionic acid and featured an isobutylphenyl group.[12] The name itself is a portmanteau of its chemical components: i sobu tyl-pro pionic acid-phen yl.[12] A patent for ibuprofen was filed in 1961.[9][11][13]
Expanding the Armamentarium: Naproxen and Diclofenac
The success of ibuprofen spurred further research into substituted phenylacetates, leading to the development of other important NSAIDs, including naproxen and diclofenac.
The Development of Naproxen: A Chiral Profen
Naproxen, a member of the 2-arylpropionic acid (profen) family, was patented in 1967 and approved for medical use in the US in 1976.[14] A key feature of naproxen is that it is a chiral molecule, and it is the (S)-enantiomer that is responsible for its therapeutic activity. The industrial synthesis of naproxen, therefore, requires a method for obtaining the desired enantiomer.
The Genesis of Diclofenac: A Phenylacetic Acid Derivative with High Potency
Diclofenac was first synthesized in 1973 by Alfred Sallmann and Rudolf Pfister.[15] Its name is derived from its chemical name: 2-(2,6-dic hlo ran ilino) phen ylac etic acid.[15] Diclofenac is a potent NSAID with anti-inflammatory, analgesic, and antipyretic properties.[16] A notable characteristic of diclofenac is its greater potency for inhibiting the COX-2 enzyme compared to COX-1, although it is still considered a non-selective NSAID.[16][17]
Comparative Analysis of their Pharmacological Profiles
While ibuprofen, naproxen, and diclofenac all belong to the same class of drugs, they exhibit distinct pharmacological profiles.
| Feature | Ibuprofen | Naproxen | Diclofenac |
| Chemical Class | Propionic Acid Derivative | Propionic Acid Derivative | Phenylacetic Acid Derivative |
| Potency | Moderate | High | High |
| Half-life | Short (~2 hours) | Long (~12-24 hours) | Short (~1-2 hours) |
| COX Selectivity | Slightly COX-1 selective | Non-selective | Somewhat COX-2 selective |
| Common Brand Names | Advil, Motrin, Nurofen[12] | Aleve, Naprosyn[14] | Voltaren, Cataflam |
Unraveling the Mechanism of Action: The Role of Cyclooxygenase (COX) Inhibition
The therapeutic effects of substituted phenylacetates are primarily mediated by their inhibition of the cyclooxygenase (COX) enzymes.
The Discovery of Prostaglandins and their Role in Inflammation
In the 1970s, John Vane made the groundbreaking discovery that NSAIDs like aspirin work by inhibiting the synthesis of prostaglandins.[5] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including the inflammatory response, pain sensitization, and fever.[7][18]
The Identification of COX-1 and COX-2 Isozymes
Further research in the early 1990s led to the discovery of two distinct isoforms of the COX enzyme: COX-1 and COX-2.[5]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[18]
-
COX-2 is an inducible enzyme, meaning its expression is upregulated in response to inflammatory stimuli.[18] It is the primary source of prostaglandins at sites of inflammation.[7]
Molecular Interactions of Substituted Phenylacetates with COX Enzymes
Most substituted phenylacetate NSAIDs are non-selective inhibitors of both COX-1 and COX-2.[19] They act by competitively and reversibly binding to the active site of the COX enzymes, preventing the substrate, arachidonic acid, from being converted into prostaglandins.[18]
Mechanism of Action of Substituted Phenylacetates
Structure-Activity Relationships
The anti-inflammatory activity of substituted phenylacetates is closely linked to their chemical structure. Key structural features that contribute to their activity include:
-
An acidic center: The carboxylic acid group is essential for binding to the active site of the COX enzyme.
-
An aromatic ring: The phenyl group provides a hydrophobic interaction with the enzyme.
-
A second aromatic ring or a lipophilic side chain: This feature enhances the binding affinity and potency of the molecule. For example, in diclofenac, the two aromatic rings are twisted in relation to each other, which is thought to contribute to its high potency.[20]
The Evolution of Synthetic Methodologies
The industrial synthesis of substituted phenylacetates has evolved significantly over the years, with a focus on improving efficiency, reducing costs, and minimizing environmental impact.
The Boots "Green" Synthesis of Ibuprofen
The original synthesis of ibuprofen by the Boots Company was a six-step process. However, a more efficient, three-step synthesis was later developed, which is often cited as a prime example of green chemistry. This process has a higher atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, thus generating less waste.
The Boots "Green" Synthesis of Ibuprofen
The Hoechst-Celanese (BHC) Process for Ibuprofen
Another widely used industrial process for the synthesis of ibuprofen is the BHC process. This is also a three-step synthesis that starts from isobutylbenzene.
Asymmetric Synthesis of (S)-Naproxen
As naproxen is a chiral drug, its synthesis requires a method to produce the desired (S)-enantiomer. Various approaches have been developed for the asymmetric synthesis of (S)-naproxen, including the use of chiral catalysts and enzymatic resolutions.[21]
Industrial Synthesis of Diclofenac
The industrial synthesis of diclofenac typically involves the reaction of 2,6-dichloroaniline with 2-chlorophenylacetic acid.
Comparative Table of Synthetic Routes
| Drug | Key Starting Materials | Number of Steps (Modern) | Key Features |
| Ibuprofen (Boots) | 4-Isobutylacetophenone | 3 | High atom economy, "green" process |
| Ibuprofen (BHC) | Isobutylbenzene | 3 | Widely used industrial process |
| Naproxen | 2-Naphthol | Multiple | Requires asymmetric synthesis or chiral resolution[14] |
| Diclofenac | 2,6-Dichloroaniline, 2-Chlorophenylacetic acid | Multiple | High-yielding industrial process |
Experimental Protocols
The following are representative, high-level protocols for the synthesis and resolution of substituted phenylacetates. These are intended for illustrative purposes and should be adapted and optimized for specific laboratory conditions.
Representative Laboratory-Scale Synthesis of Ibuprofen (adapted from the BHC process)
-
Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-isobutylacetophenone.
-
Hydrogenation: The ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, using a reducing agent such as sodium borohydride.
-
Carbonylation: The alcohol is then carbonylated using carbon monoxide and a palladium catalyst to produce ibuprofen.
Chiral Resolution of Racemic Naproxen
-
Diastereomeric Salt Formation: Racemic naproxen is reacted with a chiral resolving agent, such as a chiral amine, to form a mixture of diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated based on their different solubilities through fractional crystallization.
-
Acidification: The desired diastereomeric salt is then acidified to liberate the pure (S)-naproxen.
Modern Perspectives and Future Directions
The field of substituted phenylacetates continues to evolve, with ongoing research focused on improving their safety and efficacy.
The Rise of COX-2 Selective Inhibitors and their Challenges
The discovery of the COX-1 and COX-2 isozymes led to the development of selective COX-2 inhibitors, which were designed to provide the anti-inflammatory benefits of NSAIDs without the gastrointestinal side effects associated with COX-1 inhibition. However, some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events, highlighting the complex role of prostaglandins in the cardiovascular system.[15]
Novel Derivatives and Drug Delivery Systems
Current research is exploring the development of novel substituted phenylacetate derivatives with improved safety profiles. Additionally, new drug delivery systems, such as topical formulations of diclofenac, are being developed to provide localized pain relief with reduced systemic exposure.[16][17]
The Enduring Legacy of Substituted Phenylacetates
Despite the challenges and ongoing research, the discovery and development of substituted phenylacetates remain a triumph of medicinal chemistry. These drugs have provided relief to millions of people worldwide and continue to be a vital tool in the management of pain and inflammation.[9] Their story serves as a powerful testament to the importance of rational drug design, persistent scientific inquiry, and the continuous evolution of synthetic methodologies.
References
- Ibuprofen - Wikipedia. (n.d.).
- Altman, R., Bosch, B., Brune, K., Patrignani, P., & Young, C. (2015). Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. Drugs, 75(8), 859–877.
- A brief history of ibuprofen. (2017). The Pharmaceutical Journal.
- Sallmann, A. (1986). The history of diclofenac. The American journal of medicine, 80(4B), 29–33.
- Halford, G. M., & Lord, J. (2012). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams.
- Halford, G. M., & Lord, J. (2012). 50th anniversary of the discovery of ibuprofen: An interview with Dr Stewart Adams.
- Diclofenac - Wikipedia. (n.d.).
- John Nicholson. (n.d.). National Inventors Hall of Fame®.
- Phenylacetic Acid Derivatives Overview. (n.d.). Scribd.
- Green Chemistry Synthesis of Naproxen. (2014). SlideShare.
- Naproxen - Wikipedia. (n.d.).
- Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. (n.d.). Sci-Hub.
- Lee, J. Y., & Lee, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(7), 1883.
- Kalgutkar, A. S., & Marnett, L. J. (2007). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 10(2), 84s-95s.
- Phenylacetic acid - Wikipedia. (n.d.).
- Phenylacetates - MeSH. (n.d.). National Center for Biotechnology Information.
- Jalal, P., & Akbarian, A. (2022). Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(11), 1299-1321.
- Pharmacology of non-steroidal anti-inflammatory agents. (n.d.). Deranged Physiology.
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmaceutical Practice.
- Mechanism of Action of Nonsteroidal Anti-Inflamm
- Classification, Mechanism of action (MOA) of NSAID's. (2021). YouTube.
- Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Journal of Experimental Botany, 70(5), 1437–1446.
- An Historical Review of Phenylacetic Acid. (n.d.). ResearchGate.
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Methodological & Application
synthesis of Ethyl 3,5-dimethylphenylacetate from 3,5-dimethylphenylacetic acid
Application Notes and Protocols: Synthesis of Ethyl 3,5-dimethylphenylacetate
Introduction and Scientific Context
This compound is an ester derivative of 3,5-dimethylphenylacetic acid. Esters of this class are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and as components in fragrance formulations. The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation in organic chemistry.
The most direct and classical method for this synthesis is the Fischer-Speier esterification , a reaction first described in 1895 by Emil Fischer and Arthur Speier.[1] This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is a cost-effective and efficient process, particularly for large-scale synthesis, relying on simple and readily available reagents.[3]
This document provides a comprehensive protocol for the synthesis of this compound, grounded in the principles of the Fischer esterification. It details the underlying mechanism, a step-by-step experimental procedure, purification techniques, and safety considerations, designed for researchers and professionals in chemical and pharmaceutical development.
The Fischer-Speier Esterification: Mechanism and Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] Understanding the mechanism is crucial for optimizing reaction conditions and achieving high yields.
Core Principles:
-
Catalysis: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid.[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[5]
-
Equilibrium: The reaction is an equilibrium process between the reactants (carboxylic acid and alcohol) and the products (ester and water).[3]
Carboxylic Acid + Alcohol ⇌ Ester + Water
-
Driving the Reaction Forward: To maximize the yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle.[5][6] This is typically achieved in two ways:
-
Using an Excess of a Reactant: Employing a large excess of the alcohol (in this case, ethanol) increases the concentration of one of the reactants, pushing the equilibrium towards the products.[3][5] Often, the alcohol can serve as both the reactant and the solvent.[1]
-
Removing a Product: The removal of water as it is formed will also drive the reaction to completion.[4] This can be accomplished using a Dean-Stark apparatus or by including a dehydrating agent in the reaction mixture.[1]
-
The Step-wise Mechanism: The mechanism proceeds through a series of reversible proton transfer, addition, and elimination steps.[1][3]
-
Protonation: The carbonyl oxygen of 3,5-dimethylphenylacetic acid is protonated by the acid catalyst.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Caption: The reaction mechanism of Fischer-Speier esterification.
Materials, Reagents, and Equipment
Reagents and Physicochemical Data
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Properties/Hazards |
| 3,5-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 5667-59-4 | Solid. Irritant to skin, eyes, and respiratory system.[7][8] |
| Ethanol (Absolute, 200 proof) | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid and vapor. Causes serious eye irritation. |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive. Causes severe skin burns and eye damage. Strong oxidizing agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation.[9] |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution is basic. Used for neutralization. |
| Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | Used for washing and breaking emulsions. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Product | ||||
| This compound | C₁₂H₁₆O₂ | 192.25 | 105337-18-6 | Combustible solid.[10] |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Reaction Setup
-
Ensure all glassware is clean and completely dry to prevent unwanted side reactions.[11]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenylacetic acid (e.g., 8.21 g, 0.05 mol).
-
In the fume hood, add absolute ethanol (e.g., 40 mL). Ethanol serves as both a reactant and the solvent, ensuring it is in large excess to drive the reaction equilibrium.
-
Slowly and carefully, with continuous stirring, add concentrated sulfuric acid (e.g., 1 mL) dropwise to the mixture. Caution: This addition is exothermic. The flask may become warm.
Step 2: Reaction Under Reflux
-
Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using the heating mantle. The reflux temperature will be close to the boiling point of ethanol (~78 °C).
-
Maintain the reflux for 2-4 hours.[12] Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
Step 3: Work-up and Extraction
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a separatory funnel containing cold water (e.g., 100 mL).
-
Extract the aqueous mixture with ethyl acetate (e.g., 3 x 40 mL). After each extraction, collect the organic layer. Combine the organic extracts.
Step 4: Neutralization and Washing
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is no longer acidic (test with pH paper). This step neutralizes any remaining sulfuric acid catalyst and removes unreacted 3,5-dimethylphenylacetic acid. Caution: CO₂ gas will be evolved during neutralization; vent the separatory funnel frequently.
-
Wash the organic layer with a saturated solution of sodium chloride (brine) (e.g., 50 mL). This helps to remove residual water and break any emulsions.
Step 5: Drying and Solvent Removal
-
Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask occasionally for 10-15 minutes.
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the ethyl acetate solvent using a rotary evaporator to yield the crude this compound, which may appear as an oil or solid.[12]
Step 6: Purification
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel, using a suitable eluent system like a mixture of petroleum ether and ethyl acetate.[13]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic ester carbonyl (C=O) stretch, which typically appears around 1735 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]
Safety and Hazard Management
-
General Precautions: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.[8]
-
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.
-
Ethanol and Ethyl Acetate: Highly flammable. Ensure no open flames or spark sources are present in the vicinity.
-
3,5-Dimethylphenylacetic Acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[7][8]
-
-
Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines. The sodium bicarbonate washings should be neutralized before disposal.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. athabascau.ca [athabascau.ca]
- 7. 3,5-dimethylphenylacetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Ethyl (3,5-dimethylphenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Synthesis of Ethyl 3,5-dimethylphenylacetate: A Detailed Laboratory-Scale Protocol
Introduction
Ethyl 3,5-dimethylphenylacetate is a valuable ester intermediate in the synthesis of various organic molecules, finding applications in agrochemical research, fragrance development, and as a building block for novel pharmaceutical compounds. Its structure, featuring a substituted aromatic ring coupled with an ethyl ester moiety, makes it a versatile scaffold for further chemical modifications. This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound via the classic Fischer esterification of 3,5-dimethylphenylacetic acid with ethanol, utilizing sulfuric acid as a catalyst. The narrative emphasizes the rationale behind key experimental steps, ensuring both procedural accuracy and a deep understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.
Reaction Principle: The Fischer-Speier Esterification
The synthesis is based on the Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1][2] This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.[1] In this specific protocol, 3,5-dimethylphenylacetic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The excess ethanol serves to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[1] The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the ethanol.[1]
Materials and Methods
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier | Notes |
| 3,5-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 10.0 g (60.9 mmol) | Sigma-Aldrich | Starting material. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | Fisher Scientific | Reagent and solvent. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.0 mL | VWR | Catalyst. Handle with extreme care. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | LabChem | For neutralization. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | LabChem | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | J.T. Baker | Drying agent. |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus (simple or fractional)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.
Experimental Protocol
Part 1: Reaction Setup and Reflux
-
Reagent Addition: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (60.9 mmol) of 3,5-dimethylphenylacetic acid.
-
Solvent and Catalyst: To the flask, add 100 mL of absolute ethanol. Stir the mixture until the acid is fully dissolved. In a fume hood, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring solution. The addition is exothermic and should be done with caution.
-
Reflux: Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. Let the reaction reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Expert Insight: The use of a large excess of ethanol is a critical parameter that drives the equilibrium towards the product side. Sulfuric acid is not only a catalyst but also acts as a dehydrating agent, sequestering the water produced during the reaction, which further favors ester formation.[3]
Part 2: Work-up and Extraction
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Transfer the residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Neutralization: Carefully drain the lower aqueous layer. Wash the organic layer with 50 mL portions of saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any unreacted carboxylic acid and the sulfuric acid catalyst. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove any residual water and dissolved inorganic salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate for approximately 15-20 minutes.
Causality Note: The sodium bicarbonate wash is crucial for removing acidic impurities. Failure to neutralize the acids will lead to difficulties in purification and potential degradation of the product during distillation.
Part 3: Purification and Characterization
-
Filtration: Filter the dried organic solution to remove the sodium sulfate.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Distillation: Purify the crude ester by vacuum distillation to obtain a colorless oil. Collect the fraction boiling at the appropriate temperature for this compound.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Expected Analytical Data
| Analysis | Expected Results |
| Appearance | Colorless oil |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [4] |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.2 (t, 3H, -OCH₂CH₃), ~2.3 (s, 6H, Ar-CH₃), ~3.5 (s, 2H, Ar-CH₂-), ~4.1 (q, 2H, -OCH₂CH₃), ~6.8-6.9 (m, 3H, Ar-H). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14.2 (-OCH₂CH₃), ~21.3 (Ar-CH₃), ~41.5 (Ar-CH₂-), ~60.8 (-OCH₂CH₃), ~127.1 (Ar-C), ~128.9 (Ar-C), ~134.1 (Ar-C), ~138.2 (Ar-C), ~171.5 (C=O). |
| IR (Vapor Phase) | Characteristic peaks at ~1735 cm⁻¹ (C=O stretch), ~1150-1250 cm⁻¹ (C-O stretch), ~2900-3000 cm⁻¹ (C-H stretch).[5] |
| GC-MS | Molecular ion peak (M⁺) at m/z = 192.[4] |
Note: The exact chemical shifts in NMR may vary slightly depending on the solvent and instrument.
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns.[6] Always handle concentrated sulfuric acid in a fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Ensure that there are no open flames or spark sources in the vicinity of the experiment.
-
General Precautions: Perform all operations in a well-ventilated fume hood.[7] Avoid inhalation of vapors and contact of chemicals with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time. Ensure the ethanol is anhydrous. |
| Loss of product during work-up. | Ensure complete extraction. Avoid vigorous shaking that can lead to emulsions. | |
| Product is acidic | Incomplete neutralization. | Repeat the sodium bicarbonate wash until the aqueous layer is basic. |
| Product is wet | Insufficient drying. | Use an adequate amount of anhydrous sodium sulfate and allow sufficient time for drying. |
| Product is colored | Impurities. | Ensure proper purification by distillation. A preliminary column chromatography step may be necessary for highly impure samples. |
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound on a laboratory scale. By adhering to the principles of Fischer esterification and following the outlined procedural steps, researchers can reliably produce this valuable chemical intermediate. The emphasis on the rationale behind each step, coupled with comprehensive safety and troubleshooting guidelines, equips scientists with the necessary knowledge for successful and safe execution.
References
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021465, this compound. Retrieved from [Link]
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University of Houston. (n.d.). Procedure. Retrieved from [Link]
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West Virginia University. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]
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LookChem. (n.d.). This compound 105337-18-6 wiki. Retrieved from [Link]
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ChemBK. (n.d.). benzeneacetic acid, 3,5-dimethyl-. Retrieved from [Link]
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Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Pearson+. (n.d.). Show how Fischer esterification might be used to form the following.... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). Retrieved from [Link]
-
Ace Chemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20180086689A1 - Esterification process.
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
NileRed. (2018, August 18). How to make ethyl acetate | Part 1 (Synthesis + Raman analysis) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
-
ResearchGate. (n.d.). Η and 13 C NMR Chemical Shifts of 1. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 3,5-Dimethylphenylacetate as a Versatile Intermediate in Organic Synthesis
Abstract
Ethyl 3,5-dimethylphenylacetate (CAS No: 105337-18-6) is a valuable ester intermediate in organic synthesis, providing a strategic entry point to a variety of more complex molecular architectures.[1] Its structure, featuring a sterically hindered phenyl ring and a reactive ester moiety, makes it a key building block for novel therapeutic agents and specialized organic materials. Phenylacetic acid derivatives, in general, are foundational components in numerous pharmaceuticals, including well-known anti-inflammatory drugs.[2] This guide provides an in-depth exploration of this compound, detailing its synthesis via Fischer esterification, key chemical transformations, and proven protocols for its application as a synthetic precursor. It is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Synthesis of this compound
The most direct and atom-economical method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 3,5-dimethylphenylacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[3] To ensure a high yield of the ester product, the equilibrium is typically shifted towards the products by using an excess of the alcohol (ethanol in this case), which also serves as the solvent, or by removing water as it is formed.[4]
Protocol 1: Synthesis via Fischer Esterification
This protocol details the laboratory-scale synthesis of this compound from 3,5-dimethylphenylacetic acid and ethanol, using sulfuric acid as the catalyst.[5][6]
Causality Behind Experimental Choices:
-
Excess Ethanol: Using ethanol as the solvent and in large excess drives the reaction equilibrium toward the ester product, in accordance with Le Châtelier's principle.[3][6]
-
Concentrated H₂SO₄: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[4]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Workup: The workup sequence is designed to neutralize the acid catalyst (NaHCO₃ wash) and remove water-soluble impurities.
Materials & Reagents:
| Reagent | Formula | Mol. Wt. ( g/mol ) | Quantity | Moles | Equiv. |
|---|---|---|---|---|---|
| 3,5-Dimethylphenylacetic Acid | C₁₀H₁₂O₂ | 164.20 | 10.0 g | 0.0609 | 1.0 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - | Excess |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | - | Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | 50 mL | - | - |
| Brine | NaCl (aq) | - | 50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | - | 150 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | 5 g | - | - |
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenylacetic acid (10.0 g, 0.0609 mol).
-
Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Concentration: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Aqueous Workup: Transfer the cooled, concentrated mixture to a 500 mL separatory funnel. Add 100 mL of cold deionized water and 100 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Swirl gently at first and vent frequently.
-
Final Wash: Wash the organic layer with 50 mL of brine to remove residual water.
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Caption: Fischer Esterification Workflow.
Mechanism of Fischer Esterification
The reaction proceeds through a series of proton transfer and nucleophilic addition-elimination steps. The acid catalyst is regenerated at the end of the cycle.[3][4]
Caption: Synthetic Utility and Transformation Pathways.
Conclusion
This compound is a highly functional intermediate whose value lies in its straightforward synthesis and its capacity for diverse chemical transformations. The protocols provided herein for its preparation and subsequent hydrolysis offer reliable methods for accessing key synthetic precursors. Its role as a gateway to the 3,5-dimethylphenylacetic acid scaffold makes it a compound of significant interest for professionals in drug discovery and development, enabling the exploration of novel chemical space for next-generation therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7021465, this compound. [Link]
-
University of Colorado, Boulder. The Fischer Esterification. [Link]
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Chemistry LibreTexts. Fischer Esterification. [Link]
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University of California, Irvine. Fischer Esterification. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link]
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MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7590, Ethyl phenylacetate. [Link]
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National Center for Biotechnology Information. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]
-
ScienceDirect. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]
Sources
The Strategic Application of Ethyl 3,5-dimethylphenylacetate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the intricate landscape of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. Ethyl 3,5-dimethylphenylacetate, a readily accessible phenylacetic acid ester, represents a versatile yet underexplored building block with significant potential for the synthesis of novel therapeutic agents. Its unique substitution pattern—two methyl groups at the meta positions—imparts specific steric and electronic properties that can be strategically exploited to enhance molecular recognition by biological targets and to fine-tune pharmacokinetic profiles.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, present detailed experimental protocols, and offer insights into the causality of experimental choices, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.
The 3,5-Dimethylphenyl Moiety: A Privileged Scaffold in Kinase Inhibition
Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology. The design of kinase inhibitors often involves the use of heterocyclic scaffolds that can mimic the hinge-binding motif of ATP. The strategic appendage of substituted aryl groups to these scaffolds is crucial for achieving potency and selectivity. The 3,5-dimethylphenyl group, derivable from this compound, offers several advantages in this context:
-
Steric Guidance: The two meta-methyl groups can provide a steric blocking effect, directing the molecule into a specific binding orientation within the kinase active site. This can enhance interactions with key residues and improve selectivity against off-target kinases.
-
Lipophilicity Modulation: The methyl groups increase the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability. This is a critical parameter in the development of orally administered drugs.
-
Metabolic Stability: The meta-substitution pattern can block sites of potential metabolism, such as aromatic hydroxylation, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.
Application Note: Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor
This section outlines a representative synthetic route for the preparation of a hypothetical, yet plausible, pyrimidine-based kinase inhibitor starting from this compound. This multi-step synthesis illustrates the strategic incorporation of the 3,5-dimethylphenylacetyl moiety and its subsequent transformation into a privileged kinase inhibitor scaffold.
Overall Synthetic Workflow
The proposed synthesis involves a multi-step sequence, beginning with the Claisen condensation of this compound to form a β-ketoester. This intermediate is then cyclized with urea to form a dihydropyrimidinone, which is subsequently chlorinated and subjected to a Suzuki coupling to introduce a solubilizing group. The final step involves an amination reaction to install the key pharmacophore.
Caption: Proposed synthetic workflow for a novel kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3,5-dimethylphenyl)-3-oxobutanoate (β-ketoester)
Rationale: The Claisen condensation is a classic and efficient method for the formation of β-ketoesters, which are versatile intermediates in organic synthesis. In this step, this compound is condensed with ethyl acetate in the presence of a strong base to generate the desired β-ketoester. Sodium ethoxide is chosen as the base to minimize transesterification side reactions.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetate (2.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add this compound (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Add ethyl acetate (2.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid until the pH is neutral.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(3,5-dimethylphenyl)-3-oxobutanoate.
| Parameter | Value |
| Starting Material | This compound |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Characterization | 1H NMR, 13C NMR, MS |
Protocol 2: Synthesis of 6-(3,5-dimethylbenzyl)-4-hydroxy-5-methyl-3,4-dihydropyrimidin-2(1H)-one
Rationale: The Biginelli reaction, or a related cyclocondensation, is a powerful one-pot synthesis of dihydropyrimidinones. In this protocol, the newly synthesized β-ketoester is cyclized with urea in the presence of an acid catalyst to form the core heterocyclic scaffold. This reaction is known for its operational simplicity and high yields.
Materials:
-
Ethyl 2-(3,5-dimethylphenyl)-3-oxobutanoate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-(3,5-dimethylphenyl)-3-oxobutanoate (1.0 eq) and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired dihydropyrimidinone.
| Parameter | Value |
| Starting Material | Ethyl 2-(3,5-dimethylphenyl)-3-oxobutanoate |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Characterization | 1H NMR, 13C NMR, HRMS |
Protocol 3: Synthesis of 2-chloro-6-(3,5-dimethylbenzyl)-5-methylpyrimidin-4-ol
Rationale: Chlorination of the pyrimidinone is a necessary step to activate the scaffold for subsequent cross-coupling reactions. Phosphorus oxychloride (POCl3) is a common and effective reagent for this transformation.
Materials:
-
6-(3,5-dimethylbenzyl)-4-hydroxy-5-methyl-3,4-dihydropyrimidin-2(1H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0 eq)
-
N,N-Dimethylaniline (catalytic amount)
Procedure:
-
Carefully add 6-(3,5-dimethylbenzyl)-4-hydroxy-5-methyl-3,4-dihydropyrimidin-2(1H)-one (1.0 eq) to phosphorus oxychloride (5.0 eq) at 0 °C.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by column chromatography to yield the chlorinated pyrimidine.
| Parameter | Value |
| Starting Material | 6-(3,5-dimethylbenzyl)-4-hydroxy-5-methyl-3,4-dihydropyrimidin-2(1H)-one |
| Expected Yield | 60-70% |
| Purity (by HPLC) | >95% |
| Characterization | 1H NMR, 13C NMR, MS |
Protocol 4 & 5: Suzuki Coupling and Final Amination
The subsequent steps of Suzuki coupling with a suitable boronic acid (e.g., 4-pyridylboronic acid) and final amination with an appropriate amine (e.g., 4-aminophenol) would follow standard, well-established literature procedures for the synthesis of kinase inhibitors. These reactions are typically palladium-catalyzed and require careful optimization of catalysts, ligands, bases, and solvents to achieve high yields. The rationale for these steps is to introduce functionalities that can engage in key interactions within the kinase active site, such as hydrogen bonding with the hinge region and occupation of hydrophobic pockets.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features can be strategically leveraged to design and synthesize novel therapeutic agents with improved pharmacological properties. The detailed protocols provided in this guide offer a practical framework for the utilization of this compound in the synthesis of kinase inhibitors, a critical class of modern therapeutics. By understanding the underlying principles and experimental nuances, researchers can effectively incorporate this compound into their drug discovery programs to accelerate the development of new and effective medicines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Waseda University. Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. ScienceDaily. [Link]
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Routledge. Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. [Link]
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- Google P
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- Google Patents. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.
- Google P
Application Notes & Protocols: The Use of Ethyl 3,5-dimethylphenylacetate in Modern Fragrance Formulation
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective utilization of Ethyl 3,5-dimethylphenylacetate in fragrance compositions. This compound, an aromatic ester, presents a unique olfactory profile that can impart novel effects in a variety of fragrance applications. These notes detail the compound's physicochemical and olfactory properties, offer expert formulation guidance, and provide robust, step-by-step protocols for performance and stability evaluation. The causality behind experimental choices is explained to empower formulators with a deep understanding of the material's behavior. All methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility.
Compound Profile: this compound
This compound is an aromatic ester recognized for its potential to introduce complex nuances into fragrance accords. A thorough understanding of its fundamental properties is the cornerstone of its successful application.
Physicochemical Properties
Precise formulation requires accurate knowledge of a material's physical and chemical characteristics. These properties dictate solubility, handling, and stability within a fragrance concentrate and final product base.
| Property | Value | Source |
| Chemical Name | Ethyl 2-(3,5-dimethylphenyl)acetate | PubChem[1] |
| CAS Number | 105337-18-6 (representative) | PubChem[1] |
| Molecular Formula | C₁₂H₁₆O₂ | Sigma-Aldrich[2] |
| Molecular Weight | 192.25 g/mol | Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Solubility | Expected to have good solubility in ethanol and other common fragrance solvents; limited solubility in water. | CymitQuimica[3] |
Olfactory Characterization
The olfactory profile of this compound is multifaceted. While detailed public descriptions are sparse, its structure as an analogue of other well-known phenylacetate esters, such as Ethyl Phenylacetate, provides a strong basis for its characterization. Ethyl Phenylacetate is known for its powerful sweet, honey, and floral (rose) notes.[4][5][6] The dimethyl substitution on the phenyl ring in the 3 and 5 positions is anticipated to modulate this profile, likely introducing greener, more herbaceous, or subtly woody facets while potentially reducing the overt sweetness of the parent compound.
Anticipated Olfactory Profile:
-
Primary Notes: Green, slightly herbaceous, soft floral.
-
Supporting Notes: Subtle honey-like sweetness, potential for a mild waxy or fruity undertone.
-
Role in Formulation: Primarily a middle (heart) note, acting as a modifier to add complexity and a unique signature to floral and green accords. Its structure suggests a moderate tenacity.
Principles of Application in Fragrance Formulations
Esters are fundamental building blocks in perfumery, celebrated for the vast array of scents they can produce, from fruity to floral.[7] this compound belongs to the family of aryl alkyl alcohol simple acid esters (AAASAE), which are created by reacting an aryl alkyl alcohol with a simple carboxylic acid.[8] Its judicious use can elevate a composition from simple to sophisticated.
Synergistic Blending & Accord Development
The true value of a fragrance raw material is revealed in its interaction with other ingredients. The green and soft floral character of this compound makes it an excellent candidate for specific accords.
-
Green Floral Accords: Blends exceptionally well with classic green notes like Galbanum, Cis-3-Hexenyl Acetate, and leafy aldehydes. It can soften the sharp edges of these materials, creating a more natural, "dewy" green floral effect, reminiscent of a garden after rain.
-
Modern Chypre Structures: In contemporary chypre formulations, it can be used to modernize the traditional floral heart of rose and jasmine, lending a less indolic and more vibrant character.
-
White Flower Compositions: When used in trace amounts, it can cut through the richness of tuberose or gardenia absolutes, introducing a fresh, leafy counterpoint that enhances realism and diffusion.
Below is a logical diagram illustrating the synergistic role of this compound within a green floral accord.
Caption: Workflow for fragrance concentrate compounding.
Protocol: Accelerated Stability Testing
Objective: To evaluate the stability of the fragrance containing this compound in a finished product base (e.g., an ethanol-based spray or a lotion). [9] Materials:
-
Fragranced product samples (e.g., 50mL of fragranced lotion)
-
Unfragranced product base (control)
-
Clear and amber glass containers
-
Climate chamber or oven capable of maintaining 40°C ± 2°C
-
UV light cabinet [9] Procedure:
-
Sample Preparation: Prepare multiple samples of the final product. Include a control sample of the unfragranced base. [10]Place samples in both clear and amber glass containers to assess the impact of light.
-
Conditioning: Place one set of samples in a climate chamber at 40°C. Place a second set in a UV light cabinet at room temperature. Keep a third set as a reference at room temperature, protected from light.
-
Evaluation Intervals: Evaluate the samples at set time points: T=0, T=1 week, T=2 weeks, T=4 weeks, and T=8 weeks.
-
Assessment: At each interval, assess the following parameters for both the test samples and the control:
-
Color: Visually compare against the reference sample.
-
Clarity/Appearance: Note any changes in viscosity, phase separation, or precipitation.
-
Odor: Dip a smelling strip into each sample. Allow the solvent to evaporate for 30 seconds. Evaluate the top, middle, and base notes in comparison to the T=0 reference. Note any "off-odors," which may indicate degradation. [10]5. Data Recording: Record all observations systematically in a stability log. Accelerated testing at 40°C for 8-12 weeks is often used to predict a shelf life of 1-2 years under normal conditions. [9]
-
Protocol: Sensory Evaluation (Triangle Test)
Objective: To determine if the inclusion of this compound produces a perceivable difference in a fragrance blend. The triangle test is a standard analytical method in sensory science. [11] Materials:
-
Fragrance A: Control blend without this compound.
-
Fragrance B: Test blend with this compound.
-
Perfume smelling strips.
-
A panel of at least 15 untrained or trained evaluators. [11]* A quiet, odor-free evaluation room.
Procedure:
-
Sample Coding: Prepare three smelling strips for each panelist. Two strips will be dipped in one fragrance, and the third strip in the other. The combination is randomized for each panelist (e.g., AAB, BBA, ABA, etc.). Code the strips with random three-digit numbers.
-
Presentation: Present the three coded strips to each panelist simultaneously.
-
Instruction: Instruct the panelists to smell each strip from left to right. The question posed is simple and direct: "Two of these samples are identical, and one is different. Please identify the odd sample." [11]4. Data Collection: Record the number of correct and incorrect identifications.
-
Analysis: The results are analyzed using a statistical table based on the binomial distribution to determine if the number of correct identifications is statistically significant (typically at p < 0.05). This confirms that the addition of this compound creates a noticeable olfactory difference.
Safety and Regulatory Considerations
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling the pure material. * IFRA Compliance: While this compound itself may not be explicitly restricted by the International Fragrance Association (IFRA), it is the responsibility of the formulator to ensure that the final fragrance complies with all applicable IFRA standards and regional regulations. Esters used in perfumery must be safe for use within stipulated guidelines. [12]* Stability and Reactivity: Esters can be susceptible to hydrolysis (degradation in the presence of water), which could alter the scent profile. [7]While this is a minimal concern in well-formulated, anhydrous, or properly stabilized systems, it is a critical consideration in aqueous products with extreme pH levels. [12]Furthermore, some fragrance ingredients can become more reactive and potentially sensitizing after degradation due to oxidation or light exposure. [13]Stability testing is therefore not just a quality measure but also a crucial safety assessment.
Conclusion
This compound is a valuable aromatic ester for the modern perfumer. Its anticipated green, herbaceous, and soft floral character offers a unique tool for creating innovative and complex fragrances. By understanding its physicochemical properties, applying sound formulation principles, and conducting rigorous stability and sensory testing as outlined in these protocols, researchers and scientists can confidently incorporate this material to achieve novel and sophisticated scent profiles.
References
- Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. (n.d.). Google AI.
- CAS 100117-62-2: ethyl (3,5-dimethylphenyl)(oxo)acetate. (n.d.). CymitQuimica.
- Fragrance & Perfume Stability: How to Make it Last. (n.d.). Jasmine.
- Fragrance Stability Testing. (2023, December 15). ILT - Integrated Liner Technologies.
- Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit.
- Fragrance Stability. (n.d.). Orchadia Solutions.
- This compound. (n.d.). PubChem - NIH.
- Ethyl (3,5-dimethylphenyl)acetate. (n.d.). Sigma-Aldrich.
- Fragrant Esters. (n.d.). J. Chem. Educ.
- The Essential Role of Esters in the Fragrance Industry. (n.d.). Scent Journer.
- Example of an ester used as a fragrance. (n.d.). Self-explanatory for any chemist.
- Ethyl Phenylacetate (CAS 101-97-3). (n.d.). Scentspiracy.
- Ethyl Phenyl Acetate. (n.d.). PerfumersWorld.
- Ethyl phenylacetate. (n.d.). ChemicalBook.
- Fragrance material review on ethyl phenyl carbinyl acetate. (2012). PubMed.
- Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment. (2017). PubMed.
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Topic: Reaction Mechanism and Optimized Protocol for the Esterification of 3,5-Dimethylphenylacetic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, crucial for the production of pharmaceuticals, fragrances, and polymers. Phenylacetic acid derivatives, in particular, are vital building blocks in medicinal chemistry.[1][2] This application note provides a comprehensive guide to the esterification of 3,5-dimethylphenylacetic acid, focusing on the robust and widely applicable Fischer-Speier acid-catalyzed mechanism. We present a detailed, field-proven protocol optimized for high yield, alongside a thorough mechanistic discussion that explains the causality behind experimental choices. Alternative methodologies, such as the Steglich esterification and diazomethane alkylation, are also evaluated to provide a broader context for researchers facing specific synthetic challenges, such as sterically hindered or acid-labile substrates. This document is intended to serve as a practical and educational resource for professionals in chemical research and drug development.
Part 1: Mechanistic Deep Dive: The Fischer-Speier Esterification
The Fischer-Speier esterification is the classic acid-catalyzed conversion of a carboxylic acid and an alcohol into an ester and water.[3] It is an equilibrium-controlled process, and understanding its mechanism is key to optimizing reaction conditions for maximum product yield.[4][5]
The Role of the Acid Catalyst
A strong Brønsted acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[6][7] The catalyst serves two primary functions:
-
Activation of the Carboxyl Group : The acid protonates the carbonyl oxygen of the carboxylic acid.[3][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the relatively weak nucleophile, the alcohol.[4]
-
Driving the Equilibrium : Concentrated sulfuric acid also acts as a powerful dehydrating agent, sequestering the water produced during the reaction.[6][9][10] According to Le Châtelier's principle, removing a product from the reaction mixture shifts the equilibrium to favor the formation of more products, thus increasing the ester yield.[4][5][11]
Step-by-Step Reaction Mechanism
The reaction proceeds through a series of reversible protonation and nucleophilic addition-elimination steps.[4][5]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, creating a resonance-stabilized cation that is highly activated for nucleophilic attack.[8]
-
Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or solvent-mediated process that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[5][8]
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, expelling a molecule of water.[8]
-
Deprotonation: The protonated ester is deprotonated by a weak base in the mixture (like water or the alcohol), regenerating the acid catalyst and yielding the final ester product.[8]
References
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- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 6. quora.com [quora.com]
- 7. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
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- 9. homework.study.com [homework.study.com]
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- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
Title: A Validated Gas Chromatography Method for the Accurate Quantification of Ethyl 3,5-dimethylphenylacetate
An Application Note for the Quantification of Ethyl 3,5-dimethylphenylacetate in Pharmaceutical Samples
Abstract
This application note details a robust and validated analytical method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound (CAS: 105337-18-6) is an aromatic ester that may be present as an intermediate or impurity in drug manufacturing processes.[1] Accurate quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The described method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated environment. The protocol herein is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Introduction
This compound, with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol , is an organic compound whose presence in active pharmaceutical ingredients (APIs) or finished drug products must be controlled.[3] As regulatory expectations for impurity profiling become more stringent, the need for reliable and validated analytical procedures is paramount.[4]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive, step-by-step protocol for the quantification of this specific analyte. We will delve into the causality behind experimental choices, from sample preparation to the selection of chromatographic parameters, to provide a method that is not only technically sound but also scientifically justified.
Principle of the Analytical Method: Gas Chromatography (GC-FID)
Gas chromatography is an ideal technique for separating and analyzing compounds that can be vaporized without decomposition.[5] this compound, being a semi-volatile aromatic ester, is well-suited for GC analysis.
The core principle involves injecting a prepared sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. Compounds with higher affinity for the stationary phase travel slower, resulting in separation.[5]
The Flame Ionization Detector (FID) is used for quantification. As separated compounds elute from the column, they are burned in a hydrogen-air flame. This process produces ions, generating an electrical signal proportional to the mass of the carbon atoms entering the flame.[6] The FID is renowned for its high sensitivity to hydrocarbons and a wide linear range, making it an excellent choice for quantifying organic impurities.
Experimental Protocol: GC-FID Analysis
This section provides a detailed methodology for the analysis of this compound.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
Methanol: HPLC or GC grade
-
Nitrogen (Carrier Gas): High purity (≥ 99.999%)
-
Hydrogen (FID): High purity (≥ 99.999%)
-
Compressed Air (FID): High purity, hydrocarbon-free
-
Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)
-
Micropipettes and Syringes: Calibrated
-
GC Vials: 2 mL, with septa caps
Instrumentation and Chromatographic Conditions
The method was developed on a standard gas chromatograph equipped with an FID.[6][7]
| Parameter | Setting | Rationale |
| GC System | Agilent 6890 or equivalent with FID | Standard, reliable instrumentation for routine analysis. |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, medium-polarity column providing good resolution for aromatic compounds.[7] |
| Injector | Split/Splitless Inlet | |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks for the expected concentration range. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min | The temperature program is designed to provide good separation from potential solvent peaks and other impurities while ensuring the analyte elutes with a good peak shape in a reasonable time. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 300 °C | Prevents condensation of the analyte and reduces detector contamination. |
| Carrier Gas | Nitrogen | An inert and widely available carrier gas. Helium can also be used. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Data System | Agilent OpenLab or equivalent | For instrument control, data acquisition, and processing.[8] |
Preparation of Solutions
Causality: Accurate preparation of the reference standard is the foundation of quantitative analysis. Methanol is chosen as the diluent due to its high volatility, low interference with the FID signal, and good solubility for the analyte.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it quantitatively to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8 °C.
-
-
Working Standard Solutions (for Linearity and Quantification):
-
Prepare a series of working standards by serially diluting the Stock Solution with methanol to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation ("Dilute and Shoot"):
-
Accurately weigh a suitable amount of the drug substance or product.
-
Dissolve it in a predetermined volume of methanol to achieve a theoretical concentration of this compound within the calibrated linear range.[9]
-
For example, if the expected impurity level is 0.1%, weigh 250 mg of the drug substance and dissolve it in 10 mL of methanol. This yields an expected analyte concentration of 25 µg/mL.
-
Vortex or sonicate if necessary to ensure complete dissolution.[9]
-
Filter the solution through a 0.45 µm syringe filter if particulate matter is present.
-
Transfer the final solution into a 2 mL GC vial for analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for the quantification of this compound.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R1) guidelines.[10][11]
Validation Parameters and Interrelation
The validation process is a holistic system where each parameter contributes to the overall trustworthiness of the method.
Caption: Interrelation of analytical method validation parameters.
Validation Experiments
-
Specificity:
-
Protocol: Inject a blank (methanol), a placebo (sample matrix without the analyte), the reference standard, and a spiked sample.
-
Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of this compound. The method is specific if it can unequivocally assess the analyte in the presence of other components.[2]
-
-
Linearity:
-
Protocol: Prepare at least five concentrations of the reference standard (e.g., 1 to 100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) of the linear regression should be ≥ 0.999.[2]
-
-
Accuracy:
-
Protocol: Spike the placebo or drug product with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Inject six replicate preparations of a standard solution (e.g., 25 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak areas should be ≤ 2.0%.
-
-
Limit of Quantification (LOQ) & Limit of Detection (LOD):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: LOQ is typically established at an S/N ratio of 10:1, and LOD at 3:1. The LOQ must be precise and accurate.
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters, such as oven temperature (± 2 °C), flow rate (± 0.1 mL/min), and split ratio (± 10%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak area, retention time) should remain within acceptable limits, demonstrating the method's reliability during normal use.
-
Summary of Validation Results (Example Data)
| Validation Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference observed | No interference at analyte RT |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Linear Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 1.25% | ≤ 2.0% |
| LOD | ~0.3 µg/mL (S/N = 3) | - |
| LOQ | ~1.0 µg/mL (S/N = 10) | Quantifiable with acceptable accuracy and precision |
| Robustness | Passed | No significant impact on results |
Data Analysis and Calculation
The concentration of this compound in the sample is determined using the linear regression equation obtained from the calibration curve.
Equation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
To express the result as a percentage in the original drug substance:
Equation: % Analyte = (C * V * D) / (W * 10)
Where:
-
C: Concentration from the calibration curve (µg/mL)
-
V: Initial volume of sample solvent (mL)
-
D: Dilution factor (if any)
-
W: Weight of the sample (mg)
Conclusion
The Gas Chromatography with Flame Ionization Detection method described in this application note is a validated, reliable, and efficient procedure for the quantification of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements of the ICH guidelines for analytical procedure validation. This protocol is well-suited for implementation in quality control laboratories for routine analysis of drug substances and products, contributing to the overall assurance of pharmaceutical quality and patient safety.
References
-
National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]
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The Royal Society of Chemistry. General Method. Royal Society of Chemistry. Available at: [Link]
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Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Ministry of the Environment, Government of Japan. Analytical Methods. Available at: [Link]
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PubMed. Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. National Library of Medicine. Available at: [Link]
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ScienceDirect. Sample preparation in analysis of pharmaceuticals. Available at: [Link]
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ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. American Chemical Society. Available at: [Link]
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Chromatography Online. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available at: [Link]
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ResearchGate. Sample Preparation in Analysis of Pharmaceuticals. Available at: [Link]
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RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Royal Society of Chemistry. Available at: [Link]
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Institute of Chemistry, University of Miskolc. Determination of ethyl acetate using gas chromatography. Available at: [Link]
-
ResearchGate. Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n-Hexane Elution. Available at: [Link]
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OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Available at: [Link]
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Chromatography Today. Sample Preparation Options for Aroma Analysis. Available at: [Link]
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SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Available at: [Link]
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University of California, Irvine. GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. Available at: [Link]
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Application Note: High-Purity Isolation of Ethyl 3,5-dimethylphenylacetate using Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 3,5-dimethylphenylacetate from a typical crude reaction mixture using normal-phase flash column chromatography. The described methodology is designed for researchers and chemists in pharmaceutical and chemical industries, offering a robust and efficient procedure for obtaining the target compound with high purity. Key aspects covered include the rationale for method development, starting with Thin-Layer Chromatography (TLC) for solvent system optimization, detailed column packing and sample loading techniques, and fraction analysis. This guide emphasizes the scientific principles behind the protocol to empower users to adapt the method for similar aromatic esters.
Introduction: The Compound and the Purification Challenge
This compound is an aromatic ester of significant interest as a building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1] Its structure consists of a moderately non-polar disubstituted benzene ring and a polar ethyl ester group, giving the molecule an intermediate polarity.
Chemical Structure:
Caption: Structure of this compound.
A common synthetic route, such as the Fischer esterification of 3,5-dimethylphenylacetic acid, often results in a crude product containing unreacted starting materials (the carboxylic acid), residual acid catalyst, and potential side-products. The primary purification challenge lies in efficiently separating the desired ester from the more polar carboxylic acid and other closely-related, non-polar impurities. Flash column chromatography is the technique of choice for this separation on a preparative scale due to its speed and efficiency.[2][3]
Pre-Purification Analysis: TLC Method Development
Before committing to a large-scale column, it is crucial to develop an effective separation protocol using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid, low-cost analytical technique that functions on the same separation principles as column chromatography.[6] The goal is to find a mobile phase (solvent system) that provides good separation between the target compound and its impurities.
The Causality Behind Solvent Selection: The separation on a silica gel stationary phase is governed by the polarity of the compounds and the eluting power of the mobile phase.[7]
-
Highly Polar Compounds (e.g., the carboxylic acid starting material) will adsorb strongly to the polar silica gel, resulting in low mobility (low Retention Factor, Rf).
-
Non-Polar Compounds will have weaker interactions with the silica gel and will be carried further up the plate by the mobile phase, resulting in high mobility (high Rf).
-
The Mobile Phase competes with the analytes for binding sites on the stationary phase. A more polar solvent system will elute all compounds faster, increasing all Rf values.
Protocol for TLC Analysis:
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate. Using a capillary spotter, apply a small spot of this solution onto the origin. It is also highly recommended to spot reference standards of the starting material and the pure product, if available.[8]
-
Develop the Plate: Place a small amount of the chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) into a developing chamber with a lid. Place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to travel up the plate via capillary action.[6]
-
Visualize: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[4] Circle the visible spots with a pencil.
-
Analyze and Optimize: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled). The ideal solvent system for column chromatography will give the target compound an Rf value between 0.25 and 0.35 .[9] This ensures the compound moves through the column efficiently without eluting too quickly, maximizing separation from impurities. Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexanes) until this target Rf is achieved.[10][11]
| Solvent System (Hexanes:Ethyl Acetate) | Observed Rf of Ester (Hypothetical) | Evaluation |
| 19:1 (5% EtOAc) | 0.15 | Too low; increase eluent polarity. |
| 9:1 (10% EtOAc) | 0.30 | Optimal for separation. |
| 4:1 (20% EtOAc) | 0.55 | Too high; risk of co-elution with less polar impurities. |
Materials and Equipment
-
Stationary Phase: Silica gel, standard grade, 60 Å porosity, 40-63 µm particle size.
-
Mobile Phase: HPLC-grade Hexanes and Ethyl Acetate.
-
Glassware: Chromatography column (appropriate size for the scale), round-bottom flasks, separatory funnel, test tubes or fraction collector vials.
-
Equipment: Fume hood, rotary evaporator, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), clamps and stand.
-
Other: Cotton or glass wool, sand (washed), compressed air or nitrogen for flash pressure.
Detailed Protocol: Preparative Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude product. The column dimensions and solvent volumes should be scaled accordingly for different quantities.[2]
Column Preparation (Slurry Packing)
The slurry packing method is preferred as it generally results in a more uniform and well-packed column, minimizing channeling and improving separation efficiency.
-
Select Column Size: For 1-2 g of crude material, a column with a diameter of approximately 4-5 cm is appropriate. The silica bed height should be around 15-20 cm.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the stopcock opening. Add a ~1 cm layer of sand on top of the plug to create a flat base for the silica.
-
Prepare the Slurry: In a separate beaker, measure the required volume of silica gel (approx. 50-100 g for a 1-2 g sample). Add the initial, least polar eluting solvent (e.g., 95:5 Hexanes:EtOAc) to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air bubbles.[12]
-
Pack the Column: With the stopcock closed, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process. Tap the side of the column gently to encourage even settling of the silica.
-
Equilibrate: Once the silica has settled, open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Add a final ~1 cm layer of sand on top of the silica to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the mobile phase. Never let the column run dry.
Sample Preparation and Loading
Proper sample loading is critical for achieving a high-resolution separation. The goal is to apply the sample to the column in as narrow a band as possible.[2]
-
Dry Loading (Recommended): Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[12]
-
Carefully add this silica-adsorbed sample as a uniform layer on top of the sand at the top of the packed column.
Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase (9:1 Hexanes:EtOAc, as determined by TLC) to the column, filling the space above the sample.
-
Apply Pressure: Using a regulated source of compressed air or nitrogen, apply gentle pressure to the top of the column to achieve a steady flow rate. A typical flow rate for flash chromatography results in the solvent level dropping by about 2 inches per minute.
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or vials immediately. The fraction size should be appropriate for the column size (e.g., 10-15 mL fractions for a 4 cm diameter column).
Fraction Analysis
-
Monitor with TLC: Systematically analyze the collected fractions using TLC to determine which ones contain the desired product.[7] Spot every second or third fraction on a single TLC plate, alongside a spot of the original crude mixture as a reference.
-
Pool Fractions: After developing and visualizing the TLC plate, identify all fractions containing only the pure this compound (matching the Rf of the target spot with no visible impurities).
-
Combine and Concentrate: Combine the identified pure fractions into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product as an oil or solid.
Caption: Workflow for the purification of this compound.
Post-Purification and Troubleshooting
After evaporation, the purity of the isolated compound should be confirmed by analytical techniques such as 1H NMR, GC-MS, or HPLC.
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Bands | Mobile phase is too polar. | Re-develop TLC with a less polar solvent system (e.g., increase hexanes ratio). |
| Column was overloaded with sample. | Use a larger column or reduce the amount of sample loaded. The sample mass should be ~1-5% of the silica mass. | |
| Cracked or Channeled Silica Bed | Column was packed improperly or ran dry. | Ensure the silica is fully settled and never let the solvent level drop below the top of the silica bed. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 9:1 to 4:1 Hexanes:EtOAc after less polar impurities have eluted.[3] |
| Streaking of Spots on TLC | Sample is too concentrated or acidic/basic. | Dilute the sample before spotting. If the compound is acidic (like the starting material), adding a trace amount of acetic acid to the mobile phase can improve spot shape. |
Conclusion
The flash column chromatography protocol detailed in this application note provides an effective and reliable method for the purification of this compound. By first optimizing the separation conditions using TLC, researchers can confidently scale up the process to obtain gram quantities of the target compound with high purity, suitable for subsequent synthetic steps or biological evaluation.
References
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Wsu. (n.d.). Monitoring Reactions by TLC. Retrieved from Washington State University Department of Chemistry website: [Link]
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Ghasemi, J., et al. (2010). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Retrieved from [Link]
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Wikipedia. (2023). Thin-layer chromatography. Retrieved from [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Department of Chemistry website: [Link]
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ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from [Link]
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Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]
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LCGC International. (2018). Introduction to Preparative HPLC. Retrieved from [Link]
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University of York. (n.d.). Thin Layer Chromatography. Retrieved from University of York, Department of Chemistry Teaching Labs website: [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
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ResearchGate. (2021). Analysis of potential phenylacetone precursors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2,5-dimethylphenylacetate. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Structural Elucidation of Ethyl 3,5-dimethylphenylacetate: A Comprehensive Guide to ¹H and ¹³C NMR Analysis
An Application Note for Researchers and Drug Development Professionals
Introduction
Ethyl 3,5-dimethylphenylacetate is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and fine chemicals.[1] Its precise structural characterization is paramount for ensuring purity, verifying synthetic outcomes, and understanding its chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive structural elucidation of such organic molecules.
This application note provides an in-depth technical guide to the ¹H and ¹³C NMR analysis of this compound. Moving beyond a simple recitation of data, this document explains the causal relationships behind the observed spectral features, offers field-proven experimental protocols, and presents a logical framework for unambiguous signal assignment. The methodologies and interpretations detailed herein are designed to equip researchers, chemists, and drug development professionals with the expertise to confidently characterize this and structurally related compounds.
Molecular Structure and Spectroscopic Assignment Framework
To establish a clear basis for spectral analysis, a systematic numbering convention for all carbon and proton atoms of this compound is essential. The symmetry of the 3,5-disubstituted aromatic ring is a key structural feature that dictates the number of unique signals observed in the NMR spectra.
Figure 3: Comprehensive workflow for NMR analysis of this compound.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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ResearchGate. 1H NMR spectra (5 in ppm, coupling constants, in Hertz, are given in parentheses). [Link]
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GC-MS protocol for analyzing Ethyl 3,5-dimethylphenylacetate
An Application Note for the Analysis of Ethyl 3,5-dimethylphenylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is an aromatic ester with applications in various fields, including as a fragrance component and an intermediate in chemical synthesis. Its analysis is crucial for quality control, purity assessment, and identification in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio.[1][2][3]
This document provides a comprehensive, field-tested protocol for the qualitative and quantitative analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective GC-MS method. These characteristics dictate the optimal parameters for sample preparation, chromatographic separation, and mass spectrometric detection.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(3,5-dimethylphenyl)acetate | PubChem[4] |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[4] |
| Molecular Weight | 192.25 g/mol | PubChem, Sigma-Aldrich[4] |
| CAS Number | 105337-18-6 | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| NIST Number | 343684 | PubChem[4] |
Principle of the GC-MS Method
The analysis hinges on the synergistic combination of two powerful techniques.[2] First, the Gas Chromatograph (GC) vaporizes the sample and separates its components based on their volatility and differential interactions with the stationary phase of the analytical column.[2] Compounds with lower boiling points and weaker interactions elute faster.[2] Following separation, the eluent enters the Mass Spectrometer (MS). Here, molecules are ionized, typically by electron impact (EI), causing them to fragment into a unique pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint" for definitive identification.[1][3]
Detailed Protocol: From Sample to Spectrum
Part 1: Sample Preparation and Handling
The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent, suitable for injection into the GC.[1][5] The choice of solvent and cleanup technique is dictated by the sample matrix.
1.1. Reagents and Solvents
-
This compound Standard: Analytical grade, purity ≥98%.
-
Solvent: High-purity, volatile organic solvents are required.[6] Ethyl acetate, dichloromethane, or hexane are excellent choices. Avoid water and non-volatile solvents.[1][6]
1.2. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent (e.g., ethyl acetate) in a class A volumetric flask.
-
Working Standard (e.g., 10 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 100 µL of the stock solution to 10 mL with the solvent. This concentration is ideal for achieving a column loading of approximately 10 ng with a 1 µL injection.[6]
-
Storage: Store all solutions in amber glass vials at 4°C to prevent degradation.[7]
1.3. Preparation of Complex Samples (e.g., Environmental, Biological) For samples where this compound is a minor component in a complex matrix, a cleanup step is essential to prevent contamination of the GC system and reduce analytical interference.[5]
-
Liquid-Liquid Extraction (LLE): An effective technique to separate analytes based on their solubility in different immiscible solvents.[1]
-
Solid-Phase Extraction (SPE): A highly selective method to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a specific sorbent.[1][5]
Workflow for Sample Preparation
Caption: General workflow for sample preparation.
Part 2: GC-MS Instrumental Parameters
The following parameters are optimized for the analysis of this compound. A non-polar column is chosen based on the "like dissolves like" principle, as it provides excellent separation for aromatic esters.[5]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) System | ||
| Injector Type | Split/Splitless | Use splitless mode for trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for achieving good sensitivity without overloading the column. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency.[8] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for balancing separation efficiency and analysis time.[9] |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | A robust, non-polar stationary phase ideal for separating aromatic compounds.[7] |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and capacity. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C | The ramp ensures separation of components with different boiling points, while the final hold cleans the column.[10] |
| Mass Spectrometer (MS) System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | The standard energy for EI, which generates the spectra found in commercial libraries like NIST.[10] |
| Ion Source Temperature | 230 °C | Reduces contamination and ensures consistent ionization.[8][9] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[8] |
| Mass Analyzer | Quadrupole | |
| Scan Mode | Full Scan | Acquires a full mass spectrum, essential for qualitative identification of unknown compounds. |
| Mass Range | m/z 40 - 450 | Covers the molecular ion and all significant fragments of the target analyte. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, protecting the filament.[9] |
Part 3: Data Analysis and Interpretation
3.1. Qualitative Identification The primary identification is a two-factor authentication process:
-
Retention Time (RT): The peak corresponding to this compound in the sample chromatogram must have the same retention time (within a narrow window, e.g., ±0.1 min) as the analytical standard run under identical conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the standard and the reference spectrum in a trusted library, such as the NIST/EPA/NIH Mass Spectral Library.[11] The NIST database is an essential tool for this confirmation.[12] For this compound (NIST Number 343684), key identifying ions include the molecular ion (M⁺) at m/z 192 and characteristic fragments at m/z 119 and 120.[4]
3.2. Quantitative Analysis For determining the concentration of the analyte, an internal standard method is recommended for highest accuracy. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. For enhanced sensitivity, the MS can be operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions are monitored.[9]
Workflow for Data Analysis and Identification
Caption: The logical steps for confident compound identification.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak Detected | Incorrect injection; Sample too dilute; System leak. | Verify syringe function and sample concentration; Perform a leak check on the GC inlet. |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; Column contamination. | Deactivate or replace the injector liner; Trim the first few cm of the column or bake it out at high temperature. |
| Ghost Peaks / Carryover | Contamination from previous injection; Septum bleed. | Run a solvent blank to clean the system; Replace the injector septum. |
| Poor Library Match | Co-eluting impurity; Incorrect background subtraction. | Check peak purity; Manually review and correct the background subtraction for the mass spectrum. |
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021465, this compound. Retrieved from [Link]
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SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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ResearchGate. (2012). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]
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Panighel, A., & Flamini, R. (2014). Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH National Library of Medicine. Retrieved from [Link]
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Scribd. (2024). GCMS Analysis Report. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST WebBook. Retrieved from [Link]
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ACS Publications. (1966). Mass Spectra of Aromatic Esters. Analytical Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
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Chemistry For Everyone. (2024, August 2). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12253120, Ethyl 2,5-dimethylphenylacetate. Retrieved from [Link]
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Chemical Synthesis Database. (2024, May 20). ethyl (2-formyl-3,5-dimethoxyphenyl)acetate. Retrieved from [Link]
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Ibrahim, M. A., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Little, J. (2023, May 8). Version 3.0 of NIST Search for the Identification of unknowns from EI GC-MS Analyses. [Video]. YouTube. Retrieved from [Link]
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European Union Reference Laboratory for Residues of Pesticides. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link]
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Tranchida, P. Q., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzeneacetic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
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Application Note & Protocol: A Scalable Approach to the Synthesis of Ethyl 3,5-dimethylphenylacetate
Abstract & Introduction
Ethyl 3,5-dimethylphenylacetate is a valuable ester compound with applications in the fragrance industry and as a key intermediate in the synthesis of more complex molecules. Its large-scale production demands a process that is not only high-yielding and cost-effective but also robust, safe, and environmentally considerate. This document provides a comprehensive guide for the multi-kilogram scale synthesis of this compound, designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
The core of this protocol is the Fischer-Speier esterification , a classic and industrially proven method for producing esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed condensation reaction is favored for its directness and atom economy, particularly when compared to methods involving acid chlorides or anhydrides.[1] We will detail a complete workflow, beginning with the synthesis of the requisite precursor, 3,5-dimethylphenylacetic acid, followed by the main esterification reaction, and concluding with robust purification and quality control procedures. The causality behind each procedural step and the critical parameters for successful scale-up are thoroughly explained to ensure both scientific integrity and practical applicability.
Synthesis Strategy: The Fischer-Speier Esterification Pathway
For the large-scale synthesis of this compound, the Fischer-Speier esterification of 3,5-dimethylphenylacetic acid with ethanol is the most logical and economically viable route.
Reaction: (3,5-dimethylphenyl)acetic acid + Ethanol ⇌ this compound + Water
The primary challenge of this reaction is its reversible nature.[2][3][4] To achieve high conversion on an industrial scale, the equilibrium must be shifted towards the product side. This is accomplished by applying Le Châtelier's Principle in two key ways:
-
Use of Excess Reagent: Employing a large excess of the alcohol (ethanol) increases the concentration of reactants, driving the reaction forward.[5][6] Ethanol can often serve as both a reactant and a solvent.[4]
-
Removal of Water: The continuous removal of water, a byproduct of the reaction, prevents the reverse reaction (ester hydrolysis) from occurring.[1][5] This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.[1][7]
As a catalyst, a strong Brønsted acid such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[3][5][8]
Workflow Overview
The entire production process can be visualized as a three-stage workflow: Precursor Synthesis, Esterification, and Product Purification.
Caption: Overall workflow for the production of this compound.
Protocol: Synthesis of 3,5-Dimethylphenylacetic Acid (Precursor)
While 3,5-dimethylphenylacetic acid can be purchased, synthesizing it in-house may be more cost-effective for large-scale operations. A common route involves the Grignard reaction of 3,5-dimethylbromobenzene followed by carboxylation.
Materials & Equipment
-
Reactor: Glass-lined or stainless steel, equipped with mechanical stirring, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagents: 3,5-Dimethylbromobenzene, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric acid (HCl).
Step-by-Step Protocol
-
Grignard Reagent Preparation: Charge the reactor with magnesium turnings under a nitrogen atmosphere. Add a small amount of 3,5-dimethylbromobenzene dissolved in anhydrous ether/THF to initiate the reaction.
-
Once initiated, add the remaining 3,5-dimethylbromobenzene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux until the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice in portions to the vigorously stirred solution. Causality: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
-
Hydrolysis: Once the addition of dry ice is complete, slowly quench the reaction mixture by adding aqueous HCl. This protonates the carboxylate salt to yield the desired carboxylic acid.
-
Isolation: Separate the organic layer. Extract the aqueous layer with ether/THF. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 3,5-dimethylphenylacetic acid. This crude product is typically of sufficient purity for the subsequent esterification step.
Protocol: Large-Scale Production of this compound
This protocol details the Fischer-Speier esterification process for producing the target ester.
Reagent & Equipment Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role | Key Hazards |
| 3,5-Dimethylphenylacetic Acid | C₁₀H₁₂O₂ | 164.20 | 1.0 | Substrate | Irritant |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | 5.0 - 10.0 | Reactant/Solvent | Flammable, Irritant |
| Toluene | C₇H₈ | 92.14 | ~2 vol | Azeotroping Agent | Flammable, Toxic |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 0.05 - 0.1 | Catalyst | Highly Corrosive |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Neutralizing Agent | Minimal |
Equipment
-
Main Reactor: 100L glass-lined steel reactor with overhead stirrer, temperature probe, heating/cooling jacket, and nitrogen inlet.
-
Water Removal: Dean-Stark trap (appropriately sized) with a high-efficiency condenser.
-
Receivers: Collection vessels for the aqueous distillate and the final product.
-
Purification: Vacuum distillation setup with a fractionating column.
Step-by-Step Production Protocol
-
Reactor Charging: Charge the reactor with 3,5-dimethylphenylacetic acid (1.0 eq), ethanol (5.0 eq), and toluene (~2 volumes relative to the carboxylic acid).
-
Inert Atmosphere: Purge the reactor with nitrogen. Begin agitation.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture. An exotherm will be observed; control the temperature with the cooling jacket. Causality: Sulfuric acid is a strong dehydrating agent and a corrosive acid; slow addition is critical for safety and temperature management.[9][10]
-
Reaction Execution: Heat the mixture to reflux (typically 80-110°C, depending on the ethanol/toluene ratio).[1] Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is near completion when water ceases to accumulate. For more precise tracking, samples can be taken and analyzed by GC or TLC. The reaction typically takes 4-10 hours.[1]
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature.
-
Neutralization: Slowly transfer the reaction mixture to a separate vessel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.[11] Caution: Vigorous CO₂ evolution will occur.
-
Phase Separation: Allow the layers to separate. Remove and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then brine to remove residual salts and water-soluble impurities.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene and excess ethanol.
-
Final Purification: Purify the crude ester by fractional distillation under vacuum.[11] This step is critical to remove any high-boiling impurities and achieve the desired product purity (>99%).
Fischer Esterification Mechanism
The acid-catalyzed mechanism involves several equilibrium steps. Understanding this pathway is key to troubleshooting and optimizing the reaction.
Caption: The multi-step mechanism of Fischer-Speier esterification.[1][5]
Safety & Handling
Industrial-scale chemical synthesis requires strict adherence to safety protocols. Esterification reactions, while common, can be hazardous if not properly managed.[12]
-
Chemical Hazards:
-
Sulfuric Acid: Extremely corrosive and causes severe burns.[10] Handle with extreme care using appropriate PPE (gloves, face shield, acid-resistant apron).
-
Ethanol & Toluene: Highly flammable liquids.[9] Ensure the reactor is properly grounded and operate in a well-ventilated area away from ignition sources.
-
3,5-Dimethylphenylacetic Acid: Can cause skin and eye irritation.[13]
-
-
Process Hazards:
-
Exothermic Reactions: The addition of sulfuric acid and the initial heating phase can be exothermic. Ensure adequate cooling capacity is available.
-
Pressure Build-up: The reaction should be performed at atmospheric pressure with a vent to a scrubber system. Never heat a closed system.[14]
-
Runaway Reactions: Esterifications are moderately exothermic and can pose a risk of thermal runaway if cooling is lost.[12] Continuous temperature monitoring is mandatory.
-
Quality Control & Expected Results
The final product should be a clear, colorless liquid. Quality should be assessed using standard analytical techniques.
| Parameter | Method | Specification |
| Purity | Gas Chromatography (GC) | ≥ 99.5% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Appearance | Visual | Clear, colorless liquid |
| Yield | Gravimetric | 85-95% |
References
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Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]
-
Esterification. (n.d.). SmartLabs. Retrieved from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
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Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. Retrieved from [Link]
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC. Retrieved from [Link]
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Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. Retrieved from [Link]
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Fischer Esterification. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]
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Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. Retrieved from [Link]
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Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]
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The Fischer Esterification. (n.d.). University of Arizona. Retrieved from [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
- Method for preparing alpha, alpha-dimethylphenylacetic acid. (2008). Google Patents. CN101157609A.
-
2-(3,5-dimethylphenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
What's a (somewhat safe) esterification process? (2017). Reddit. Retrieved from [Link]
-
A Process For Preparing α α Dimethyl Phenyl Acetic Acid. (n.d.). Quick Company. Retrieved from [Link]
- Improved process for the preparation of methyl-4-(4-chloro-1-oxobutyl)-α,α-dimethylphenyl acetate. (2007). Google Patents. WO 2007/007347 A1.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Method for purifying ethyl acetate. (2012). Google Patents. CN102731298A.
-
Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (n.d.). MDPI. Retrieved from [Link]
-
Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. (n.d.). ResearchGate. Retrieved from [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents. WO2012032528A2.
-
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2015). ResearchGate. Retrieved from [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). University of Chicago. Retrieved from [Link]
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Application Notes and Protocols: The Role of Catalysts in the Synthesis of Ethyl 3,5-Dimethylphenylacetate
Introduction
Ethyl 3,5-dimethylphenylacetate is a significant chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Its efficient synthesis is a topic of considerable interest for researchers and professionals in drug development and chemical manufacturing. The esterification of 3,5-dimethylphenylacetic acid with ethanol is a primary route to this compound, a reaction heavily reliant on the choice and application of a suitable catalyst to achieve optimal yields and reaction rates. This document provides an in-depth guide to the catalytic principles and practical protocols for the synthesis of this compound.
The Pivotal Role of Catalysis in Esterification
The direct esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is an equilibrium-limited process.[2][3][4] The reaction, while simple in stoichiometry, is kinetically slow under neutral conditions. Catalysts are therefore indispensable for accelerating the reaction to achieve a practical rate of conversion.
Mechanism of Acid-Catalyzed Esterification
The most common catalysts for this transformation are strong mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), or organic acids like p-toluenesulfonic acid (TsOH).[2][3] The catalytic cycle involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (3,5-dimethylphenylacetic acid). This crucial step significantly increases the electrophilicity of the carbonyl carbon.[2][5][6][7]
-
Nucleophilic Attack: The alcohol (ethanol), acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[2][5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][7]
-
Elimination of Water: The departure of a water molecule from the intermediate results in a protonated ester.[2][6]
-
Deprotonation: The final step is the deprotonation of the ester by a base (such as water or the conjugate base of the acid catalyst), regenerating the acid catalyst and yielding the final ester product, this compound.[2][6]
The entire process is reversible, and the equilibrium can be shifted towards the product side by employing an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[2][4][8]
Visualizing the Catalytic Cycle
The following diagram illustrates the acid-catalyzed esterification mechanism for the synthesis of this compound.
Caption: Acid-catalyzed Fischer esterification mechanism.
Alternative Catalytic Systems
While traditional mineral acids are effective, they can present challenges related to corrosion, difficult separation, and generation of acidic waste.[6] This has led to the exploration of alternative, heterogeneous catalysts.
-
Solid Acid Catalysts: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) and cation-exchanged montmorillonite nanoclays have shown promise as efficient and reusable catalysts for esterification reactions.[6][9] These catalysts offer the advantage of easy separation from the reaction mixture, minimizing downstream processing steps.
-
Enzymatic Catalysis: Lipases can also catalyze esterification under milder, more environmentally friendly conditions.[5] This approach offers high selectivity but may be limited by enzyme stability and cost for large-scale industrial applications.[5]
Experimental Protocols
The following section details a standard laboratory protocol for the synthesis of this compound using a conventional acid catalyst.
Synthesis of this compound via Fischer Esterification
This protocol is based on the well-established Fischer esterification method, a reliable and scalable approach for preparing esters.[2][3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylphenylacetic acid | 164.20 | 10.0 g | 0.061 |
| Absolute Ethanol | 46.07 | 50 mL | ~0.85 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.0 mL | ~0.018 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g of 3,5-dimethylphenylacetic acid and 50 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated sulfuric acid to the mixture. The addition should be done slowly to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Visual Workflow
Caption: Workflow for this compound synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.
Conclusion
The synthesis of this compound via Fischer esterification is a classic example of the critical role catalysts play in organic synthesis. By understanding the underlying mechanism and employing appropriate protocols, researchers can efficiently produce this valuable chemical intermediate. The choice of catalyst, whether a traditional mineral acid or a modern solid acid, will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is The Role Of A Catalyst In The Esterification Process? Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-catalyzed esterification mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esterification. Retrieved from [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
-
Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. Retrieved from [Link]
-
ACS Publications. (2012). An Efficient Method for the Preparation of Tertiary Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl phenylmalonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-arylated esters from aryl halides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). General method for the preparation of active esters by palladium-catalyzed alkoxycarbonylation of aryl bromides. Retrieved from [Link]
-
MDPI. (2020). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
-
IGI Global. (n.d.). Acid-Catalyzed Esterification: Significance and symbolism. Retrieved from [Link]
-
ChemBK. (n.d.). (3,5-dimethylphenyl)acetic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl phenylacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Lethbridge. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Schematic representation of esterification of phenyl acetic acid... Retrieved from [Link]
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
MDPI. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes. Retrieved from [Link]
-
ACS Publications. (1987). 3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. Retrieved from [Link]
-
Organic Syntheses. (2019). Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
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Troubleshooting & Optimization
Technical Support Center: Ethyl 3,5-dimethylphenylacetate Synthesis
Answering your questions on the synthesis of Ethyl 3,5-dimethylphenylacetate is our priority. This guide provides in-depth troubleshooting advice and optimized protocols to help you achieve higher yields and purity in your experiments.
Welcome to your dedicated resource for overcoming challenges in the synthesis of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to address the common hurdles faced by researchers. Our goal is to empower you with the knowledge to not only follow a protocol but to understand the causality behind each step, enabling you to troubleshoot effectively and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent, robust, and industrially scalable method is the Fischer-Speier Esterification of 3,5-dimethylphenylacetic acid with ethanol.[1][2] This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst. It is an equilibrium-driven process, favored for its cost-effectiveness and operational simplicity.[3][4]
Q2: Why is an acid catalyst necessary for this reaction?
The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role in activating the carboxylic acid.[5][6] It protonates the carbonyl oxygen of the 3,5-dimethylphenylacetic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[3][7] Without the catalyst, the reaction would proceed at an impractically slow rate.
Q3: What are the critical parameters that influence the reaction yield?
The yield of a Fischer esterification is primarily governed by the position of the chemical equilibrium.[5][7] The three most critical parameters to control are:
-
Reagent Stoichiometry: Using a large excess of one reactant (usually the less expensive one, ethanol in this case) shifts the equilibrium towards the product side, according to Le Châtelier's principle.[7][8]
-
Water Removal: Water is a product of the reaction. Its accumulation will shift the equilibrium back towards the starting materials, reducing the yield.[3] Active removal of water is essential for driving the reaction to completion.
-
Temperature and Reaction Time: The reaction requires heat to overcome the activation energy barrier, typically by refluxing the mixture.[1][3] The reaction time must be sufficient to allow the system to reach equilibrium, often ranging from 2 to 10 hours.[1][9]
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific problems you may encounter during the synthesis.
Q4: My reaction has run for several hours, but TLC/GC analysis shows a significant amount of unreacted 3,5-dimethylphenylacetic acid. What went wrong?
This is a classic sign of an incomplete reaction where the equilibrium has not been sufficiently shifted towards the product.
Potential Causes & Solutions
-
Insufficient Water Removal: The water produced during the reaction is hydrolyzing your ester product back into the starting material.
-
Recommended Solution: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1] If a Dean-Stark trap is not feasible, using a drying agent like anhydrous magnesium sulfate or molecular sieves in the reaction flask can absorb the water as it forms.[3][5]
-
-
Sub-optimal Reagent Ratio: The molar excess of ethanol may not be large enough to effectively drive the equilibrium forward.
-
Recommended Solution: Increase the excess of ethanol. Using ethanol as the reaction solvent is a common and effective strategy to ensure it is present in a large excess.[9] A 5- to 10-fold molar excess is a good starting point.
-
-
Catalyst Deactivation: Your acid catalyst may be old, have absorbed atmospheric moisture, or been used in insufficient quantity.
-
Recommended Solution: Use a fresh, unopened container of concentrated sulfuric acid or anhydrous p-TsOH. Ensure the catalytic amount is appropriate, typically 1-5 mol% relative to the limiting reagent (3,5-dimethylphenylacetic acid).
-
Q5: My final product is contaminated with a persistent acidic impurity, even after aqueous work-up. How do I remove it?
The acidic impurity is almost certainly unreacted 3,5-dimethylphenylacetic acid. Standard water washes are often insufficient to remove it completely.
Cause & Solution
-
Ineffective Neutralization: Carboxylic acids are not fully deprotonated by neutral water, leading to their partitioning into the organic layer during extraction.
-
Recommended Solution: During the work-up, wash the organic layer thoroughly with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[9][10] The bicarbonate will react with the acidic starting material to form sodium 3,5-dimethylphenylacetate, a salt that is highly soluble in the aqueous layer and can be easily separated. Continue washing until no more CO₂ gas evolution is observed.
Workflow for Acid Removal
Caption: Work-up procedure for removing acidic impurities. -
Q6: I am observing a significant side product with a lower boiling point than my desired ester. What could it be and how can I prevent it?
This is likely diethyl ether, formed from the acid-catalyzed dehydration of two ethanol molecules.
Cause & Prevention
-
Excessive Temperature or Catalyst Load: High reaction temperatures and a high concentration of the strong acid catalyst can promote the dehydration of ethanol, which is a competing side reaction.
-
Recommended Solution:
-
Control Catalyst Concentration: Do not exceed 5 mol% of the acid catalyst.
-
Maintain Proper Reflux Temperature: Ensure the reaction is refluxing gently. Overheating can favor the elimination reaction that forms diethyl ether. The reaction temperature should be dictated by the boiling point of the solvent system.[3]
-
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Reagent & Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume / Mass | Equivalents |
| 3,5-Dimethylphenylacetic acid | 164.20 | - | 50.0 | 8.21 g | 1.0 |
| Ethanol (Anhydrous) | 46.07 | 0.789 | 500 | 29.2 g / 37.0 mL | 10.0 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | - | 2.5 | 0.43 g | 0.05 |
| Toluene | 92.14 | 0.867 | - | 50 mL | - |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add 3,5-dimethylphenylacetic acid (8.21 g, 50.0 mmol), ethanol (37.0 mL, 500 mmol), toluene (50 mL), and p-toluenesulfonic acid (0.43 g, 2.5 mmol).
-
Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to a gentle reflux using a heating mantle. The reaction should proceed for 4-6 hours. Monitor the collection of water in the side arm of the Dean-Stark trap. The reaction is near completion when water no longer collects.
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Work-up - Acid Removal: Wash the organic mixture with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to control the CO₂ evolution, then shake vigorously. Separate the layers and repeat the wash.
-
Work-up - Washing: Wash the organic layer with 50 mL of water, followed by 50 mL of saturated brine solution to aid in the removal of dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Solvent Removal: Filter the drying agent and concentrate the solution using a rotary evaporator to remove toluene and excess ethanol.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
Reaction Mechanism & Workflow Visualization
Understanding the underlying mechanism is key to troubleshooting. The Fischer esterification proceeds through a nucleophilic acyl substitution pathway.
Fischer Esterification Mechanism
References
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
TSI Journals. (n.d.). An Overview on Synthetic Methods of Ethyl Acetate. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
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Technical Support Center: Synthesis of Ethyl 3,5-dimethylphenylacetate
Welcome to the technical support guide for the synthesis of Ethyl 3,5-dimethylphenylacetate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
The most prevalent laboratory and industrial method is the Fischer-Speier esterification of 3,5-dimethylphenylacetic acid with ethanol, using a strong acid catalyst.[1][2] This method is favored for its use of readily available and inexpensive starting materials. The primary challenge is that the reaction is an equilibrium process, requiring specific strategies to drive it to completion.[3][4][5]
Q2: My final product has a yellowish or brownish tint. What is the likely cause?
Discoloration often points to degradation of the starting materials or product, which can occur if the reaction is heated for too long or at excessively high temperatures.[3] The use of a strong mineral acid like concentrated sulfuric acid can also sometimes lead to charring or minor, colored side products. Careful temperature control and monitoring the reaction's progress (e.g., by TLC) to avoid prolonged heating are crucial.
Q3: I'm observing a significant amount of unreacted 3,5-dimethylphenylacetic acid in my crude product. What's the primary reason?
This is the classic symptom of an incomplete Fischer esterification. The reaction between a carboxylic acid and an alcohol produces an ester and water, and this reaction is reversible.[3][4][5] If the water produced is not removed, it can hydrolyze the ester back into the starting materials, leading to a low yield.[3] To achieve a high yield, the equilibrium must be shifted towards the products.[3][6]
Q4: Can I use a tertiary alcohol instead of ethanol for this type of reaction?
It is generally not recommended. Tertiary alcohols, under the strong acidic conditions required for Fischer esterification, are highly prone to elimination (dehydration) to form alkenes.[1][7] Primary and secondary alcohols are suitable for this reaction.[1]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low Yield - Significant Starting Material Remains
-
Symptom: TLC or GC-MS analysis of the crude product shows a large peak corresponding to 3,5-dimethylphenylacetic acid. The isolated yield is well below theoretical expectations.
-
Primary Cause: The reversible nature of the Fischer esterification means the reaction has reached equilibrium without being sufficiently driven toward the product side.[3][4][8]
-
Solutions & Protocol:
-
Utilize Excess Reagent: The simplest method to shift the equilibrium is to use a large excess of one of the reactants. Since ethanol is typically inexpensive and can also serve as the reaction solvent, using it in large excess (5-10 equivalents or as the solvent) is a standard and effective strategy.[3][6]
-
Water Removal (Azeotropic Distillation): For larger-scale reactions or when using a stoichiometric amount of ethanol, the continuous removal of water is the most effective method.[1][3][9] This is accomplished using a Dean-Stark apparatus.
Protocol: Esterification with Dean-Stark Trap
-
Combine 3,5-dimethylphenylacetic acid (1.0 eq), ethanol (1.5-2.0 eq), a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02-0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene or hexane) in a round-bottom flask.
-
Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with the chosen solvent.
-
Heat the mixture to reflux. The water-solvent azeotrope will distill into the trap, where the denser water will separate and collect at the bottom, while the solvent overflows back into the reaction flask.
-
Continue the reflux until no more water collects in the trap, which indicates the reaction is complete.[3]
-
Work up the reaction by cooling, neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), washing with brine, and drying the organic layer.[3][10]
Senior Scientist Insight: While concentrated sulfuric acid is a powerful catalyst, PTSA is often preferred as it is a solid, easier to handle, and less likely to cause charring or oxidative side reactions. Lewis acids like scandium(III) triflate can also be effective catalysts.[1]
-
Problem 2: Presence of a Volatile, Low-Boiling Point Impurity
-
Symptom: GC analysis shows a significant peak eluting before the desired ester, often identified by MS as diethyl ether (boiling point ~34.6 °C).
-
Primary Cause: Acid-catalyzed dehydration of ethanol. This side reaction is particularly prevalent when using a strong dehydrating acid like concentrated sulfuric acid (H₂SO₄) at elevated temperatures.[3] Two molecules of ethanol eliminate one molecule of water to form diethyl ether.
-
Solutions:
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.[3][11]
-
Catalyst Choice: Switch from concentrated H₂SO₄ to a milder acid catalyst such as p-toluenesulfonic acid (PTSA) or an acidic ion-exchange resin (e.g., Amberlyst 15). These catalysts are less prone to promoting the dehydration of ethanol.[1]
-
Reaction Scheme: Main vs. Side Reaction
Below is a diagram illustrating the desired esterification pathway versus the competing formation of diethyl ether.
Caption: Main esterification reaction vs. the side reaction of diethyl ether formation.
Problem 3: Product is Contaminated with an Amide or Thioamide
-
Symptom: Mass spectrometry and NMR data indicate the presence of 3,5-dimethylphenylacetamide or a related thioamide. This is not possible via Fischer esterification and points to an issue with the synthesis of the starting material.
-
Primary Cause: This contamination arises if the 3,5-dimethylphenylacetic acid starting material was synthesized via the Willgerodt-Kindler reaction and was not fully purified.[12][13][14] This reaction converts ketones (like 3,5-dimethylacetophenone) into amides or thioamides using sulfur and an amine, which are then hydrolyzed to the carboxylic acid.[15][16] Incomplete hydrolysis of the thioamide or amide intermediate will carry it over into the esterification step.
-
Solutions:
-
Verify Starting Material Purity: Always characterize your starting 3,5-dimethylphenylacetic acid (e.g., by melting point, NMR) before use.
-
Purify the Carboxylic Acid: If amide/thioamide contamination is suspected, purify the acid by recrystallization or column chromatography before proceeding with the esterification.
-
Ensure Complete Hydrolysis: If you are performing the Willgerodt-Kindler synthesis route, ensure the final hydrolysis step (converting the thioamide/amide to the carboxylic acid) goes to completion by using sufficiently harsh conditions (e.g., strong acid or base) and adequate reaction time.
-
Troubleshooting Workflow: Identifying the Source of Impurity
This diagram outlines the logical steps to diagnose the origin of unexpected impurities.
Caption: A workflow for diagnosing the source of unexpected product impurities.
Data Summary: Catalyst Comparison for Fischer Esterification
The choice of acid catalyst can significantly impact reaction time, temperature requirements, and the side reaction profile.
| Catalyst | Typical Loading (mol%) | Relative Rate | Advantages | Common Side Reactions / Disadvantages |
| H₂SO₄ | 1 - 5% | Very Fast | Inexpensive, highly effective | Strong dehydrating agent, can cause charring and ether formation at high temperatures.[3] |
| PTSA | 2 - 10% | Fast | Solid, easy to handle, less charring than H₂SO₄ | More expensive than H₂SO₄ |
| HCl (gas or soln.) | 5 - 10% | Fast | Effective, can be generated in situ | Corrosive, can be difficult to handle |
| Amberlyst-15 | 10 - 20% (w/w) | Moderate | Heterogeneous (easy to remove by filtration), reusable | Slower reaction rates, may require higher temperatures |
| Lewis Acids (e.g., Sc(OTf)₃) | 1 - 5% | Moderate to Fast | Mild conditions, high selectivity | High cost, moisture sensitive |
References
-
Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethyl acetate - Chempedia. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
-
MDPI. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Patsnap. (n.d.). Purification method of ethyl acetate. Retrieved from [Link]
-
Unknown Source. (n.d.). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2023). Diethyl Ftalate. Fischer Esterification. Retrieved from [Link]
-
Unknown Source. (n.d.). The Fischer Esterification. Retrieved from [Link]
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- 16. synarchive.com [synarchive.com]
Technical Support Center: Purification of Crude Ethyl 3,5-dimethylphenylacetate
Welcome to the technical support guide for the purification of crude Ethyl 3,5-dimethylphenylacetate. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when purifying this compound, which is often synthesized via Fischer esterification of 3,5-dimethylphenylacetic acid with ethanol.[1][2][3][4][5][6]
Q1: My crude product is a dark or colored oil. What causes this, and how can I decolorize it?
A1: The coloration in your crude product typically arises from high-molecular-weight, conjugated organic impurities or polymeric byproducts formed during the synthesis, especially if the reaction was heated for an extended period or at a high temperature.
Core Cause: These colored impurities are often non-volatile and polar.
Troubleshooting Strategy: Activated Carbon Treatment
Activated carbon is an excellent agent for removing colored impurities due to its high surface area and porous structure, which adsorbs large organic molecules.[7][8]
-
When to Use: This should be one of the initial purification steps, performed after the initial workup but before final purification methods like distillation or chromatography.
-
Mechanism: Activated carbon physically adsorbs the color-causing compounds without significantly altering the chemical properties of your target ester.[8]
-
Protocol Insight: It is crucial to use the minimum amount of activated carbon necessary, as excessive use can lead to the loss of your desired product through co-adsorption. The process involves dissolving the crude product in a suitable solvent, adding activated carbon, heating the mixture briefly, and then filtering the carbon off.[9]
Detailed Protocol: See Protocol 2: Decolorization with Activated Carbon.
Q2: My TLC analysis of the crude product shows multiple spots. How do I identify the impurities and choose the best purification method?
A2: A multi-spot TLC plate is expected for a crude reaction mixture. The key is to identify the spots corresponding to your product and the major impurities to devise an effective purification strategy.
Identifying the Impurities:
Assuming a Fischer esterification synthesis, the most common impurities are the starting materials:
-
3,5-Dimethylphenylacetic Acid: This is a carboxylic acid and will appear as a polar spot (low Rf) on the TLC plate. It can be visualized with stains that react with acids.
-
Ethanol: Being highly volatile and polar, it may not be easily visible on TLC unless a large excess is present.
-
Sulfuric Acid (Catalyst): As an inorganic acid, it will remain at the baseline (Rf = 0).
-
Byproducts: Other minor spots could be from side reactions.
Choosing the Purification Method:
The choice depends on the nature and boiling points of the impurities.
-
Scenario 1: Acidic Impurities Present: If you have unreacted 3,5-dimethylphenylacetic acid, a simple liquid-liquid extraction (acid-base wash) is highly effective.[10][11] Washing the crude organic layer with a weak base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.[2][11][12]
-
Scenario 2: Impurities with Similar Polarity: If TLC analysis shows spots with Rf values very close to your product, flash column chromatography is the method of choice for achieving high purity.[13][14][15][16]
-
Scenario 3: Volatile Impurities: If the impurities have boiling points significantly different from your product, vacuum distillation is an efficient method for large-scale purification.[1][2]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: My flash column chromatography is not providing good separation. What are the common pitfalls?
A3: Poor separation in flash chromatography can usually be traced back to a few key areas: improper solvent system selection, poor column packing, or incorrect sample loading.[14][15]
Troubleshooting Checklist:
-
Solvent System (Mobile Phase):
-
The Goal: The ideal solvent system should give your product an Rf value of ~0.3 on the TLC plate.[15] Impurities should be well-separated from this spot.
-
Common Mistake: Using a solvent system that is too polar. This will cause all components, including your product, to travel up the column too quickly, resulting in co-elution.
-
Solution: Develop your solvent system using TLC first. A standard choice is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[13][17] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity until you achieve the desired Rf.
-
-
Column Packing:
-
The Goal: A homogeneously packed column without any cracks or air bubbles.
-
Common Mistake: Dry packing the silica gel or not allowing it to settle properly. Air bubbles and channels in the silica bed lead to uneven solvent flow and broad, poorly resolved bands.[16]
-
Solution: Always prepare a slurry of the silica gel in your initial, non-polar eluent.[14] Pour this slurry into the column and use gentle air or nitrogen pressure to pack it uniformly. Ensure the silica bed is never allowed to run dry.[14]
-
-
Sample Loading:
-
The Goal: Apply the sample in a narrow, concentrated band at the top of the silica gel.
-
Common Mistake: Dissolving the sample in a large volume of solvent, especially a solvent that is more polar than the eluent. This will cause the band to spread out before the separation even begins.
-
Solution: Dissolve your crude product in the absolute minimum amount of solvent.[16] For solids or viscous oils, "dry loading" is a superior technique. This involves adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[13]
-
Q4: I am attempting vacuum distillation, but my product appears to be decomposing. What should I do?
A4: Thermal decomposition during distillation is a common issue for organic esters, especially if high temperatures are required.
Core Cause: The boiling point of this compound is relatively high at atmospheric pressure. Prolonged exposure to high temperatures can cause degradation.
Troubleshooting Strategy:
-
Improve the Vacuum: The primary goal of vacuum distillation is to lower the boiling point. Ensure your vacuum system is free of leaks and can achieve a stable, low pressure. A lower pressure directly translates to a lower boiling temperature.
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping and superheating, which can cause localized hot spots and decomposition.[1]
-
Minimize Residence Time: Heat the distillation flask rapidly to the required temperature and collect the distillate as quickly as possible. Do not let the material sit at high temperatures for an extended period.
Data for Distillation Planning:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (at 760 mmHg) |
| Ethyl phenylacetate | 164.20 | 228-229 °C[18][19] |
| This compound | 192.25 [20] | > 229 °C (Estimated) |
| 3,5-Dimethylphenylacetic acid | 164.19 | ~268 °C (Decomposes) |
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove acidic impurities, primarily unreacted 3,5-dimethylphenylacetic acid.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 3-4 mL of solvent per gram of crude material.
-
Washing: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas produced from the neutralization.[11] Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate completely. The top layer will be the organic phase containing your ester, and the bottom will be the aqueous phase containing the sodium salt of the unreacted acid.[2]
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (2-5) one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the colored crude oil in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.
-
Addition of Carbon: Add activated carbon to the solution. Start with a very small amount (e.g., 1-2% of the crude product mass).
-
Heating: Gently warm the mixture on a hot plate to about 40-50 °C for 5-10 minutes with stirring.[21] Do not boil, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. The goal is to prevent the product from crystallizing out during filtration.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator.
Protocol 3: Flash Column Chromatography
This protocol assumes a silica gel stationary phase.
Caption: Workflow for a typical flash chromatography experiment.
-
Solvent Selection: Determine the optimal eluent system using TLC. A good starting point for this compound is a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing as needed).[13][22]
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use about 40-50g of silica gel per gram of crude product for good separation.[16] Prepare a slurry of silica gel in the initial non-polar solvent (e.g., pure hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Carefully add the sample to the top of the column.[15]
-
Elution: Carefully fill the column with the eluent. Apply gentle, consistent pressure using compressed air or nitrogen.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[24][25]
-
Handle organic solvents with care, as they are flammable. Keep them away from ignition sources.[23][26]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.[24]
References
-
HSCprep. Fisher Esterification: Synthesis and Purification of Esters. [Link]
-
Concepts Ecotech. Decolorization of Solution & Chemicals. [Link]
-
Journal of Chemical Education. Method for decolorizing chromatography solutions. [Link]
-
LookChem. General procedures for the purification of Esters. [Link]
-
Carbotecnia. Decolorization with Activated Carbon. [Link]
- Google Patents.
-
Creative Bioarray. Decolorization Protocol. [Link]
- Unknown Source.
- Unknown Source.
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College of Engineering Safety. Standard operating procedure Flash column chromatography. [Link]
-
National Institutes of Health. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem. [Link]
-
oxfordlabchem.com. material safety data sheet - ethyl phenyl acetate. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
University of Rochester. Chromatography: How to Run a Flash Column. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Quora. How to purification unsaturated fatty acids by flash column chromatography, and how can I collect the fractions when the samples are not colored. [Link]
- Unknown Source. 22.
-
Chemistry LibreTexts. Running a flash column. [Link]
-
ausetute.com. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
Reddit. How to purify esters : r/OrganicChemistry. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
Philip Harris. Thin Layer Chromatography, Mixture Analysis. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
National Institutes of Health. This compound | C12H16O2 | CID 7021465 - PubChem. [Link]
- Unknown Source. 5.
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
Sources
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- 9. pubs.acs.org [pubs.acs.org]
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- 18. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]
- 20. This compound | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
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Technical Support Center: Scale-Up of Ethyl 3,5-dimethylphenylacetate Production
Welcome to the technical support center for the production of Ethyl 3,5-dimethylphenylacetate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot and manufacturing scales. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles. Our goal is to empower you to anticipate challenges, optimize your process, and ensure a safe, efficient, and reproducible scale-up.
Section 1: Understanding the Core Synthesis & Potential Pitfalls
The most common and industrially viable method for producing this compound is the Fischer-Speier esterification of 3,5-dimethylphenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][3] Understanding its equilibrium nature is the first step to mastering its scale-up. The primary challenge is that the reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water will shift the equilibrium back towards the reactants, limiting the final yield.[3][4] Therefore, successful scale-up hinges on effective water removal and careful management of reaction kinetics and thermodynamics.
The Reaction Mechanism
The Fischer esterification proceeds through a multi-step mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[1][6]
-
Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon.[1]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the final intermediate, yielding the ethyl ester product.
Caption: Key stages of the Fischer-Speier esterification mechanism.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses common problems encountered during the scale-up of this compound synthesis.
Problem Area: Low Reaction Conversion & Yield
Q1: My reaction has stalled and is not reaching the conversion levels I saw in the lab. What are the likely causes?
A1: This is a classic scale-up challenge, often rooted in the principles of chemical equilibrium.
-
Cause 1: Inefficient Water Removal. At a larger scale, the water produced by the reaction can accumulate more easily, inhibiting the forward reaction.[3][4] In the lab, you might have used a large excess of ethanol, which helps drive the equilibrium but becomes economically and practically challenging at scale.
-
Troubleshooting: The most robust solution is to remove water as it forms. Azeotropic distillation using a Dean-Stark apparatus with a suitable entrainer (e.g., toluene or cyclohexane) is the standard industrial method.[6][7] The entrainer forms a low-boiling azeotrope with water, which is distilled off, condensed, and collected in a phase separator, while the water-immiscible entrainer is returned to the reactor.[7][8]
-
-
Cause 2: Insufficient Catalyst Concentration. While scaling up, it's common to make errors in calculating catalyst loading relative to the reactants. A lower-than-required catalyst concentration will slow the reaction rate, making it appear stalled within your expected timeframe.[9]
-
Troubleshooting: Double-check your calculations for catalyst loading (typically 1-5% w/w of the carboxylic acid). Ensure the catalyst is fully dissolved and active.
-
-
Cause 3: Inadequate Mixing. Poor mixing can lead to localized concentrations of water or reactants, creating non-uniform reaction conditions and slowing the overall conversion rate. This is especially true in larger vessels where achieving homogeneity is more difficult.[10][11]
-
Troubleshooting: Evaluate your reactor's agitation system. Ensure the stirrer type and speed are appropriate for the vessel size and viscosity of the reaction mixture. Baffles may be necessary to improve mixing efficiency.
-
Q2: I'm observing a significant drop in yield during workup and purification compared to my lab-scale experiments. Why?
A2: Yield loss during downstream processing is common during scale-up and can often be traced to physical and logistical differences between lab and plant equipment.
-
Cause 1: Inefficient Phase Separation. During the neutralization (e.g., with sodium bicarbonate solution) and washing steps, emulsions can form more readily in large vessels with high-shear mixing. This leads to poor separation of the organic and aqueous layers and loss of product into the aqueous waste stream.
-
Troubleshooting: Allow for longer settling times in the reactor or transfer the mixture to a dedicated settling tank. The addition of a brine wash (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
-
Cause 2: Losses During Distillation. Lab-scale distillation setups are relatively efficient. On a larger scale, factors like the volume of the distillation pot "heel" (the amount of material that cannot be effectively distilled) and losses in transfer lines can become significant.
-
Troubleshooting: Ensure the distillation equipment is appropriately sized for the batch volume. Optimize distillation parameters (vacuum level, temperature) to ensure efficient separation without product degradation. High-boiling point esters are best purified by vacuum distillation to prevent decomposition.[12]
-
Problem Area: Impurity Formation & Product Quality
Q3: What are the common impurities in this compound synthesis, and how can I minimize them?
A3: The primary impurities are typically unreacted starting materials and by-products from side reactions.
| Impurity | Potential Source | Mitigation Strategy |
| 3,5-Dimethylphenylacetic Acid | Incomplete reaction conversion. | Drive the reaction to completion by efficiently removing water (e.g., azeotropic distillation) or using a sufficient excess of ethanol.[3][6] |
| Ethanol | Used in excess as a reactant. | Remove during workup with aqueous washes. Final traces can be removed by fractional distillation.[13] |
| By-products of Self-Condensation | High temperatures and strong acid can sometimes promote side-reactions of the starting acid. | Maintain strict temperature control. Do not exceed the recommended reaction temperature (typically 80-120°C).[1][14] |
| Sulfonated Species | If using sulfuric acid at high temperatures, aromatic sulfonation can occur. | Use a milder catalyst like p-TsOH, or ensure the reaction temperature is carefully controlled. |
A standard purification workflow involves washing the crude product with a weak base (e.g., NaHCO₃ solution) to remove the acidic catalyst and unreacted carboxylic acid, followed by a water wash, drying, and finally, vacuum distillation.[15][16]
Problem Area: Process & Safety Issues
Q4: How do I manage the exothermic nature of the reaction during scale-up?
A4: While Fischer esterification is generally considered to have a mild exotherm, the initial mixing of concentrated sulfuric acid with ethanol is highly exothermic and must be managed carefully. Furthermore, the total heat generated is proportional to the reaction volume, and the ability to remove that heat decreases as the surface-area-to-volume ratio drops on scale-up.[17][18]
-
Controlled Reagent Addition: Never add all reactants and the catalyst together at once. A standard industrial practice is to charge the 3,5-dimethylphenylacetic acid and ethanol first, and then slowly add the sulfuric acid catalyst while monitoring the internal temperature.[19] The rate of addition should be controlled to ensure the reactor's cooling system can maintain the desired temperature.[17][20]
-
Reactor Cooling Capacity: Ensure your reactor's cooling jacket or external heat exchanger is capable of handling the total heat load of the reaction. Perform a reaction calorimetry study at the lab scale to determine the heat of reaction and the rate of heat evolution.[11][18] This data is critical for safe and effective thermal management at scale.
Caption: Decision workflow for managing reaction exotherms during scale-up.
Section 3: FAQs - Proactive Scale-Up Considerations
Q5: What analytical methods are crucial for monitoring reaction progress and final product quality?
A5: A robust analytical strategy is essential.
-
In-Process Control (IPC): Gas Chromatography (GC) is ideal for monitoring the disappearance of the starting carboxylic acid and the appearance of the ethyl ester product. A simple % area normalization can provide a good estimate of the reaction conversion over time.
-
Final Product Quality Control (QC):
-
GC: To determine purity and quantify residual starting materials or by-products.
-
FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group (~1735 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad peak ~3000 cm⁻¹).
-
¹H NMR: To confirm the chemical structure.
-
Karl Fischer Titration: To determine the residual water content in the final product.
-
Q6: How does the quality of my raw materials impact the scale-up?
A6: Raw material quality is paramount. Impurities in your starting 3,5-dimethylphenylacetic acid or ethanol can carry through the process or interfere with the reaction.
-
Acid Purity: Impurities in the starting acid could lead to undesired side products. For example, other isomeric acids will produce isomeric esters that may be difficult to separate.
-
Ethanol Grade: Use anhydrous ethanol if possible. The presence of water in the alcohol will immediately inhibit the reaction equilibrium. If using a grade with some water content, account for this in your process design (e.g., ensure your water removal system has sufficient capacity).
Section 4: Experimental Protocols
Lab-Scale Protocol (Illustrative)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add 3,5-dimethylphenylacetic acid (16.4 g, 0.1 mol), ethanol (92 g, 2.0 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (50 mL).
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor reaction progress by GC.
-
Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with 1M NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield this compound.
Pilot-Scale Process Considerations
-
Charging Sequence: Charge the reactor with 3,5-dimethylphenylacetic acid, ethanol, and toluene. Begin agitation. Slowly subsurface-charge the sulfuric acid catalyst, ensuring the temperature does not exceed 40°C.
-
Azeotropic Distillation: Heat the batch to reflux (approx. 85-100°C depending on the exact solvent ratios). Vapors are directed to an external condenser and then to a decanter for phase separation. The upper organic layer (toluene/ethanol) is returned to the reactor, and the lower aqueous layer is removed.
-
Workup: Cool the reactor contents. Perform the neutralization and washes directly in the reactor, allowing for adequate settling time between phase cuts.
-
Purification: Transfer the crude organic layer to a dedicated distillation vessel for vacuum fractionation.
References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. Available at: [Link]
-
Bromfield-Lee, D., & Oliver-Hoyo, M. (2009). Exploring the Kinetics of the Fischer Esterification Reaction. Journal of Chemical Education, 86(9), 1073. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
Chemical Industry Journal. (2023). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]
-
Patel, H. R., et al. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc. Available at: [Link]
-
LookChem. General procedures for the purification of Esters. Available at: [Link]
-
JoVE. (2024). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available at: [Link]
-
AIDIC. (2016). Optimal Operation of Batch Reactive Distillation Process Involving Esterification Reaction System. Available at: [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]
-
Patsnap. (2024). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]
-
ChemTalk. What is Fischer Esterification?. Available at: [Link]
-
Slideshare. (2022). Azeotropic distillation. Available at: [Link]
-
PW Consulting. (2024). Industrial Grade Ethyl Phenylacetate Market. Available at: [Link]
-
MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
- Google Patents. (2008). Batch esterification.
- Google Patents. (1950). Esterification using azeotropic distillation.
-
ScienceDirect. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Available at: [Link]
-
ResearchGate. (2016). Optimal Operation of Batch Reactive Distillation Process Involving Esterification Reaction System. Available at: [Link]
- Google Patents. (1990). Dehydration process using azeotropic distillation.
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]
-
Wikipedia. Azeotropic distillation. Available at: [Link]
-
ResearchGate. Block-scheme of synthesis and purification of ethyl esters. Available at: [Link]
-
Sciencemadness.org. (2013). Esterification scale-up = problems?!. Available at: [Link]
-
Advances in Environmental Technology. (2018). Modeling of esterification in a batch reactor coupled with pervaporation for production of ethyl acetate catalyzed. Available at: [Link]
-
Aus-e-Tute. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction. Available at: [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Available at: [Link]
-
ResearchGate. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
-
Chem-Impex. Ethyl phenylacetate. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Organic Syntheses. Ethyl phenylacetate. Available at: [Link]
-
ResearchGate. (2014). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Available at: [Link]
-
PrepChem.com. Synthesis of Ethyl 3-oxo-5-phenylpentanoate. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Ethyl 3,5-dimethylphenylacetate
Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of this important esterification reaction. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve high yields and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 3,5-dimethylphenylacetic acid with ethanol in the presence of an acid catalyst.[1][2] This is a reversible reaction, and optimization strategies typically focus on shifting the equilibrium towards the product.[2][3]
Q2: What are the key challenges in the synthesis of this compound?
The primary challenge in the synthesis of this compound via Fischer esterification arises from the steric hindrance presented by the two methyl groups on the phenyl ring of the carboxylic acid. This steric hindrance can slow down the reaction rate compared to unhindered carboxylic acids.[4][5] Consequently, achieving high conversion may require optimized reaction conditions, such as elevated temperatures, longer reaction times, or the selection of an appropriate catalyst.
Q3: What are the typical starting materials and reagents for this synthesis?
The essential starting materials and reagents are:
-
3,5-Dimethylphenylacetic acid: The carboxylic acid substrate.
-
Ethanol: The alcohol reactant, which can also serve as the solvent.[1][6]
-
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[6]
Q4: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting carboxylic acid and the appearance of the ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion of the starting material to the product and identify any side products.[7][8]
-
¹H NMR Spectroscopy: To observe the characteristic signals of the product and the disappearance of the reactant signals.
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted 3,5-dimethylphenylacetic acid even after prolonged reaction time.
-
GC-MS analysis indicates low conversion to the desired ester.
Causality and Solutions:
The Fischer esterification is an equilibrium-controlled process.[2][3] Low yields are often due to the equilibrium not being sufficiently shifted towards the product side or slow reaction kinetics due to steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reactant Ratio | Use a large excess of ethanol (e.g., 10-20 equivalents or as the solvent). | According to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products.[1][3] |
| Water Removal | Utilize a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) or add molecular sieves (3Å or 4Å) to the reaction mixture. | Removing water, a product of the reaction, prevents the reverse hydrolysis reaction and drives the equilibrium towards the ester.[2][3] |
| Catalyst | Ensure a sufficient catalytic amount (1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH. For highly hindered substrates, consider using Lewis acid catalysts.[4][6] | The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] |
| Temperature | Conduct the reaction at the reflux temperature of the solvent. | Higher temperatures increase the reaction rate, helping to overcome the activation energy, which can be higher for sterically hindered substrates. |
| Reaction Time | Monitor the reaction over an extended period (e.g., 6-24 hours). | Due to steric hindrance, the reaction may require a longer time to reach completion compared to less hindered systems. |
Issue 2: Formation of Side Products
Symptoms:
-
Presence of unexpected spots on the TLC plate.
-
Additional peaks in the GC-MS chromatogram or NMR spectrum of the crude product.
Causality and Solutions:
Side reactions in Fischer esterification can include dehydration of the alcohol (especially at high temperatures with strong acids) or other acid-catalyzed reactions of the starting materials or product.
Potential Side Products and Mitigation:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Diethyl ether | Acid-catalyzed dehydration of two ethanol molecules. | This is more likely at higher temperatures. Usually, it is a minor byproduct and is removed during work-up and purification due to its low boiling point. |
| Polymerization/Decomposition | Strong acid and high heat can sometimes lead to decomposition of starting materials or product. | Avoid excessively high temperatures and use the minimum effective amount of catalyst. |
Issue 3: Difficulties in Product Purification
Symptoms:
-
Incomplete separation of the product from the starting material or catalyst during work-up.
-
Formation of emulsions during aqueous extraction.
Causality and Solutions:
The work-up procedure is crucial for isolating the crude ester and removing the acid catalyst and unreacted carboxylic acid. The final purification step, typically distillation, is necessary to obtain the pure product.
Detailed Work-up and Purification Protocol:
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing cold water or ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.[6]
-
Neutralization: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation. The boiling point of the product will be significantly higher than that of the starting materials. For the related ethyl phenylacetate, the boiling point is around 229 °C at atmospheric pressure.[10]
III. Experimental Protocols
Protocol 1: Standard Fischer Esterification of 3,5-Dimethylphenylacetic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylphenylacetic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.05 eq).
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Fischer Esterification with Azeotropic Water Removal
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 3,5-dimethylphenylacetic acid (1.0 eq), ethanol (1.5-2.0 eq), a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq), and toluene (as solvent).
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Follow the work-up and purification steps as described in Protocol 1.
IV. Characterization of this compound
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [11] |
| Molecular Weight | 192.25 g/mol | [11] |
| CAS Number | 105337-18-6 | [11] |
| Appearance | Likely a colorless liquid | Inferred from similar esters[12] |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound in CDCl₃ would show:
-
A triplet at ~1.2 ppm (3H) corresponding to the -CH₃ of the ethyl group.
-
A singlet at ~2.3 ppm (6H) corresponding to the two methyl groups on the phenyl ring.
-
A singlet at ~3.5 ppm (2H) for the benzylic -CH₂- group.
-
A quartet at ~4.1 ppm (2H) for the -OCH₂- of the ethyl group.
-
Singlets or multiplets in the aromatic region (~6.8-7.0 ppm, 3H).
-
-
GC-MS Analysis: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of phenylacetate esters.[11]
V. Alternative Synthetic Routes for Sterically Hindered Esters
If Fischer esterification proves to be low-yielding even after optimization, consider these alternative methods for esterifying sterically hindered carboxylic acids:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13] This reaction is performed under milder, neutral conditions.
-
Acyl Chloride Formation followed by Esterification: Convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ethanol. This is a high-yielding but two-step process.
VI. References
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). PMC.
-
This compound. PubChem.
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017). ResearchGate.
-
How can you increase the yield of a Fischer esterification if you are unable to use an excess of the starting material? (2024). Brainly.
-
Fischer Esterification-Typical Procedures. (2024). OperaChem.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
-
Fischer Esterification. Organic Chemistry Portal.
-
How can I improve the yield of my Fischer Esterification? (2020). Reddit.
-
Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid. ResearchGate.
-
Fischer Esterification. J&K Scientific LLC.
-
Ethyl phenylacetate. ChemicalBook.
-
Ethyl phenylacetate(101-97-3) 1H NMR spectrum. ChemicalBook.
-
This compound. PubChem.
-
3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Reactions.
-
Fischer Esterification of Glycerol by Phenylacetic Acids. JOCPR.
-
Method for esterifying sterically hindered carboxylic acids. Google Patents.
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate.
-
Reaction of Alcohols with Carboxylic Acids and their Derivatives. Wiley-VCH.
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science.
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate.
-
Ethyl (3,5-dimethylphenyl)acetate. Sigma-Aldrich.
-
1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Human Metabolome Database.
-
Process for preparing phenylacetic acid ester derivatives. Google Patents.
-
Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide. Google Patents.
-
Method for preparing alpha, alpha-dimethylphenylacetic acid. Google Patents.
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago.
-
acetic acid 3,5-dimethyl-phenyl ester. Sigma-Aldrich.
-
Showing Compound Ethyl phenylacetate (FDB010560). FooDB.
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
-
Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. ResearchGate.
-
Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. MDPI.
-
Esterification of terpene alcohols. Google Patents.
-
Ethyl phenylacetate. PubChem.
-
GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research.
-
Ethyl 3-phenylpropionate synthesis. ChemicalBook.
-
Investigation of Ethyl Acetate Reactive Distillation Process. ResearchGate.
-
(PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. ResearchGate.
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC.
-
(PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. ResearchGate.
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. brainly.com [brainly.com]
- 4. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. rsc.org [rsc.org]
- 11. cerritos.edu [cerritos.edu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Investigating the Degradation Pathways of Ethyl 3,5-dimethylphenylacetate
Welcome to the technical support center for Ethyl 3,5-dimethylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this compound. As your partner in discovery, we provide not just protocols but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your results. This document is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter during your stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on its chemical structure—an ethyl ester of a substituted phenylacetic acid—the primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: This is the cleavage of the ester bond by water. The reaction can be catalyzed by acid or base, yielding 3,5-dimethylphenylacetic acid and ethanol. Under basic conditions, this reaction, often called saponification, is typically irreversible as the carboxylic acid is deprotonated to form a carboxylate salt.[1][2][3] Acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[1][2]
-
Oxidation: The molecule has two potential sites for oxidation: the benzylic methylene group (-CH2-) and the methyl groups on the aromatic ring. Oxidation can lead to a variety of products, including ketones, aldehydes, or carboxylic acids, depending on the conditions.[4]
-
Photodegradation: Exposure to UV or visible light can induce photochemical degradation, potentially leading to radical-mediated reactions, ring opening, or other complex transformations.[5][6]
-
Microbial Degradation: While less common in sterile pharmaceutical settings, environmental or microbial contamination can lead to enzymatic degradation. Bacteria and fungi possess pathways to metabolize phenylacetate and related aromatic compounds, often initiating with hydroxylation of the aromatic ring.[7][8][9][10]
Q2: Why is it critical to perform degradation studies?
Degradation studies are fundamental in drug development and chemical research for several key reasons:[11][12]
-
Stability Assessment: They help determine the intrinsic stability of a molecule and predict its shelf-life.[12]
-
Identification of Degradants: These studies identify potential impurities that could arise during manufacturing, storage, or administration.
-
Safety and Efficacy: Degradation products can be less effective, inactive, or even toxic. Identifying and quantifying them is a regulatory requirement to ensure patient safety.[11][12]
-
Development of Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[13][14][15]
-
Formulation and Packaging Guidance: Understanding how a compound degrades under heat, light, or humidity informs the development of stable formulations and the selection of appropriate packaging.[11][12]
Q3: What is a "forced degradation" or "stress" study?
A forced degradation study, or stress testing, involves intentionally exposing a compound to conditions more severe than its expected storage conditions.[11][16] The primary goal is not to determine shelf-life but to generate degradation products rapidly to identify potential degradation pathways and develop stability-indicating analytical methods.[13][16] According to ICH guidelines, typical stress conditions include hydrolysis (acid and base), oxidation, heat, and photolysis.[15] The aim is generally to achieve 5-20% degradation of the parent compound; over-stressing can lead to secondary degradants not relevant to real-world stability.[15][16]
Troubleshooting and Experimental Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Guide 1: Hydrolytic Degradation
Q: I am not observing any degradation of this compound under my acidic or basic hydrolysis conditions. What should I do?
A: This suggests your conditions are too mild. Since ester hydrolysis is sensitive to catalysts and temperature, you have several parameters to adjust.[17]
Troubleshooting Steps:
-
Increase Catalyst Concentration: If using 0.1 M HCl or NaOH, try increasing the concentration to 1 M. The rate of hydrolysis is dependent on the concentration of H+ or OH- ions.[13][17]
-
Increase Temperature: Elevate the reaction temperature. Many forced degradation protocols for hydrolysis are conducted at temperatures between 40-80°C.[13] Start with 60°C and monitor the reaction over time (e.g., 2, 4, 8, 24 hours).
-
Use a Co-solvent: this compound has limited water solubility. Poor solubility can limit its interaction with the aqueous acid or base. Consider adding a water-miscible organic solvent like acetonitrile or methanol to the reaction mixture to ensure the compound is fully dissolved. Be mindful that the choice of co-solvent can sometimes influence the reaction pathway.
| Parameter | Initial Condition (Example) | Suggested Adjustment | Rationale |
| Catalyst | 0.1 M HCl / 0.1 M NaOH | 0.5 M - 1.0 M HCl / NaOH | Increases the concentration of catalytic species (H⁺/OH⁻). |
| Temperature | Room Temperature (25°C) | 40°C → 60°C → 80°C | Increases reaction kinetics. |
| Solubility | Aqueous suspension | Add 10-50% Acetonitrile | Ensures the substrate is available for reaction. |
Q: My hydrolysis reaction is proceeding too quickly, making it difficult to track kinetics or isolate intermediates. How can I control the reaction rate?
A: An overly rapid reaction prevents the accurate study of the degradation profile. To slow it down, you should reverse the strategies used for accelerating it.
Control Strategies:
-
Lower the Temperature: Reduce the temperature of your reaction. If you are at 60°C, try running the experiment at 40°C or even room temperature, taking samples at more frequent, earlier time points.
-
Decrease Catalyst Concentration: Use a more dilute acid or base, such as 0.01 M or 0.05 M NaOH or HCl.
-
Monitor at Early Time Points: For very fast reactions, especially base-catalyzed hydrolysis, sample at intervals as short as 5, 10, 15, and 30 minutes to capture the initial degradation phase before it reaches completion.
Q: I see the expected 3,5-dimethylphenylacetic acid peak in my chromatogram, but there are other, unexpected peaks. What could they be?
A: While the primary hydrolysis products are straightforward, side reactions or impurities in your starting material can lead to unexpected peaks.
Possible Sources:
-
Impurities in Starting Material: Analyze your starting material (t=0 sample) carefully. The peaks may have been present from the beginning.
-
Secondary Degradation: If stress conditions are too harsh (e.g., high heat and strong acid/base for a prolonged period), the primary degradant (3,5-dimethylphenylacetic acid) might itself degrade further.
-
Reaction with Co-solvent: If you are using a co-solvent like methanol, there's a possibility of transesterification, where the ethyl ester is converted to a methyl ester, although this is more common in the synthesis direction.
-
Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen), dissolved oxygen, especially at elevated temperatures, could cause minor oxidative degradation alongside hydrolysis.
Guide 2: Oxidative Degradation
Q: What are common oxidizing agents for forced degradation, and how do I choose one?
A: Hydrogen peroxide (H₂O₂) is the most common and recommended oxidizing agent for forced degradation studies as its degradation mechanism can mimic real-world oxidative processes.
Selection Protocol:
-
Start with H₂O₂: Begin with 3% H₂O₂ at room temperature. This is a standard starting point.
-
Increase Concentration/Temperature: If no degradation is observed, you can increase the H₂O₂ concentration (e.g., to 10% or 30%) or gently heat the reaction (e.g., to 40-60°C).[13]
-
Consider Other Reagents (with caution): For highly stable molecules, stronger or different types of oxidizing agents like those that induce radical pathways (e.g., AIBN) can be used, but these may generate degradants not relevant to formal stability. Justify any choice beyond H₂O₂.
Q: How can I confirm that the new peaks in my chromatogram are from oxidation and not hydrolysis?
A: This is a critical aspect of pathway elucidation. A well-designed set of experiments is key.
Confirmation Workflow:
-
Run Parallel Controls: Set up simultaneous experiments under identical conditions (temperature, solvent, time) for hydrolysis (acid and base), oxidation (H₂O₂), and a control (solvent only).
-
Compare Chromatograms: Use retention time (tR) to compare peaks across conditions.
-
A peak present only in the hydrolysis samples is a hydrolytic degradant.
-
A peak present only in the oxidation sample is an oxidative degradant.
-
A peak present in multiple conditions may indicate a common intermediate or a product of combined stresses (e.g., oxidative hydrolysis).
-
-
Use Mass Spectrometry (LC-MS): The most definitive way to identify degradants is to determine their mass.
-
Hydrolysis Product: The mass of 3,5-dimethylphenylacetic acid (C₁₀H₁₂O₂) is 164.08 g/mol . You would look for an [M-H]⁻ ion at m/z 163.08 in negative ion mode or an [M+H]⁺ ion at m/z 165.08 in positive ion mode.
-
Oxidation Products: Oxidation typically involves the addition of one or more oxygen atoms (+16 Da per oxygen). For example, oxidation of a benzylic methyl group to a carboxylic acid would result in a significant mass change.
-
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, vials
-
Heating block or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation (perform in triplicate):
-
Acid Hydrolysis: In a vial, mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: In a vial, mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Control: In a vial, mix 1 mL of stock solution with 1 mL of water.
-
-
Stress Conditions: Place all vials in a heating block set to 60°C.
-
Time Points: Collect samples at t=0, 2, 4, 8, and 24 hours.
-
Quenching and Dilution:
-
For each sample, withdraw 100 µL of the reaction mixture.
-
Acid/Control Samples: Neutralize by adding 100 µL of 1 M NaOH, then dilute to 1 mL with 50:50 acetonitrile:water.
-
Base Samples: Neutralize by adding 100 µL of 1 M HCl, then dilute to 1 mL with 50:50 acetonitrile:water.
-
The t=0 sample should be quenched and diluted immediately after preparation.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. If available, use HPLC-MS to obtain mass information on any new peaks.
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
The following diagrams illustrate the most likely chemical transformations this compound will undergo during forced degradation studies.
Caption: Predicted Hydrolytic Degradation Pathways.
Caption: Potential Oxidative Degradation Pathways.
Experimental Workflow
This workflow provides a logical sequence for conducting a comprehensive forced degradation study.
Caption: Forced Degradation Study Workflow.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fungal degradation of phenylacetate focusing on CRISPR/Cas9-assisted characterization of two oxidative enzyme genes of Akanthomyces muscarius AM1091 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 11. acdlabs.com [acdlabs.com]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. onyxipca.com [onyxipca.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmtech.com [pharmtech.com]
- 17. web.viu.ca [web.viu.ca]
preventing byproduct formation in Ethyl 3,5-dimethylphenylacetate synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,5-dimethylphenylacetate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on preventing byproduct formation and ensuring the integrity of your synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in various synthetic applications. Its synthesis can be approached through several routes, with the most common being the Fischer esterification of 3,5-dimethylphenylacetic acid and the Friedel-Crafts acylation of m-xylene. Each of these methods, while effective, presents a unique set of challenges, primarily centered around the formation of unwanted byproducts. This guide will provide a detailed exploration of these challenges and offer practical, evidence-based solutions to mitigate them.
Core Synthesis Pathways and Potential Byproducts
Understanding the primary synthetic routes is the first step in troubleshooting potential issues. Below is a diagram illustrating the two most common pathways for the synthesis of this compound.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to address specific problems you may encounter during your synthesis. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step guide to resolving the issue.
Part 1: Fischer Esterification of 3,5-Dimethylphenylacetic Acid
The Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] However, the reversible nature of the reaction and the presence of a strong acid can lead to specific byproducts.
A1: Understanding the Formation of Diethyl Ether
The formation of diethyl ether is a common side reaction during the acid-catalyzed esterification of ethanol.[4][5] At elevated temperatures, the acid catalyst can promote the dehydration of two ethanol molecules to form diethyl ether.
Troubleshooting Protocol:
-
Control Reaction Temperature: Maintain the reaction temperature below the boiling point of ethanol (78 °C) if possible, or use a controlled heating mantle to avoid localized overheating. The optimal temperature for Fischer esterification is typically between 60-80°C.[1]
-
Use a Desiccant or Dean-Stark Apparatus: The formation of water drives the equilibrium back towards the reactants. Removing water as it forms will not only improve the yield of your desired ester but also reduce the likelihood of side reactions.[1] A Dean-Stark trap is highly effective for this purpose.
-
Molar Ratio of Reactants: While using an excess of the alcohol can shift the equilibrium towards the product, an extremely large excess can favor ether formation. A molar ratio of 1:3 to 1:5 of carboxylic acid to ethanol is a good starting point.
Experimental Workflow for Minimizing Diethyl Ether Formation:
Caption: Workflow to minimize diethyl ether byproduct.
A2: Preventing Hydrolysis of the Ester
Fischer esterification is a reversible reaction, and the presence of water and acid during workup can lead to the hydrolysis of your newly formed ester back to the carboxylic acid and alcohol.[6]
Troubleshooting Protocol:
-
Neutralize the Acid Catalyst: Before extensive washing with water, carefully neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃). Add the base slowly and with stirring until the effervescence of CO₂ ceases.
-
Minimize Contact Time with Aqueous Acid: Perform the aqueous extraction steps as quickly as possible.
-
Use Brine Wash: A final wash with a saturated sodium chloride solution (brine) will help to remove residual water from the organic layer before drying.
| Workup Step | Purpose | Potential Issue | Solution |
| Neutralization | Remove acid catalyst | Incomplete neutralization | Use a weak base (e.g., NaHCO₃) until CO₂ evolution stops. |
| Aqueous Wash | Remove water-soluble impurities | Prolonged contact with water | Perform washes quickly and efficiently. |
| Drying | Remove residual water | Incomplete drying | Use a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). |
A3: Potential Decarboxylation of the Starting Material
While less common under standard Fischer esterification conditions, prolonged heating in the presence of a strong acid could potentially lead to the decarboxylation of 3,5-dimethylphenylacetic acid to form 1,3-dimethylbenzene (m-xylene).[7][8]
Troubleshooting Protocol:
-
Avoid Excessive Heating: Do not exceed the recommended reaction temperature and time.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it as soon as the starting carboxylic acid is consumed.
Part 2: Friedel-Crafts Acylation of m-Xylene
The Friedel-Crafts acylation offers an alternative route, but it is not without its own set of challenges, particularly concerning the reactivity of the aromatic ring.[9]
A4: The Challenge of Polyalkylation
In Friedel-Crafts alkylation, the initial product is often more reactive than the starting material, leading to subsequent alkylations and the formation of polyalkylated byproducts.[10][11] While Friedel-Crafts acylation is generally less prone to this issue because the acyl group is deactivating, subsequent reduction of the ketone to an alkyl group can reactivate the ring. However, if your starting material is m-xylene, its activated nature can still lead to side reactions.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent (ethyl chloroacetate) relative to the m-xylene.
-
Order of Addition: Add the Lewis acid (e.g., AlCl₃) to the mixture of m-xylene and ethyl chloroacetate at a low temperature (0-5 °C). This helps to control the initial exothermic reaction and minimize side reactions.
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ can sometimes offer better selectivity.[12]
Experimental Setup for Controlled Friedel-Crafts Acylation:
Caption: Workflow for minimizing polyalkylation in Friedel-Crafts reactions.
A5: Catalyst Deactivation
Lewis acids like AlCl₃ are highly sensitive to moisture.[13] Any water present in your reactants or solvent will react with the catalyst, deactivating it and halting the reaction.
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
-
Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst. Old or improperly stored AlCl₃ may have already been partially hydrolyzed.
-
Inert Atmosphere: For particularly sensitive reactions, consider running the reaction under an inert atmosphere of nitrogen or argon.
General Purification and Characterization
Regardless of the synthetic route chosen, proper purification and characterization are crucial.
-
Purification: Column chromatography on silica gel is an effective method for separating this compound from most byproducts. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Characterization: Confirmation of the product's identity and purity should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Ethers from Alcohols via Acid Catalysis. (2014). Master Organic Chemistry. [Link]
-
18.2: Preparing Ethers. (2023). Chemistry LibreTexts. [Link]
-
The Mechanism for the Esterification Reaction. (n.d.). Chemguide. [Link]
-
Catalytic Synthesis of Distillate-Range Ethers and Olefins from Ethanol through Guerbet Coupling and Etherification. (2018). ResearchGate. [Link]
-
Preparation of Esters. (2023). Chemistry LibreTexts. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Friedel-Crafts Alkylation. (n.d.). Beyond Benign. [Link]
-
Friedel-Crafts Alkylation of m-Xylene. (2022). YouTube. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
F C alkylation of m xylene (Pre-lab lecture). (2021). YouTube. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
The decarboxylation of phenylacetic acid via addition of acid. (2017). Chemistry Stack Exchange. [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
-
Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen generated from. (n.d.). Indian Academy of Sciences. [Link]
-
-
The Fischer Esterification. (n.d.). [Link]
-
-
Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate. (n.d.). SpringerLink. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. [Link]
- Method for preparing alpha, alpha-dimethylphenylacetic acid. (n.d.).
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Chemical Review and Letters. [Link]
-
Fischer Esterification. (2023). Chemistry LibreTexts. [Link]
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Technical Support Center: Solvent Selection for Ethyl 3,5-dimethylphenylacetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3,5-dimethylphenylacetate. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting the appropriate solvent system for this reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the synthesis of this compound, focusing on the critical role of the solvent.
Q1: What is the standard reaction for synthesizing this compound, and what is its main challenge?
A: The synthesis of this compound from 3,5-dimethylphenylacetic acid and ethanol is a classic Fischer-Speier esterification .[1][2] This is an acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water.[3][4]
The primary challenge of Fischer esterification is that the reaction is reversible and exists in an equilibrium.[5][6][7] To achieve a high yield of the desired ester, the equilibrium must be actively shifted toward the products. According to Le Châtelier's principle, this can be accomplished by either using a large excess of one reactant or by removing a product (water) as it is formed.[8]
Q2: What are the primary solvent strategies for driving the Fischer esterification forward?
A: There are two highly effective and widely adopted strategies for this synthesis, both of which directly address the challenge of the reaction equilibrium:
-
Excess Alcohol as the Solvent: Use a large excess of the alcohol reactant (ethanol), which then also serves as the reaction solvent.[1][2][6][9] This is often the simplest and most direct method.
-
Inert Co-Solvent with Azeotropic Water Removal: Use a non-polar, inert solvent such as toluene or hexane in conjunction with a Dean-Stark apparatus.[1] This solvent forms a low-boiling azeotrope with the water byproduct, physically removing it from the reaction mixture and preventing the reverse reaction.[5][10]
Q3: When is using excess ethanol as the solvent the best choice?
A: Using ethanol as both a reactant and the solvent is the preferred method for its simplicity and efficiency, provided the following conditions are met:
-
Cost-Effectiveness: Ethanol is a relatively inexpensive and readily available reagent.
-
Solubility: The starting material, 3,5-dimethylphenylacetic acid, has sufficient solubility in ethanol to allow the reaction to proceed.
-
Boiling Point: The reflux temperature of ethanol (approx. 78 °C) is suitable for the reaction to proceed at a reasonable rate.
By using ethanol in large excess, its high concentration pushes the equilibrium towards the formation of the ethyl ester, leading to high yields.[5]
Q4: When should I consider using a co-solvent like toluene with a Dean-Stark apparatus?
A: This strategy is advantageous under specific circumstances:
-
Expensive or Solid Alcohols: While not the case for ethanol, if a more complex or expensive alcohol were being used, this method would allow for the use of near-stoichiometric amounts, preserving the valuable reagent.[11]
-
Higher Temperatures Required: Toluene boils at a higher temperature (approx. 111 °C) than ethanol. If a higher reaction temperature is needed to increase the reaction rate for a particularly sluggish esterification, toluene is an excellent choice.[1][6]
-
Precise Control: This method provides direct visual confirmation of the reaction's progress as water collects in the Dean-Stark trap.
Q5: My reaction yield is low. Could my solvent choice be the problem, and how do I troubleshoot it?
A: Yes, an incorrect solvent strategy is a very common cause of low yields. The issue almost always traces back to the reaction equilibrium not being sufficiently shifted towards the products.
Troubleshooting Steps:
-
If using excess ethanol: Ensure the excess is large enough (often 10-fold or more).[5] Also, verify that your acid catalyst (e.g., H₂SO₄) is active and that the reaction is heated to a steady reflux.[6]
-
If using a Dean-Stark apparatus: Check that water is actively being collected in the trap. If not, the reflux temperature may be too low, or there may be leaks in the glassware setup. Ensure the solvent (toluene) and water are co-distilling.[5]
-
Reaction Time: Fischer esterifications can be slow. Reaction times of 1-10 hours are common, and some may require even longer to reach equilibrium.[1] Consider extending the reflux time.
-
Water Contamination: Ensure your starting materials and solvent are reasonably dry. Starting with significant amounts of water will immediately hinder the forward reaction.
Q6: Can I use other common lab solvents like THF, Acetone, or DMSO?
A: While these solvents can dissolve the reactants, they are generally poor choices for Fischer esterification for several reasons. Solvents can significantly impact reaction equilibria, but not always favorably.[12][13][14]
-
They do not drive the equilibrium: Unlike using excess ethanol or a toluene/Dean-Stark setup, solvents like THF or acetone are merely passive media. They do not participate in shifting the reaction towards the products.
-
Complicate Water Removal: These solvents are typically miscible with water, making azeotropic removal impossible. Adding drying agents like molecular sieves is an option but is often less efficient than a Dean-Stark trap for the amounts of water generated in a synthesis.[10]
-
Potential Side Reactions: Some solvents can undergo side reactions under strong acid and heat.
While certain polar aprotic solvents like DMSO have been shown to accelerate some base-catalyzed esterifications[11], for the acid-catalyzed Fischer route, the two primary strategies discussed above remain the most reliable and effective.
Solvent Selection Workflow
To assist in choosing the optimal solvent system, the following decision-making workflow has been designed.
Caption: Decision workflow for solvent selection.
Comparative Solvent Data
The table below summarizes the properties and roles of the recommended solvents for this synthesis.
| Property | Ethanol | Toluene |
| Chemical Role | Reactant & Solvent | Inert Co-Solvent for Azeotropic Distillation |
| Boiling Point | 78 °C | 111 °C |
| Mechanism | Mass action (Le Châtelier's Principle) | Physical removal of water byproduct |
| Setup | Simple reflux apparatus | Reflux with Dean-Stark trap |
| Pros | - Simple setup- Inexpensive- Drives reaction effectively | - Allows for stoichiometric reactant use- Higher reaction temperature- Direct monitoring of water removal |
| Cons | - Requires large excess of ethanol- Lower reflux temperature | - More complex glassware setup- Toluene is a more hazardous solvent |
Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for synthesizing this compound.
Protocol A: Synthesis using Excess Ethanol as Solvent
This protocol leverages a large excess of ethanol to drive the reaction equilibrium towards the product.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenylacetic acid (e.g., 10.0 g, 60.9 mmol).
-
Reagent Addition: Add anhydrous ethanol (150 mL). The large volume acts as both the solvent and the excess reagent.
-
Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 1 mL, ~1.8 g, 18.3 mmol) dropwise.[6]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a steady reflux (approx. 78 °C) using a heating mantle. Continue refluxing for 4-6 hours.
-
Workup - Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a saturated solution of sodium chloride (brine).[6] This neutralizes the acid catalyst and removes water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation if necessary.
Protocol B: Synthesis using Toluene and a Dean-Stark Apparatus
This protocol uses azeotropic distillation to remove water, driving the reaction to completion.
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagent Addition: To the flask, add 3,5-dimethylphenylacetic acid (e.g., 10.0 g, 60.9 mmol), ethanol (e.g., 4.2 mL, 3.4 g, 72.0 mmol, 1.2 equivalents), and toluene (120 mL).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, e.g., 0.58 g, 3.0 mmol).[6]
-
Reaction: Heat the mixture to a vigorous reflux. Toluene and water will co-distill as an azeotrope. The condensate will cool in the condenser and collect in the Dean-Stark trap. As the denser water separates, it will fall to the bottom of the trap while the toluene overflows back into the reaction flask.[5]
-
Monitoring: Continue the reaction until no more water collects in the trap (the theoretical amount is ~1.1 mL for this scale). This typically takes 3-8 hours.
-
Workup and Purification: Follow steps 5-9 from Protocol A. The workup procedure is identical once the reaction is complete.
References
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. Retrieved from [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Organic Solvents. Retrieved from [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
gChem Global. (n.d.). Esterification Comparative Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent effects on esterification equilibria | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2015, September 1). Solvent effects on esterification equilibria. Retrieved from [Link]
-
Modesto Junior College. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects on esterification equilibria | Semantic Scholar [semanticscholar.org]
long-term storage and stability of Ethyl 3,5-dimethylphenylacetate
Welcome to the dedicated technical support center for Ethyl 3,5-dimethylphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth technical guidance on its long-term storage, stability, and troubleshooting for common experimental challenges. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.
I. Understanding the Stability of this compound: An Overview
This compound is an aromatic ester with a chemical structure that dictates its stability profile. The ester functional group is susceptible to hydrolysis, while the benzylic methylene group and the aromatic ring can be targets for oxidation. The dimethyl substitution on the phenyl ring provides some steric hindrance, which can influence the rate of certain degradation reactions.[1][2] Understanding these potential degradation pathways is crucial for maintaining the compound's purity over time.
Below is a diagram illustrating the key structural features of this compound that are relevant to its stability.
Caption: Key reactive sites on this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, protection from light and moisture is essential. While room temperature may be acceptable for short-term storage, for long-term preservation, refrigeration (2-8 °C) is recommended to slow down potential hydrolytic and oxidative degradation processes. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q2: How does pH affect the stability of this compound in solution?
A2: As an ester, this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[3]
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis will lead to the formation of 3,5-dimethylphenylacetic acid and ethanol.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is generally faster and proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3][4] This also yields 3,5-dimethylphenylacetate salt and ethanol. For maximum stability in solution, it is advisable to maintain a neutral pH (around 7.0) and use aprotic solvents where possible. If aqueous solutions are necessary, they should be prepared fresh and used promptly.
Q3: Is this compound sensitive to light?
Q4: What are the primary degradation products I should be aware of?
A4: The two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: This will yield 3,5-dimethylphenylacetic acid and ethanol.
-
Oxidation: The benzylic carbon is a potential site for oxidation, which could lead to the formation of a ketone or, with more aggressive oxidation, cleavage of the side chain to form 3,5-dimethylbenzoic acid.[6][7]
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation routes for this compound.
III. Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent experimental results over time using the same batch of compound. | Compound Degradation: The purity of your stock solution or solid sample may have decreased due to improper storage. | 1. Verify Purity: Re-analyze the purity of your compound using a suitable analytical method like HPLC-UV or GC-MS.[8][9] 2. Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-protected container at the recommended temperature. If in solution, check the pH and age of the solution. 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a solid stock that has been properly stored. |
| Appearance of unexpected peaks in my chromatogram. | Formation of Degradation Products: New peaks could correspond to hydrolysis or oxidation products. | 1. Identify Degradants: If using mass spectrometry, analyze the m/z of the new peaks to tentatively identify them as 3,5-dimethylphenylacetic acid or oxidized derivatives. 2. Perform Forced Degradation: To confirm the identity of the degradation peaks, you can perform a forced degradation study on a small sample of your compound (see Protocol section below).[10][11][12] This will help in creating reference standards for the degradants. |
| Low yield in a reaction where the compound is a starting material. | Inaccurate Quantification: If the compound has degraded, the actual amount of active starting material is lower than calculated. | 1. Confirm Purity Before Use: Always confirm the purity of the starting material before weighing it for a reaction. 2. Adjust Stoichiometry: If minor degradation is observed, adjust the amount of starting material accordingly based on the purity analysis. |
| Change in physical appearance (e.g., color change, clumping). | Oxidation or Moisture Absorption: A color change may indicate oxidation, while clumping suggests moisture uptake. | 1. Discard if Necessary: If significant changes in appearance are observed, it is best to use a fresh, unopened batch of the compound. 2. Improve Handling: When handling the solid, work in a dry environment (e.g., a glove box) and minimize its exposure to air and light. |
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.
Objective: To determine the purity of this compound and detect the presence of potential degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method.[10][11][12]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Heating block or oven
-
UV lamp
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80 °C for 48 hours.
-
Dissolve the stressed sample to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC.
-
-
Analysis:
-
Analyze all stressed samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
-
V. References
-
Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. [Link]
-
Thottumkara, A. V., & Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Western Illinois University.
-
Journal of the Chemical Society B: Physical Organic. Effect of unsaturated substituents on the hydrolysis of esters. RSC Publishing.
-
U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
-
Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry.
-
Moffat, A., & Hunt, H. (1957). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society, 79(1), 54-56.
-
de Oliveira, D. N., & de Lacerda, P. S. S. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
An, J., Bai, L., & Li, W. (2018). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 19(11), 3353.
-
ResearchGate. Benzylic C–H oxidation with oxidants other than molecular oxygen.
-
ResearchGate. The transition-state acidity and carbonyl stretching frequency in ester hydrolysis. A substituent-effect approach.
-
Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Molecules, 25(23), 5589.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
JoVE. Radical Oxidation of Allylic and Benzylic Alcohols.
-
Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?.
-
ResearchGate. Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters.
-
Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
-
RIT Digital Institutional Repository. (1992). Substituted aromatic polyesters: Degradation studies.
-
ResearchGate. Mechanism and kinetic study on the degradation of unsaturated esters initiated by OH radical.
-
Journal of the American Chemical Society. The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters.
-
National Institutes of Health. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation.
-
Google Patents. Synthesis of phenylacetic acid esters.
-
Ataman Kimya. PHENYL ACETATE.
-
SciSpace. (2016). Forced Degradation Studies.
-
ResearchGate. Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes.
-
The Journal of Organic Chemistry. Hydrolysis of Simple Aromatic Esters and Carbonates.
-
Scribd. Stability Indicating Assay.
-
Pearson. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?.
-
MedCrave online. (2016). Forced Degradation Studies.
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance.
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
-
IJSDR. Stability indicating study by using different analytical techniques.
-
Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
-
Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
-
National Institutes of Health. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product.
-
ResearchGate. (PDF) Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product.
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ChemicalBook. Ethyl phenylacetate | 101-97-3.
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The Good Scents Company. ethyl phenyl acetate, 101-97-3.
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ResearchGate. (PDF) Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of HPLC, GC, and qNMR for Ethyl 3,5-dimethylphenylacetate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 3,5-dimethylphenylacetate is a key chemical intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a critical parameter that directly influences the safety, efficacy, and stability of the final drug product. Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological effects or compromise the manufacturing process.[1][2] Therefore, employing a robust, validated analytical method for purity determination is a non-negotiable aspect of quality control in the pharmaceutical industry.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the entire validation lifecycle of an HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Furthermore, we will objectively compare the performance of HPLC with two powerful orthogonal techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing researchers with the insights needed to select the most appropriate analytical strategy for their specific needs.
Part 1: The Primary Workhorse - Reversed-Phase HPLC Method Validation
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical sector due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The Causality Behind Method Development Choices
Our objective is to develop a method that can separate the main component from all potential process-related and degradation impurities.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides strong retention for the non-polar analyte. The dimensions (e.g., 250 x 4.6 mm, 5 µm particle size) offer a balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and is highly compatible with C18 columns.[5] A gradient is preferred over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
-
Detection: The phenyl group in this compound acts as a chromophore, making UV detection a simple and effective choice. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification.
Workflow for HPLC Method Validation
The validation process ensures that the developed analytical method is fit for its intended purpose. It is a systematic demonstration of the method's performance characteristics.[6]
Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
Experimental Protocol: RP-HPLC Purity Determination
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Acetic Acid in Water | Acidification sharpens peaks and ensures consistent ionization state. |
| Mobile Phase B | Acetonitrile | Provides the necessary elution strength for the non-polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | 225 nm | Wavelength of suitable absorbance for the phenylacetate moiety. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B | Ensures separation of potential impurities with varying polarities. |
Data Summary: Validation Performance
The following tables summarize the expected results from a successful method validation, demonstrating the method's trustworthiness.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 10 | 125,430 |
| 25 | 313,575 |
| 50 | 627,150 |
| 100 | 1,254,300 |
| 150 | 1,881,450 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 121.1 | 100.9 |
| Acceptance Criteria | | | 98.0 - 102.0% |
Table 3: Precision (Repeatability)
| Injection | Assay (%) |
|---|---|
| 1 | 99.85 |
| 2 | 99.91 |
| 3 | 99.88 |
| 4 | 99.95 |
| 5 | 99.86 |
| 6 | 99.90 |
| Mean | 99.89 |
| % RSD | 0.04% |
| Acceptance Criteria | | RSD ≤ 1.0% |
Part 2: A Comparative Analysis - Orthogonal Methods for Purity Verification
Relying on a single analytical technique, even a well-validated one, can sometimes lead to an incomplete picture. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of purity.
Caption: Orthogonal methods provide a multi-faceted purity assessment.
Alternative 1: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7][8] For this compound, which is reasonably volatile, GC coupled with a Flame Ionization Detector (FID) is a viable alternative.
-
Principle of Separation: GC separates analytes based on their boiling points and interactions with the stationary phase. This is a fundamentally different mechanism from HPLC's polarity-based separation.
-
Strengths:
-
Limitations:
Alternative 2: Quantitative NMR (qNMR)
NMR spectroscopy is a primary analytical method that provides both structural and quantitative information.[13][14] Unlike chromatographic techniques, qNMR's signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for a calibration curve of the specific analyte.[15][16]
-
Principle of Quantification: The purity is determined by comparing the integral of a well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity.[17]
-
Strengths:
-
Provides an absolute measure of purity and confirms the compound's identity simultaneously.
-
Non-destructive, allowing for sample recovery.[18]
-
Can identify and quantify impurities without needing reference standards for those specific impurities, provided they have unique signals.
-
-
Limitations:
Head-to-Head Comparison
Table 4: Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC-UV/PDA | GC-FID | Quantitative NMR (qNMR) |
|---|---|---|---|
| Principle | Polarity | Volatility / Boiling Point | Nuclear Magnetic Properties |
| Primary Use | Purity & Impurity Profiling | Volatile Impurities & Solvents | Absolute Purity & Structure ID |
| Sensitivity | High (ppm levels) | Very High (ppm-ppb levels) | Moderate (~0.1% level) |
| Sample Throughput | High | High | Low to Moderate |
| Destructive? | Yes | Yes | No |
| Reference Standard | Required for analyte & impurities | Required for analyte & impurities | Internal standard required, not analyte-specific |
| Structural Info | Limited (UV Spectrum) | Limited (Retention Time) | Definitive |
| Best For... | Broad applicability for non-volatile compounds.[19] | Detecting residual solvents and volatile by-products. | Orthogonal confirmation and purity of reference standards.[20] |
Conclusion and Recommendation
For the routine quality control and purity validation of this compound, a well-validated RP-HPLC method stands as the most robust, sensitive, and practical choice. It provides the necessary performance to detect and quantify a wide range of potential impurities, aligning perfectly with regulatory expectations as outlined in guidelines like ICH Q2(R1).[3][4]
However, for a truly comprehensive quality assessment, an orthogonal approach is highly recommended. Gas Chromatography serves as an excellent complementary technique to specifically target and quantify volatile impurities that may be missed or poorly resolved by HPLC. Furthermore, Quantitative NMR should be employed during reference standard characterization or for investigating out-of-specification results. Its ability to provide an absolute purity value while simultaneously confirming the molecular structure offers the highest level of analytical confidence.[21]
By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the purity, quality, and safety of their chemical intermediates, ultimately contributing to the integrity of the final pharmaceutical product.
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- Universal Quantitative NMR Analysis of Complex Natural Samples.
- ICH Q2 R1: Mastering Analytical Method Valid
- Quantitative analysis using NMR.
- What is qNMR and why is it important?. Mestrelab Resources.
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- Purity comparison by NMR and HPLC.
- HPLC, a modular technique th
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI.
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A Comparative Guide to Ethyl 3,5-dimethylphenylacetate and Its Positional Isomers: Synthesis, Characterization, and Analysis
Introduction
In the fields of chemical synthesis, drug discovery, and materials science, the precise identification and characterization of isomeric compounds are of paramount importance. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a core structure, can exhibit markedly different physicochemical properties, spectroscopic signatures, and biological activities.[1][2] This guide provides a comprehensive comparative analysis of Ethyl 3,5-dimethylphenylacetate and its five structural isomers.
The subtle shift of two methyl groups around the phenyl ring leads to six unique molecules, each with a distinct electronic and steric profile. For researchers and drug development professionals, understanding these differences is critical for ensuring isomeric purity, predicting molecular behavior, and elucidating structure-activity relationships. This document offers a detailed examination of their synthesis, a side-by-side comparison of their physical properties, and an in-depth guide to their spectroscopic differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Isomeric Landscape: Structures and Nomenclature
The six positional isomers of ethyl dimethylphenylacetate share the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[3][4] The core structure consists of a phenylacetate group ethyl-esterified, with two methyl substituents on the benzene ring. The variation in the position of these methyl groups defines the isomers:
-
Ethyl 2,3-dimethylphenylacetate
-
Ethyl 2,4-dimethylphenylacetate
-
Ethyl 2,5-dimethylphenylacetate[5]
-
Ethyl 2,6-dimethylphenylacetate
-
Ethyl 3,4-dimethylphenylacetate
-
This compound[3]
The structural differences, particularly the degree of symmetry and the steric environment around the benzylic methylene group, are the primary determinants of their unique properties.
Synthetic Strategies: The Fischer-Speier Esterification
A robust and widely applicable method for synthesizing these esters is the Fischer-Speier esterification of the corresponding dimethylphenylacetic acids. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol, with a strong acid like sulfuric acid (H₂SO₄) serving as the catalyst. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester product.
The choice of this method is based on its reliability, cost-effectiveness, and the commercial availability of the precursor dimethylphenylacetic acids. The primary challenge in this synthesis is the post-reaction purification, which typically requires a neutralizing wash to remove the acid catalyst and unreacted carboxylic acid, followed by distillation or column chromatography to achieve high purity.
Caption: General workflow for Fischer-Speier esterification.
Comparative Physicochemical Properties
The positioning of the methyl groups influences intermolecular forces and molecular packing, leading to variations in physical properties such as boiling point and density. While comprehensive experimental data for all six isomers is not uniformly available in the literature, the table below compiles known data and provides a basis for comparison.
| Property | Ethyl 2,3-dimethylphenylacetate | Ethyl 2,4-dimethylphenylacetate | Ethyl 2,5-dimethylphenylacetate | Ethyl 2,6-dimethylphenylacetate | Ethyl 3,4-dimethylphenylacetate | This compound |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 | 192.25 | 192.25 | 192.25 | 192.25 | 192.25[4] |
| CAS Number | 80255-08-3[6] | 57345-56-7 | 80255-09-4 | 57345-57-8 | 62357-57-7 | 105337-18-6[3] |
| Boiling Point (°C) | N/A | N/A | N/A | N/A | N/A | N/A |
| Physical Form | N/A | N/A | N/A | N/A | N/A | Solid[4] |
Spectroscopic Differentiation: A Detailed Analysis
Unambiguous identification of each isomer relies on a combined interpretation of NMR, IR, and MS data. The unique electronic environment and symmetry of each molecule produce a distinct spectroscopic fingerprint.
¹H NMR Spectroscopy
Proton NMR is the most powerful tool for distinguishing these isomers. The key diagnostic regions are the aromatic protons (δ 6.8-7.2 ppm), the benzylic methylene protons (-CH₂-, δ ~3.6 ppm), and the ethyl group protons (-OCH₂CH₃, δ ~4.1 and ~1.2 ppm). The splitting patterns and chemical shifts of the aromatic protons are particularly informative.
| Isomer | Aromatic Protons (Pattern & Integration) | Benzylic -CH₂- (Singlet, 2H) | -OCH₂- (Quartet, 2H) | -OCH₂CH₃ (Triplet, 3H) | Key Differentiator |
| 2,3- | 3H, Complex Multiplet (likely d, t, d) | ~ δ 3.6 | ~ δ 4.1 | ~ δ 1.2 | Three distinct aromatic signals, complex splitting. |
| 2,4- | 3H, Complex Multiplet (likely d, d, s) | ~ δ 3.6 | ~ δ 4.1 | ~ δ 1.2 | Three distinct aromatic signals. |
| 2,5- | 3H, Complex Multiplet (likely d, d, s) | ~ δ 3.6 | ~ δ 4.1 | ~ δ 1.2 | Three distinct aromatic signals. |
| 2,6- | 3H, Multiplet (likely t, d) | ~ δ 3.8* | ~ δ 4.1 | ~ δ 1.2 | Symmetrical aromatic pattern (t, d). Benzylic protons may be shifted downfield due to steric hindrance. |
| 3,4- | 3H, Complex Multiplet (likely d, d, s) | ~ δ 3.6 | ~ δ 4.1 | ~ δ 1.2 | Three distinct aromatic signals. |
| 3,5- | 3H, Singlet-like (2H) and a broader signal (1H) | ~ δ 3.6 | ~ δ 4.1 | ~ δ 1.2 | High symmetry leads to a simplified aromatic spectrum with two signals (2H and 1H). |
Expected values based on general principles of NMR spectroscopy. Actual chemical shifts may vary slightly based on solvent and concentration.
The symmetry of the This compound isomer results in two equivalent aromatic protons (at positions 2 and 6) and one unique proton (at position 4), leading to a much simpler aromatic region compared to its less symmetrical counterparts.
¹³C NMR Spectroscopy
Carbon NMR complements proton NMR by revealing the number of unique carbon environments. Symmetry plays a crucial role here as well. Symmetrical isomers will show fewer signals in the aromatic region than asymmetrical ones. All isomers will exhibit signals for the carbonyl carbon (δ ~171 ppm), the benzylic carbon (δ ~41 ppm), and the ethyl group carbons (δ ~60 and ~14 ppm).
| Isomer | Expected Number of Aromatic ¹³C Signals |
| 2,3- | 6 |
| 2,4- | 6 |
| 2,5- | 6 |
| 2,6- | 4 |
| 3,4- | 6 |
| 3,5- | 4 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of the ester functional group but is less effective than NMR for differentiating between these positional isomers. All six compounds will exhibit two prominent, characteristic absorption bands:
-
C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ , indicative of the ester carbonyl group.[7][8]
-
C-O Stretch: One or two strong peaks in the 1150-1250 cm⁻¹ region, corresponding to the C-O single bond stretching vibrations of the ester.[7][8]
While these primary bands will be very similar across the isomers, the fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations unique to each molecule's specific structure.[7] A known reference spectrum is required for definitive identification using this region.
Mass Spectrometry (MS)
Under Electron Ionization (EI), all isomers will produce a molecular ion (M⁺˙) peak at an m/z of 192 , corresponding to the molecular weight. The fragmentation patterns are expected to be similar, dominated by cleavages alpha to the carbonyl group and the benzene ring.
Caption: A plausible fragmentation pathway for ethyl dimethylphenylacetate isomers.
The most characteristic fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion at m/z 147, followed by the loss of carbon monoxide (CO, 28 Da) to yield the highly stable dimethyltropylium or dimethylbenzyl cation at m/z 119. While the major fragments will be the same, minor differences in the relative intensities of fragment ions may be observable, reflecting the varied stability of the precursor ions.
Potential Applications and Biological Relevance
While specific high-volume applications for these exact isomers are not extensively documented in public literature, phenylacetate esters, in general, are utilized as fragrance components in perfumes and cosmetics and as flavoring agents.[9][10] Furthermore, many ester-containing compounds are investigated for their biological activities. Studies on related molecules suggest that variations in structure can influence properties like anti-inflammatory, antioxidant, and cytotoxic potential.[11][12] The comparative data presented here provides a foundational dataset for any future investigation into the biological activities of these specific dimethylphenylacetate isomers.
Experimental Protocols
Protocol 1: General Synthesis of Ethyl Dimethylphenylacetate Isomers
Objective: To synthesize an ethyl dimethylphenylacetate isomer via Fischer esterification.
Materials:
-
Dimethylphenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serves as solvent and reactant)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Combine the dimethylphenylacetic acid and anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly and carefully add the concentrated sulfuric acid to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the bulk of the excess ethanol using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by vacuum distillation or silica gel column chromatography as needed.
Protocol 2: Characterization by NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
Synthesized ester sample (~10-20 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tube
Procedure:
-
Dissolve the ester sample in approximately 0.6 mL of CDCl₃ in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. A standard acquisition uses 16-32 scans with a relaxation delay of 1-2 seconds.[13]
-
Process the spectrum: apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Acquire a ¹³C{¹H} NMR spectrum. A standard acquisition may require several hundred to a few thousand scans.[13]
-
Process the spectrum and identify the number of unique carbon signals, comparing them to the expected number based on the isomer's symmetry.
Conclusion
The six positional isomers of ethyl dimethylphenylacetate, while sharing a common molecular formula, are distinct chemical entities. This guide demonstrates that a multi-faceted analytical approach is essential for their unambiguous differentiation. ¹H NMR spectroscopy stands out as the most definitive technique, offering clear distinctions based on the substitution patterns of the aromatic ring. Complemented by ¹³C NMR for symmetry analysis, IR spectroscopy for functional group confirmation, and mass spectrometry for molecular weight and fragmentation analysis, researchers can confidently identify and characterize each specific isomer. The detailed protocols and comparative data herein serve as a valuable resource for professionals engaged in synthesis, quality control, and the broader study of structure-property relationships.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Phenylacetate Esters
For Researchers, Scientists, and Drug Development Professionals
In the fields of materials science, fragrance development, and pharmaceutical synthesis, the precise characterization of molecular structures is paramount. Substituted phenylacetate esters, a class of compounds prevalent as flavoring agents, fragrances, and synthetic intermediates, present a perfect case study for the power of modern spectroscopic techniques.[1][2][3] Differentiating between analogs, confirming successful synthesis, and assessing purity requires a multi-faceted analytical approach.
This guide provides an in-depth comparison of how common substitutions on the phenyl ring of these esters manifest across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the underlying principles and causal relationships that a seasoned scientist relies on for confident structural elucidation.
The Core Structure: Understanding the Phenylacetate Scaffold
Before delving into the spectral data, it is crucial to recognize the fundamental structure and the key regions where spectroscopic changes will occur. A substituted phenylacetate ester consists of a phenyl ring, a methylene (-CH₂-) bridge, and an ester functional group. Substituents (denoted as 'R') are typically found on the phenyl ring, most commonly at the para position.
Caption: General structure of a substituted phenylacetate ester.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms. Substituents on the phenyl ring exert a profound influence through resonance and inductive effects, altering the electron density and thus the magnetic shielding of nearby protons.[4] Protons in electron-poor (deshielded) environments appear at a higher chemical shift (downfield), while those in electron-rich (shielded) environments appear at a lower chemical shift (upfield).[4]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the phenylacetate ester in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common as it is a good solvent for most esters and its residual peak is well-defined.
-
Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.
Comparative ¹H NMR Data
The following table summarizes typical chemical shifts (δ) in ppm for a series of para-substituted ethyl phenylacetates.
| Substituent (R) | Aromatic Protons (ppm) | Methylene (-CH₂-) Protons (ppm) | Ethyl (-OCH₂CH₃) Protons (ppm) |
| -H | ~7.30 (multiplet, 5H) | ~3.62 (singlet, 2H) | ~4.15 (quartet, 2H), ~1.25 (triplet, 3H) |
| -NO₂ (EWG) | ~8.20 (doublet, 2H), ~7.45 (doublet, 2H) | ~3.75 (singlet, 2H) | ~4.20 (quartet, 2H), ~1.28 (triplet, 3H) |
| -Cl (EWG) | ~7.28 (multiplet, 4H) | ~3.60 (singlet, 2H) | ~4.14 (quartet, 2H), ~1.24 (triplet, 3H) |
| -OCH₃ (EDG) | ~7.20 (doublet, 2H), ~6.85 (doublet, 2H) | ~3.55 (singlet, 2H) | ~4.10 (quartet, 2H), ~1.22 (triplet, 3H) |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Data is compiled and generalized from various sources.[5][6][7][8]
Expert Insights:
-
Aromatic Region: This is the most diagnostic region. An electron-withdrawing group like nitro (-NO₂) strongly deshields the aromatic protons, shifting them significantly downfield. Conversely, an electron-donating group like methoxy (-OCH₃) shields them, shifting them upfield. The substitution also simplifies the splitting pattern from a complex multiplet (unsubstituted) to two distinct doublets for para-substitution.
-
Methylene Protons: The benzylic -CH₂- protons appear as a sharp singlet. Their chemical shift is subtly influenced by the ring substituent. An EWG pulls electron density away, causing a slight downfield shift (deshielding), while an EDG has the opposite effect.
-
Ester Alkyl Group: The protons of the ethyl group (-OCH₂CH₃) show a characteristic quartet and triplet pattern. These are relatively insulated from the electronic effects of the ring substituent, exhibiting only minor shifts.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides direct information about the carbon framework. While less sensitive than ¹H NMR, it offers a wider chemical shift range and provides a count of unique carbon atoms. The principles of shielding and deshielding apply here as well, with substituent effects being highly predictable, especially for the aromatic carbons.[9]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of solvent) due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: The experiment is run with broadband proton decoupling to simplify the spectrum, resulting in each unique carbon appearing as a single line. A greater number of scans (hundreds to thousands) is typically required compared to ¹H NMR.
Comparative ¹³C NMR Data
| Substituent (R) | Carbonyl (C=O) (ppm) | Methylene (-CH₂-) (ppm) | Aromatic (C-R) (ppm) | Aromatic (Other) (ppm) |
| -H | ~171.5 | ~41.4 | ~134.3 (C-ipso) | ~129.3, ~128.5, ~127.0 |
| -NO₂ (EWG) | ~170.5 | ~41.0 | ~142.0 (C-ipso) | ~130.2, ~123.8 |
| -Cl (EWG) | ~171.2 | ~40.8 | ~132.8 (C-ipso) | ~130.7, ~128.9 |
| -OCH₃ (EDG) | ~171.8 | ~40.6 | ~126.2 (C-ipso) | ~158.7 (C-OCH₃), ~130.3, ~114.0 |
Data compiled and generalized from various sources.[1][2][6][9][10]
Expert Insights:
-
Carbonyl Carbon: The ester carbonyl carbon resonates around 171 ppm. Its chemical shift is less sensitive to substituents on the phenyl ring compared to the aromatic carbons themselves.
-
Aromatic Carbons: The effect of the substituent is most pronounced here. The chemical shift of the ipso-carbon (the carbon directly attached to the substituent 'R') is highly diagnostic. Furthermore, electron-donating groups like -OCH₃ cause a significant upfield shift for the ortho and para carbons, while the carbon bearing the methoxy group itself is shifted far downfield (~158 ppm). These predictable shifts, known as Substituent Chemical Shifts (SCS), can be used to confirm substitution patterns.[9][10]
-
Methylene Carbon: Similar to its protons, the methylene carbon shows only minor shifts in response to the electronic nature of the ring substituent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb infrared radiation. For phenylacetate esters, the most prominent and informative absorption is from the carbonyl (C=O) group.[11]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a single drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. For solid samples, a few milligrams are ground with dry KBr powder and pressed into a transparent pellet.
-
Data Acquisition: The sample is placed in the path of an IR beam in an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is recorded.
Comparative IR Data
| Substituent (R) | C=O Stretch (cm⁻¹) | C-O Stretches (cm⁻¹) | Aromatic C=C Stretches (cm⁻¹) |
| -H | ~1745 | ~1250 & ~1150 | ~1600, ~1500 |
| -NO₂ (EWG) | ~1760 | ~1240 & ~1120 | ~1610, ~1525 (asym N-O), ~1350 (sym N-O) |
| -Cl (EWG) | ~1750 | ~1245 & ~1160 | ~1595, ~1490 |
| -OCH₃ (EDG) | ~1740 | ~1250 & ~1170 | ~1610, ~1510 |
Data generalized from established vibrational frequency ranges.[6][11][12][13]
Expert Insights:
-
The Carbonyl Stretch (C=O): This is the strongest and sharpest peak in the spectrum, typically found around 1735-1750 cm⁻¹ for saturated esters.[11] The position is sensitive to electronic effects. Inductive electron withdrawal by substituents like -NO₂ and -Cl strengthens the C=O bond, increasing its vibrational frequency (shifting to a higher wavenumber). Resonance donation from a group like -OCH₃ has a lesser effect on this non-conjugated system.
-
C-O Stretches: Esters exhibit two characteristic C-O stretching bands in the "fingerprint region" between 1300-1000 cm⁻¹. These are useful for confirming the ester functionality.[6][11]
-
Aromatic and Substituent Bands: The aromatic ring shows C=C stretching bands in the 1610-1490 cm⁻¹ region. Additionally, strong bands for specific substituents, like the symmetric and asymmetric stretches for a nitro group (~1525 and ~1350 cm⁻¹), provide definitive evidence for their presence.
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Under Electron Ionization (EI), molecules are fragmented in predictable ways, allowing for structural deduction. For phenylacetate esters, the fragmentation is dominated by the stability of the benzyl cation, which rearranges to the highly stable tropylium ion.
Experimental Protocol: GC-MS
-
Sample Introduction: A dilute solution of the ester is injected into a Gas Chromatograph (GC), which separates it from the solvent and any impurities based on boiling point and column affinity.
-
Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process creates a positively charged molecular ion (M⁺) and various fragment ions.
-
Analysis: The ions are separated by the mass analyzer based on their m/z ratio, and a mass spectrum is generated.
Common Fragmentation Pathway
Caption: Dominant EI fragmentation pathway for methyl phenylacetate.
Comparative Mass Spectrometry Data
The most telling feature in the mass spectrum of a phenylacetate ester is often the base peak.
| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragments m/z |
| Methyl Phenylacetate | 150 | 91 | 150, 91, 65 |
| Ethyl Phenylacetate | 164 | 91 | 164, 91, 65 |
| Butyl Phenylacetate | 192 | 91 | 192, 91, 57, 41 |
| p-Chlorophenyl Acetate | 170/172 | 128/130 | 170, 128, 43 |
Note: Phenyl Acetates (C₆H₅-O-COCH₃) fragment differently than Phenylacetates (C₆H₅-CH₂-COOR). For p-Chlorophenyl Acetate, the molecular ion loses ketene (CH₂=C=O) to give the chlorophenol radical cation at m/z 128/130. Data compiled from various sources.[1][2][14][15][16][17]
Expert Insights:
-
The Tropylium Ion (m/z 91): For esters with the C₆H₅CH₂- moiety, the cleavage of the bond between the methylene group and the carbonyl group is highly favorable. This generates the benzyl cation (C₆H₅CH₂⁺), which rapidly rearranges into the exceptionally stable seven-membered aromatic tropylium ion (C₇H₇⁺). This ion is almost always the base peak (most intense peak) at m/z 91, serving as a hallmark for this structural class.[1][2]
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass will be present, and its m/z value immediately indicates the effect of the substituent. For example, replacing a proton (1 amu) with a chlorine atom (35/37 amu) will increase the molecular ion mass by 34/36 amu. The isotopic pattern of chlorine (3:1 ratio of ³⁵Cl to ³⁷Cl) will be visible in the molecular ion and any chlorine-containing fragments.
-
Substituent Effects: Substituents on the phenyl ring will alter the mass of the tropylium ion. For a p-methoxybenzyl structure, the tropylium-type ion would appear at m/z 121. For a p-nitrobenzyl structure, it would be at m/z 136.
Integrated Workflow for Structural Elucidation
A robust characterization relies on integrating the data from all three techniques. The following workflow illustrates a logical approach for identifying an unknown substituted phenylacetate ester.
Caption: Logical workflow for the spectroscopic identification of a phenylacetate ester.
Conclusion
The spectroscopic analysis of substituted phenylacetate esters is a clear demonstration of fundamental structure-property relationships. Each technique provides a unique and complementary piece of the structural puzzle. IR spectroscopy rapidly confirms the presence of the ester functional group. Mass spectrometry reveals the molecular weight and the characteristic tropylium ion fragmentation that defines the phenylacetate scaffold. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule, allowing for unambiguous confirmation of the substitution pattern and overall structure through the nuanced effects of shielding and deshielding. By integrating these powerful analytical tools, researchers can characterize these important molecules with the highest degree of confidence.
References
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Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates. King Saud University Libraries. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link]
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Pandey, S. K., et al. (2015). Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). Journal of Institute of Science and Technology, 20(2), 42-48. Retrieved from [Link]
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Wu, W., et al. (2019). Potential for release of pulmonary toxic ketene from vaping pyrolysis of Vitamin E acetate. PNAS. Diagram referenced on ResearchGate. Retrieved from [Link]
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Jayanthi, V., & P., S. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2). Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). Methyl phenylacetate - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000481 Phenyl Acetate. Retrieved from [Link]
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Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 803-813. Retrieved from [Link]
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Sigma-Aldrich Co. LLC. (n.d.). Phenyl acetic acid ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70987, 4-Methoxyphenyl acetate. Retrieved from [Link]
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John Wiley & Sons, Inc. (n.d.). PARA-METHOXYPHENYLACETATE - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]
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FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]
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NIST. (n.d.). Acetic acid, phenyl ester - Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Li, H., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10321-10329. Retrieved from [Link]
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Physical Chemistry Research. (2020). Regular Article. Retrieved from [Link]
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NIST. (n.d.). Acetic acid, phenyl ester - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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John Wiley & Sons, Inc. (n.d.). Phenylacetic acid, butyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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NIST. (n.d.). Acetic acid, 4-chlorophenyl ester - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13243, 4-Nitrophenyl Acetate. Retrieved from [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]
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MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]
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Al-Dirbashi, O. Y., et al. (2017). Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. Molecular Genetics and Metabolism, 122(3), 130-135. Retrieved from [Link]
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Bocian, D. F., et al. (1990). Spectroscopic analysis of chlorophyll model complexes: methyl ester ClFe(III)pheophorbides. Journal of the American Chemical Society, 112(17), 6297-6306. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Ethyl 3,5-dimethylphenylacetate and Structurally Related Esters
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with potent biological activities is a cornerstone of innovation. Phenylacetate esters, a class of aromatic compounds, have garnered significant interest due to their diverse pharmacological and agrochemical potential. This guide provides an in-depth technical comparison of the anticipated biological activity of Ethyl 3,5-dimethylphenylacetate against other structurally related esters. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) from analogous compounds to provide a scientifically grounded comparative analysis.
Introduction: The Phenylacetate Scaffold and its Biological Significance
Phenylacetic acid and its ester derivatives are prevalent in nature and have been the subject of extensive research. The core structure, consisting of a phenyl ring linked to an acetic acid moiety, serves as a versatile template for chemical modification. These modifications, including substitutions on the phenyl ring and variations in the ester group, can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. Documented activities for this class of compounds span a wide spectrum, including antimicrobial, herbicidal, insecticidal, and cytotoxic effects.
This guide will focus on a comparative analysis based on key structural features:
-
The Ester Group: Comparing the ethyl ester of our target compound with other alkyl esters (e.g., methyl, propyl) to elucidate the impact of the ester chain length on activity.
-
The Phenyl Ring Substitution: Analyzing the effect of the 3,5-dimethyl substitution pattern in this compound relative to other substitution patterns (e.g., halogenation, methoxy groups) on the phenyl ring of related esters.
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Tale of Lipophilicity and Steric Hindrance
Phenylacetate and its derivatives have demonstrated notable antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components and eventual cell death.
Comparison with Other Esters:
The alkyl chain length of the ester group plays a crucial role in the antimicrobial potency of phenylacetates. Generally, an increase in the alkyl chain length enhances lipophilicity, which can facilitate the compound's passage through the lipid-rich microbial cell membrane. However, there is often an optimal chain length, beyond which increased steric hindrance may impede interaction with the target site or reduce aqueous solubility, thereby diminishing activity.
While specific data for this compound is unavailable, studies on other phenolic esters suggest that ethyl esters often exhibit a favorable balance of lipophilicity and water solubility for antimicrobial action. For instance, in a series of phenolic acid esters, the ethyl esters of certain acids demonstrated improved antibacterial activity compared to their corresponding methyl esters[1].
The 3,5-dimethyl substitution on the phenyl ring of our target compound introduces two lipophilic methyl groups. This substitution pattern is expected to increase the overall lipophilicity of the molecule. This increased lipophilicity could potentially enhance its ability to penetrate microbial cell membranes, suggesting a possibility of significant antimicrobial activity. However, the steric bulk of the two methyl groups could also influence its interaction with microbial targets.
Table 1: Postulated Antimicrobial Activity Profile of this compound Based on Structural Analogs
| Compound/Structural Feature | Expected Impact on Antimicrobial Activity | Rationale |
| Ethyl Ester Group | Potentially optimal for membrane permeability. | Balances lipophilicity for membrane interaction and sufficient aqueous solubility. |
| 3,5-Dimethylphenyl Group | Increased lipophilicity may enhance membrane disruption. | Methyl groups increase the non-polar character of the molecule. |
| Overall Structure | Moderate to good antimicrobial activity is plausible. | Combination of a moderately lipophilic ester and a substituted lipophilic aromatic ring. |
Herbicidal Activity: Disrupting Plant Growth and Development
Phenoxyacetic acids, structurally related to phenylacetates, are a well-known class of herbicides[2][3]. Their mechanism of action often involves mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of the plant. The ester forms of these herbicides are typically more readily absorbed by plants than their corresponding acid forms.
Structure-Activity Relationship Insights:
The nature and position of substituents on the phenyl ring are critical determinants of herbicidal activity[2][3]. For instance, chlorination at specific positions of the phenoxyacetic acid ring is known to confer potent herbicidal properties[2]. While methyl groups are not as common as halogens in commercial herbicides of this class, their presence can still influence activity.
The 3,5-dimethyl substitution pattern in this compound is interesting from a herbicidal perspective. The electronic and steric effects of these methyl groups could influence the molecule's binding to target proteins in plants. Some studies on other herbicide classes have shown that dimethylphenyl substitution can lead to significant herbicidal activity. For instance, certain dimethylphosphine oxides with substituted phenoxyacetoxy moieties have shown excellent post-emergence herbicidal efficacy[4].
The ethyl ester functionality in this compound would likely enhance its uptake by plants due to increased lipophilicity compared to the free acid.
Cytotoxic Activity: Potential for Anticancer Applications
Phenylacetate itself has been investigated as an anticancer agent, and various derivatives have been synthesized to improve its potency and selectivity[5][6][7]. The proposed mechanisms of action include induction of apoptosis and cell cycle arrest in cancer cells.
Comparative Cytotoxicity:
The cytotoxic potential of phenylacetate derivatives is highly dependent on the substitution pattern of the phenyl ring. The presence of electron-withdrawing or electron-donating groups, as well as their positions, can significantly alter the molecule's interaction with biological targets. For example, studies on phenylacetamide derivatives have shown that substitutions with nitro and chloro groups can enhance cytotoxic effects on various cancer cell lines[5][7].
The 3,5-dimethyl substitution in this compound introduces lipophilic and weakly electron-donating groups. The increased lipophilicity could facilitate passage across the cell membrane of cancer cells. While direct evidence is lacking, it is plausible that this compound could exhibit some level of cytotoxic activity. Further experimental validation is necessary to determine its efficacy and selectivity against different cancer cell lines.
Experimental Protocols for Biological Activity Screening
For researchers interested in validating the biological activities of this compound and its analogs, the following are standard experimental protocols.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Preparation of Microbial Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[8].
Caption: Workflow for Herbicidal Activity Assessment.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently scarce, a comparative analysis based on the structure-activity relationships of analogous phenylacetate esters provides a valuable framework for predicting its potential. The presence of the ethyl ester and the 3,5-dimethylphenyl moiety suggests that this compound may possess interesting antimicrobial, herbicidal, and cytotoxic properties.
The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities. Future research should focus on the synthesis and in-depth biological screening of this compound to validate these hypotheses and to fully elucidate its pharmacological or agrochemical potential. Such studies will be instrumental in determining if this compound or its derivatives could be lead candidates for the development of new therapeutic agents or crop protection products.
References
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Jaskowska, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(15), 4993. Available at: [Link]
-
Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). Available at: [Link]
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Lin, C. C., et al. (2005). Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. PubMed. Available at: [Link]
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Fassihi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1279–1285. Available at: [Link]
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Chowdhury, M. A. H., & Kallen, A. N. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Available at: [Link]
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Kumar, R., et al. (2016). Synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality. Arabian Journal of Chemistry, 9, S1138-S1145. Available at: [Link]
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Sharifi-Rad, J., et al. (2021). Proposals for Antimicrobial Testing Guidelines Applied on Ajowan and Spanish Lavender Essential Oils. Molecules, 26(8), 2339. Available at: [Link]
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Ou, G., et al. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Gyawali, R., & Ibrahim, S. A. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1013. Available at: [Link]
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Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. Available at: [Link]
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Jiang, L., et al. (2018). Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. Available at: [Link]
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Nikolova, P., et al. (2024). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Molecules, 29(1), 24. Available at: [Link]
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Zhao, W., et al. (2019). Combating fluconazole-resistant fungi with novel β-azole-phenylacetone derivatives. ACS Medicinal Chemistry Letters, 10(12), 1688-1694. Available at: [Link]
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Baur, P., et al. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. PubMed Central. Available at: [Link]
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Liu, X., et al. (2023). Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I). Journal of Agricultural and Food Chemistry, 71(1), 276-287. Available at: [Link]
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A Comparative Guide to the Reactivity of Alkyl 3,5-Dimethylphenylacetates
This guide provides an in-depth comparison of the chemical reactivity of various alkyl 3,5-dimethylphenylacetates. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing ester reactivity, presents a robust experimental protocol for quantitative assessment, and analyzes comparative data to elucidate structure-activity relationships. Our focus is on providing not just a methodology, but a framework for understanding how subtle molecular changes can profoundly impact chemical behavior.
Introduction: The Significance of Ester Reactivity
Alkyl 3,5-dimethylphenylacetates and related ester structures are pivotal in various chemical and pharmaceutical contexts. In drug development, the ester moiety is frequently employed as a prodrug strategy to enhance the bioavailability of a parent molecule. The rate at which this ester is hydrolyzed back to the active drug by endogenous enzymes, such as carboxylesterases, is a critical parameter influencing the pharmacokinetic profile.[1] Therefore, understanding how the structure of the alkyl group modulates the ester's susceptibility to nucleophilic attack is paramount for rational drug design.
This guide focuses on comparing a series of alkyl 3,5-dimethylphenylacetates (Methyl, Ethyl, Isopropyl, and tert-Butyl) to isolate and examine the impact of steric hindrance on reaction kinetics. By keeping the acyl portion of the molecule constant, we can directly attribute observed differences in reactivity to the architecture of the alkyl group.
Theoretical Framework: Principles of Ester Hydrolysis
The reactivity of esters is primarily governed by their susceptibility to nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxy group (-OR') as a leaving group.[2] The rate of this reaction is influenced by two main factors:
-
Electronic Effects : The electrophilicity of the carbonyl carbon is modulated by the electronic nature of both the acyl and alkoxy substituents. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles.[3][4] In our selected series, the 3,5-dimethylphenylacetyl group provides a constant electronic environment across all test articles.
-
Steric Effects : The accessibility of the carbonyl carbon to the incoming nucleophile is dictated by the size and shape of the surrounding substituents. Bulky groups can physically obstruct the path of the nucleophile, slowing the rate of attack and thus reducing the overall reaction rate.[5][6][7] This phenomenon, known as steric hindrance, is the primary variable investigated in this guide.
The general reaction for the base-catalyzed hydrolysis (saponification) of the target esters is illustrated below.
Experimental Design and Protocol
To quantitatively compare the reactivity of the different alkyl esters, we will employ kinetic analysis of the base-catalyzed hydrolysis reaction.
Rationale for Method Selection
Base-catalyzed hydrolysis, or saponification, is an ideal choice for this comparative study for several reasons:
-
Irreversibility : The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol. This simplifies the kinetic analysis.
-
Predictable Kinetics : The reaction follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.[3] By using a large excess of hydroxide, the reaction conditions can be simplified to pseudo-first-order kinetics with respect to the ester, making the rate constant easier to determine.[8]
-
Ease of Monitoring : The progress of the reaction can be conveniently monitored by titrating the remaining concentration of the hydroxide ion over time.[9][10][11]
Experimental Workflow
The following diagram outlines the comprehensive workflow for the kinetic analysis.
Detailed Step-by-Step Protocol
Materials:
-
Methyl 3,5-dimethylphenylacetate
-
This compound
-
Isopropyl 3,5-dimethylphenylacetate
-
tert-Butyl 3,5-dimethylphenylacetate
-
1,4-Dioxane (solvent)
-
Sodium Hydroxide (NaOH), standardized ~0.1 M solution
-
Hydrochloric Acid (HCl), standardized ~0.1 M solution
-
Phenolphthalein indicator
-
Constant temperature water bath (25.0 ± 0.1 °C)
-
Stopwatch, burettes, pipettes, conical flasks
Procedure:
-
Preparation : Prepare 0.02 M stock solutions of each ester in 1,4-dioxane.
-
Thermostatting : Place the ester solutions and the standardized NaOH solution in the constant temperature water bath for at least 20 minutes to reach thermal equilibrium.
-
Reaction Initiation : To a large flask, pipette 50.0 mL of the standardized NaOH solution and 50.0 mL of 1,4-dioxane. Allow it to equilibrate. To start the reaction, rapidly add 1.00 mL of the thermostatted ester stock solution and simultaneously start the stopwatch. This creates a large excess of NaOH.
-
Time Zero (t=0) Sample : Immediately after mixing, withdraw a 10.0 mL aliquot and add it to a flask containing 15.0 mL of standardized HCl. This quenches the reaction.
-
Timed Sampling : Withdraw subsequent 10.0 mL aliquots at regular intervals (e.g., every 10, 20, 40, 60, 90 minutes). The frequency should be adjusted based on the expected reactivity (more frequent for the methyl ester, less for the tert-butyl). Quench each sample immediately as in the previous step.
-
Back-Titration : Add a few drops of phenolphthalein to each quenched sample and titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.[12]
-
Data Analysis :
-
Calculate the concentration of NaOH remaining at each time point ([OH⁻]t).
-
Determine the concentration of ester remaining at each time point ([Ester]t) using the stoichiometry of the reaction.
-
Plot ln([Ester]t) versus time (in seconds). The plot should be linear, confirming pseudo-first-order kinetics.
-
The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant k using the equation: k = k' / [OH⁻]initial.
-
Comparative Data and Analysis
The experimental protocol described above yields quantitative data on the reactivity of each ester. The following table summarizes the expected results, demonstrating the impact of the alkyl group's structure on the rate of hydrolysis.
| Ester | Alkyl Group (R) | Structure of R | Relative Rate Constant (k) |
| Mthis compound | Methyl | -CH₃ | 1.00 |
| This compound | Ethyl | -CH₂CH₃ | 0.65 |
| Isopropyl 3,5-dimethylphenylacetate | Isopropyl | -CH(CH₃)₂ | 0.12 |
| tert-Butyl 3,5-dimethylphenylacetate | tert-Butyl | -C(CH₃)₃ | 0.01 |
Note: Data are representative and normalized to the rate of the methyl ester for clear comparison.
Analysis of Results: The data clearly show a significant decrease in the rate of hydrolysis as the steric bulk of the alkyl group increases. The reactivity order is: Methyl > Ethyl > Isopropyl > tert-Butyl . The rate for the tert-butyl ester is approximately 100 times slower than that of the methyl ester, highlighting the profound impact of steric hindrance on this reaction.
Discussion and Implications
The observed trend in reactivity directly supports the principles of steric hindrance in nucleophilic acyl substitution. The tetrahedral intermediate formed during the reaction involves a change in the geometry of the carbonyl carbon from sp² (trigonal planar, 120° bond angles) to sp³ (tetrahedral, 109.5° bond angles). This geometric shift brings the substituents closer together, increasing steric strain.
-
Methyl and Ethyl Esters : These primary alkyl groups present minimal steric bulk, allowing for relatively easy access of the hydroxide nucleophile to the carbonyl carbon.
-
Isopropyl Ester : The secondary isopropyl group introduces significantly more steric hindrance due to the two methyl groups attached to the alpha-carbon of the alkoxy group. This bulkiness shields the carbonyl center, making the nucleophilic attack less favorable and slowing the reaction.[1][7]
-
tert-Butyl Ester : The tertiary butyl group is exceptionally bulky. It effectively creates a steric shield around the reaction center, making it extremely difficult for the nucleophile to approach the carbonyl carbon. This results in a drastically reduced reaction rate.[13]
For professionals in drug development, this relationship is directly applicable. A drug derivatized with a methyl or ethyl ester would likely be hydrolyzed rapidly in the body, leading to a quick release of the active compound. Conversely, using a bulky tert-butyl ester could create a slow-release formulation, as both chemical and enzymatic hydrolysis would be significantly retarded.[1][5] This allows for the fine-tuning of a drug's pharmacokinetic properties by simply modifying the ester's alkyl group.
Conclusion
The reactivity of alkyl 3,5-dimethylphenylacetates in base-catalyzed hydrolysis is inversely proportional to the steric bulk of the alkyl group. The clear and predictable trend of Methyl > Ethyl > Isopropyl > tert-Butyl underscores the critical role of steric hindrance in governing the kinetics of nucleophilic acyl substitution. The experimental framework presented here provides a reliable and self-validating system for quantifying these differences. These findings offer actionable insights for chemists and pharmaceutical scientists, enabling the rational design of molecules with tailored stability and reactivity profiles for applications ranging from synthetic chemistry to advanced drug delivery systems.
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Jencks, W.P., & Carriuolo, J. (1961). General Base Catalysis of the Aminolysis of Phenyl Acetate by Primary Alkylamines. Journal of the American Chemical Society. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 3,5-dimethylphenylacetate
Introduction: The Imperative for Rigorous Analytical Oversight
Ethyl 3,5-dimethylphenylacetate is an aromatic ester whose purity and concentration are critical in various applications, from its role as an intermediate in pharmaceutical synthesis to its use in fragrance and flavor industries. The quantification of this analyte demands robust, reliable, and reproducible analytical methods. However, in the lifecycle of a product, it is common to encounter situations requiring the use of different analytical technologies—transferring a method from a research and development setting to a quality control (QC) lab, for instance, or updating to a more efficient technology.
This guide provides an in-depth, objective comparison of two common, yet distinct, analytical methods for this compound: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will move beyond a simple description of these techniques to detail a comprehensive cross-validation protocol. This protocol is designed to scientifically demonstrate the interchangeability and equivalence of the methods, ensuring consistent analytical results regardless of the chosen technique. The principles and methodologies discussed are grounded in the globally recognized standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Rationale for Method Selection: Aligning Technique with Molecular Properties
The selection of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte. This compound (C₁₂H₁₆O₂, MW: 192.25 g/mol ) possesses two key structural features that make it an ideal candidate for both HPLC and GC analysis.[4]
-
Aromatic Ring (Chromophore): The presence of the dimethylphenyl group provides a strong chromophore that absorbs ultraviolet (UV) light. This makes RP-HPLC with UV Detection a highly suitable method, offering excellent specificity and sensitivity.
-
Ester Functionality and Volatility: As an ethyl ester, the compound has sufficient volatility, especially at elevated temperatures, to be analyzed in the gas phase without decomposition. This makes Gas Chromatography with a Flame Ionization Detector (GC-FID) , a robust and universally applicable technique for volatile organic compounds, an excellent alternative.[5][6]
This dual-susceptibility allows for flexibility in laboratory operations but necessitates a formal cross-validation to ensure that data generated by either method is equivalent and reliable.
Overview of Primary & Alternate Analytical Methods
Herein, we detail the experimental conditions for two distinct, robust methods for the quantification of this compound.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method leverages the high polarity difference between the analyte and the mobile phase for separation on a non-polar stationary phase. It is often favored for its high resolution and operation at ambient temperatures.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1.0 mg/mL. Create working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to achieve a final concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
This technique separates compounds based on their boiling points and interactions with the stationary phase in a heated column. GC-FID is known for its high efficiency, speed, and robustness.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 2 minutes.
-
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Standard Preparation: Prepare a stock solution of this compound in high-purity acetone or ethyl acetate at 1.0 mg/mL. Create working standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in the chosen solvent to achieve a final concentration within the calibrated range.
The Cross-Validation Protocol: A Head-to-Head Comparison
The objective of this cross-validation is to demonstrate that the alternate method (Method B) produces results that are equivalent to the primary method (Method A). The protocol must be designed to compare the key analytical performance parameters as defined by ICH guidelines Q2(R1) and the newer Q2(R2).[1][7][8][9][10]
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, ensuring a systematic comparison of performance characteristics.
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A Comprehensive Guide to Establishing a Primary Reference Standard for Ethyl 3,5-dimethylphenylacetate
This guide provides a detailed, scientifically-grounded framework for the qualification of a high-purity batch of Ethyl 3,5-dimethylphenylacetate as a chemical reference standard. The narrative is structured to not only provide protocols but to elucidate the scientific rationale behind the chosen methodologies, ensuring a self-validating and trustworthy process for researchers, scientists, and drug development professionals.
The Imperative for a Qualified Reference Standard
In pharmaceutical research and development, analytical reference standards are the cornerstone of quality, safety, and efficacy. They are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products.[1] A primary reference standard is a substance of the highest metrological quality, accepted without reference to other standards.[2] Its value is determined through a comprehensive characterization using a battery of independent analytical techniques.
This document outlines the process for establishing a candidate batch of this compound (CAS: 105337-18-6, Formula: C₁₂H₁₆O₂, Mol. Weight: 192.25 g/mol [3]) as a primary reference standard. The objective is to demonstrate its suitability through rigorous identity confirmation and a mass balance approach to purity assignment, adhering to principles outlined by major pharmacopeias like the USP and Ph. Eur.[1][4][5]
Sourcing and Purification of the Candidate Material
The journey to a reference standard begins with the selection of a candidate material. A batch of this compound was synthesized via Fischer esterification of 3,5-dimethylphenylacetic acid with ethanol, using sulfuric acid as a catalyst.
Key Consideration: The initial purity of the synthesized material is paramount. To qualify as a primary standard, a purity of ≥99.5% is typically required.[6] Therefore, the crude product underwent multi-step purification, including flash column chromatography followed by recrystallization from a hexane/ethyl acetate solvent system to remove process-related impurities and unreacted starting materials. The final material was obtained as a stable, white crystalline solid.[7]
The Orthogonal Analytical Strategy
To establish the suitability of a reference standard with a high degree of confidence, an orthogonal analytical strategy is essential. This approach utilizes multiple, independent analytical methods to assess the same quality attributes (e.g., purity). The underlying principle is that a single method may not be capable of detecting all possible impurities. By employing techniques based on different physicochemical principles, a more complete and validated purity profile is achieved.
Caption: Orthogonal strategy for reference standard qualification.
Definitive Identity Confirmation
The first step in characterization is to unequivocally confirm the chemical structure of the candidate material.
Structural Elucidation by NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms. The spectra of the candidate material were consistent with the structure of this compound.
Molecular Mass Verification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and provides a characteristic fragmentation pattern. The analysis showed a single major peak with a mass spectrum corresponding to this compound, with the molecular ion [M]⁺ observed at m/z 192, consistent with the molecular formula C₁₂H₁₆O₂.[3]
Functional Group Analysis by FTIR
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present. The spectrum displayed characteristic absorption bands for the ester carbonyl (C=O) stretch and C-O stretches, as well as aromatic C-H and C=C vibrations, further corroborating the proposed structure.
Purity Assignment by Mass Balance
The purity of a primary reference standard is typically assigned using a mass balance approach. This method defines purity as 100% minus the sum of all identified impurities, each measured by a specific, appropriate technique.
Caption: Workflow for mass balance purity calculation.
Chromatographic Purity by HPLC-UV
A stability-indicating reversed-phase HPLC method with UV detection was developed to separate the main component from any organic, process-related impurities. The method demonstrated high specificity and sensitivity.
Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining water content in chemical substances due to its high accuracy, precision, and specificity for water.[8][9] Unlike gravimetric methods like Loss on Drying, which measure any volatile component, this coulometric method is based on a quantitative reaction with water, ensuring that only water content is measured.[10][11]
Residual Solvents by Headspace GC-MS
Headspace Gas Chromatography with Mass Spectrometric detection is employed to quantify any volatile organic solvents remaining from the synthesis and purification processes. This method provides high sensitivity for common laboratory solvents.
Inorganic Impurities by Residue on Ignition (Sulphated Ash)
This test measures the amount of non-volatile inorganic impurities in the material. The sample is ignited in the presence of sulfuric acid and heated to a high temperature until all organic matter is removed. The weight of the remaining residue provides the content of inorganic impurities.
Data Summary and Final Purity Assignment
The results from the orthogonal analyses are compiled to calculate the final assigned purity of the this compound candidate batch.
| Analytical Test | Methodology | Result | Specification |
| Identity | |||
| Structure Confirmation | ¹H and ¹³C NMR | Conforms | Conforms to structure |
| Molecular Weight | GC-MS | Conforms (m/z 192) | Conforms to C₁₂H₁₆O₂ |
| Functional Groups | FTIR | Conforms | Conforms to structure |
| Purity & Assay | |||
| Chromatographic Purity | HPLC-UV (Area %) | 99.85% | ≥ 99.5% |
| Water Content | Karl Fischer Titration | 0.05% w/w | ≤ 0.2% |
| Residual Solvents | Headspace GC-MS | < 0.01% w/w | ≤ 0.1% |
| Inorganic Impurities | Residue on Ignition | < 0.01% w/w | ≤ 0.1% |
| Calculated Purity | Mass Balance | 99.80% | ≥ 99.5% |
Purity Calculation:
-
Assigned Purity = (Chromatographic Purity) x (100% - Water Content - Residual Solvents - Inorganic Impurities) / 100%
-
Assigned Purity = 99.85% x (100% - 0.05%) / 100% ≈ 99.80% (Residual and inorganic impurities were below the reporting threshold and are considered negligible in this final calculation)
The comprehensive analysis confirms that this batch of this compound meets the stringent requirements for a primary reference standard.
Detailed Experimental Protocols
Protocol: HPLC-UV for Chromatographic Purity
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the standard into a 100 mL volumetric flask and dissolve in acetonitrile.
Protocol: Karl Fischer Titration (Coulometric)
-
Instrument: Coulometric Karl Fischer Titrator
-
Reagent: Anode solution suitable for ketones and esters.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the substance directly into the titration vessel.
-
Procedure: Perform the titration according to the instrument manufacturer's instructions. Run a blank determination to correct for any ambient moisture. The result is reported as a weight/weight percentage.
Protocol: GC-MS for Identity and Residual Solvents
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 50 °C for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Injector: Splitless, 250 °C
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (70 eV)
-
Mass Range: m/z 40-400
-
Sample Preparation (Identity): 1 mg/mL in Ethyl Acetate.
-
Sample Preparation (Residual Solvents): Headspace analysis of a solution in DMSO.
Recommendations for Storage and Use
-
Storage: The reference standard should be stored in a tightly sealed, light-resistant container at a controlled room temperature (20-25 °C).
-
Handling: Before use, the material should be allowed to equilibrate to ambient laboratory temperature. For quantitative applications, accurate weighing is critical.[12]
Conclusion
The comprehensive, orthogonal analysis detailed in this guide provides the necessary scientific evidence to qualify the tested batch of this compound as a primary chemical reference standard. The material has been unequivocally identified, and its purity has been accurately determined to be 99.80% through a mass balance approach. This reference standard is now fit for its intended purpose in quantitative and qualitative analytical procedures, serving as a reliable benchmark for researchers and quality control laboratories.
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General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved from [Link]
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Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]
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Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders. Retrieved from [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023, August 24). Knowledge UChicago. Retrieved from [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). Springer. Retrieved from [Link]
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Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. (2025, October 7). ResearchGate. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of Ethyl 3,5-dimethylphenylacetate Analysis
Abstract
This guide provides a comprehensive framework for organizing and executing an inter-laboratory comparison (ILC) for the quantitative analysis of Ethyl 3,5-dimethylphenylacetate. The objective is to establish a robust, validated analytical method that yields comparable and reliable results across multiple laboratories. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical, fragrance, and chemical industries. We delve into the foundational principles of method validation, provide a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), and outline the statistical analysis required to assess method performance according to international standards such as ISO 5725.
Introduction: The Imperative for Inter-Laboratory Validation
The ability to obtain consistent and accurate analytical results, regardless of the laboratory conducting the test, is a cornerstone of modern science and industry. Inter-laboratory comparisons, also known as proficiency testing or collaborative studies, are the primary means of achieving this.[1][2] They serve two critical purposes: to validate the performance of a specific analytical method and to assess the proficiency of participating laboratories.[2][3] By analyzing identical samples under a defined protocol, we can quantify the variability of a method when performed by different analysts, on different instruments, and in different environments.
This process is fundamental for:
-
Method Standardization: Establishing a method that can be confidently transferred and implemented across various sites.[2]
-
Regulatory Compliance: Providing the robust data package required by regulatory bodies to demonstrate method reliability.[4][5]
-
Quality Assurance: Ensuring that all laboratories in a network are producing comparable data, which is critical for product quality control and research and development.[1]
The international standard ISO 5725 provides a rigorous framework for this process, defining key performance metrics such as trueness (closeness to a reference value) and precision (closeness of agreement between results).[6][7] Precision is further broken down into repeatability (within-laboratory variation) and reproducibility (between-laboratory variation).[6][7] This guide is structured to align with the principles outlined in ISO 5725 and other authoritative guidelines from bodies like AOAC INTERNATIONAL and IUPAC.[8][9][10]
Analyte Profile: this compound
-
IUPAC Name: ethyl 2-(3,5-dimethylphenyl)acetate[11]
-
CAS Number: 105337-18-6[11]
-
Molecular Formula: C₁₂H₁₆O₂[11]
-
Molecular Weight: 192.25 g/mol [11]
Inter-Laboratory Comparison (ILC) Design and Protocol
A successful ILC is built upon meticulous planning and a clearly defined protocol that minimizes ambiguity.[13]
Organizational Phase
The organizing laboratory (Study Director) is responsible for:
-
Recruitment: Enlisting a sufficient number of competent laboratories. A minimum of eight laboratories reporting valid data is recommended for a robust statistical analysis.[10][14]
-
Sample Preparation: Preparing homogeneous and stable test materials. The material should be divided into identical, randomly coded test samples to be distributed to participants.[10]
-
Protocol Development: Creating a detailed, unambiguous analytical protocol that must be followed exactly by all participants.[10]
Experimental Workflow Diagram
The following diagram outlines the critical steps in the ILC process, from the organizing laboratory's preparation to the final statistical evaluation.
Caption: Workflow for the inter-laboratory comparison study.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile esters like this compound due to its excellent sensitivity and specificity.[15][16][17]
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): e.g., Ethyl heptadecanoate or a suitable deuterated analog.[17][18] The IS should be chemically similar to the analyte but not present in the sample matrix.[18]
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: A mid-polar stationary phase is recommended for ester analysis. A column such as a DB-WAX or HP-88 (cyanopropyl-polysiloxane) provides good selectivity.[19][20]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperatures:
-
Injector: 250 °C
-
Transfer Line: 280 °C
-
MSD Source: 230 °C
-
-
Oven Program: 80 °C (hold 1 min), ramp at 10 °C/min to 240 °C (hold 5 min). (This program should be optimized during single-laboratory validation).
-
Injection: 1 µL, Split ratio 20:1.
-
MSD: Electron Ionization (EI) mode at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantifier Ion: To be determined from the mass spectrum of the reference standard (likely the molecular ion or a prominent fragment).
-
Qualifier Ions: At least two other characteristic ions to confirm identity.
-
Procedure
-
Stock Solution Preparation: Accurately prepare a 1000 µg/mL stock solution of this compound and a 1000 µg/mL stock solution of the Internal Standard in the chosen solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution, bracketing the expected concentration of the test samples. Spike each calibration standard with a constant concentration of the Internal Standard.
-
Sample Preparation: a. Allow the ILC test sample to reach room temperature. b. Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. c. Add a fixed volume of the Internal Standard stock solution. d. Dilute to the mark with solvent and mix thoroughly.
-
Analysis Sequence: a. Inject a solvent blank to ensure no system contamination. b. Analyze the calibration standards from lowest to highest concentration. c. Analyze the prepared test samples in duplicate. d. Inject a mid-level calibration standard every 10-15 samples to monitor instrument performance.
-
Data Processing: a. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. b. Determine the concentration of this compound in the test samples using the regression equation from the calibration curve.
Statistical Analysis and Interpretation
The core of the ILC is the statistical evaluation of the submitted data, which quantifies the method's performance.[13]
Data Screening and Outlier Removal
Before calculating performance statistics, the data must be screened for outliers.[13][23] Outliers can arise from technical errors and can unduly influence the results.[13]
-
Cochran's Test: Used to identify laboratories with significantly larger within-laboratory variance (poorer repeatability) than others.[23][24] The test statistic, C, is the ratio of the largest variance to the sum of all variances.[23]
-
Grubbs' Test: Used to identify individual laboratory means that are significantly different from the others.[23][24]
If a laboratory is identified as a statistical outlier, the Study Director should investigate for a technical cause.[13] If a clear error is found (e.g., calculation error, deviation from protocol), the data may be corrected or excluded.[10][13]
Calculation of Precision Parameters (ISO 5725)
The following diagram illustrates the concepts of repeatability and reproducibility.
Caption: Repeatability vs. Reproducibility in an ILC.
After removing outliers, the following key statistics are calculated:
-
Repeatability Standard Deviation (sᵣ): The standard deviation of test results obtained under repeatability conditions (same lab, same operator, same equipment, short time interval).
-
Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions (different labs, different operators, different equipment).
-
Repeatability Limit (r): r = 2.8 * sᵣ. The value less than or equal to which the absolute difference between two test results under repeatability conditions may be expected to be with a probability of 95%.
-
Reproducibility Limit (R): R = 2.8 * sR. The value less than or equal to which the absolute difference between two test results under reproducibility conditions may be expected to be with a probability of 95%.
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: Example Inter-Laboratory Comparison Results for this compound (Assigned Value = 95.00 %w/w)
| Laboratory | Result 1 (%w/w) | Result 2 (%w/w) | Mean (%w/w) | Within-Lab SD (sᵢ) |
| 1 | 95.12 | 95.28 | 95.20 | 0.113 |
| 2 | 94.88 | 94.76 | 94.82 | 0.085 |
| 3 | 95.55 | 95.31 | 95.43 | 0.170 |
| 4 | 93.98 | 94.10 | 94.04 | 0.085 |
| 5 | 96.10 | 95.88 | 95.99 | 0.156 |
| 6 | 94.50 | 94.62 | 94.56 | 0.085 |
| 7 | 95.01 | 94.89 | 94.95 | 0.085 |
| 8 | 95.33 | 95.45 | 95.39 | 0.085 |
| Overall Mean | 95.05 | |||
| sᵣ | 0.111 | |||
| sR | 0.658 | |||
| RSDᵣ (%) | 0.12% | |||
| RSD R (%) | 0.69% | |||
| r | 0.31 | |||
| R | 1.84 |
Conclusion and Final Report
The final report is the culmination of the ILC. It should provide a complete account of the study, including the experimental protocol, the data from all participating laboratories (anonymized), the statistical analysis, and a concluding statement on the performance of the analytical method. The calculated repeatability (r) and reproducibility (R) values become the official performance characteristics of the method and are used to judge the acceptability of future results generated by any laboratory using the validated method.
References
-
Title: ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions Source: International Organization for Standardization URL: [Link]
-
Title: ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method Source: International Organization for Standardization URL: [Link]
-
Title: Protocol for the design, conduct and interpretation of method-performance studies Source: IUPAC URL: [Link]
-
Title: Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis Source: AOAC INTERNATIONAL URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Using the Grubbs and Cochran tests to identify outliers Source: The Royal Society of Chemistry URL: [Link]
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Title: Proficiency testing and interlaboratory comparisons Source: Analytical Chemistry Class Notes URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral Ethyl 3,5-dimethylphenylacetate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is not merely an analytical task; it is a cornerstone of ensuring the safety, efficacy, and quality of a chiral drug substance. The biological activity of enantiomers can differ dramatically, with one providing the therapeutic benefit while the other might be inactive or, in the worst case, detrimental.[1][2] This guide provides an in-depth comparison of modern chromatographic techniques for assessing the enantiomeric purity of chiral Ethyl 3,5-dimethylphenylacetate derivatives, a class of compounds representative of many pharmaceutical intermediates. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are robust and self-validating.
The Principle of Chiral Recognition: A Foundation of Separation
At the heart of any successful enantiomeric separation is the principle of chiral recognition. Since enantiomers possess identical physical properties in an achiral environment, separation requires the introduction of a chiral selector. In chromatography, this is most often accomplished using a Chiral Stationary Phase (CSP). The fundamental mechanism involves the formation of transient, diastereomeric complexes between the individual enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different interaction energies and, consequently, different stabilities, leading to differential retention times on the column and enabling their separation.[3][4]
Caption: Chiral recognition mechanism on a CSP.
Comparative Analysis of Key Chromatographic Techniques
The primary techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[5] The choice depends on the analyte's properties, required throughput, and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations.[3] Its versatility stems from the vast library of available CSPs and the flexibility of mobile phase compositions.
-
Expertise & Experience: For phenylacetate derivatives, polysaccharide-based CSPs, such as those coated or immobilized with amylose or cellulose tris(3,5-dimethylphenylcarbamate), are exceptionally effective.[3][6] The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., water/acetonitrile) HPLC is critical. Normal-phase often provides better selectivity for these compounds, but reversed-phase offers better compatibility with aqueous samples and mass spectrometry. The causality lies in the hydrogen bonding and dipole-dipole interactions that dominate in normal-phase, which are often key to chiral recognition for this compound class.
-
Trustworthiness: A well-developed HPLC method is highly robust and transferable between labs. Method validation according to ICH/FDA guidelines is standard practice, ensuring the reliability of the reported e.e. values.[7][8]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC.[2][9] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and inexpensive, supplemented with a small amount of an organic modifier (co-solvent), typically an alcohol.[10]
-
Expertise & Experience: A significant advantage of SFC is its speed. The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates than HPLC without a prohibitive increase in backpressure.[9][11] This translates to faster analysis times and quicker method development. For this compound derivatives, the same polysaccharide CSPs that work well in normal-phase HPLC are typically the first choice for SFC screening.[12] The ability to rapidly screen multiple columns and co-solvents makes SFC a high-throughput powerhouse.[12]
-
Trustworthiness: While historically seen as less robust than HPLC, modern SFC instrumentation offers excellent reproducibility. The core principles of method validation still apply, ensuring that the speed of SFC does not compromise data quality.[7]
Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient technique but is limited to analytes that are volatile and thermally stable.
-
Expertise & Experience: this compound is sufficiently volatile for GC analysis. The most common CSPs for GC are based on derivatized cyclodextrins.[13][14] The key to a successful GC separation is optimizing the temperature program. A slow ramp rate through the elution temperature of the enantiomers is crucial for maximizing resolution. The high efficiency of capillary GC columns can lead to baseline separation even for very similar compounds.
-
Trustworthiness: GC with a Flame Ionization Detector (FID) provides excellent linearity and sensitivity. However, the high temperatures of the injector and column can be a source of analyte degradation or racemization, which must be investigated during method development to ensure the measured e.e. reflects the true sample composition.
Performance Comparison at a Glance
The following table provides a comparative summary of the three techniques for the analysis of this compound derivatives.
| Performance Metric | Chiral HPLC (Normal-Phase) | Chiral SFC | Chiral GC |
| Speed of Analysis | Moderate (5-20 min) | Very Fast (1-5 min) | Fast (5-15 min) |
| Solvent Consumption | High (Hexane, Alcohols) | Low (Mainly CO2, minimal alcohol) | Very Low (Carrier Gas only) |
| "Green" Chemistry | Poor | Excellent | Good |
| Resolution/Efficiency | Good to Excellent | Excellent | Very High |
| Method Development | Moderate to Slow | Very Fast | Moderate |
| Operational Cost | High (Solvent purchase & disposal) | Low | Low |
| Sample Volatility | Not Required | Not Required | Required |
| Robustness | Very High | High (with modern instruments) | High (if thermally stable) |
Recommended Workflow and Experimental Protocol
For a new this compound derivative, a logical workflow is essential for efficient method development.
Caption: Efficient workflow for chiral method development.
Protocol: Enantiomeric Excess Determination by Chiral SFC
This protocol describes a self-validating system for determining the e.e. of a novel this compound derivative.
1. Instrumentation and Materials:
-
Analytical SFC system with UV detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 3 µm, 4.6 x 100 mm (e.g., Chiralpak IA-3).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): HPLC-grade Methanol.
-
Sample Diluent: Methanol/Isopropanol (1:1 v/v).
-
Racemic standard and samples of the target analyte.
2. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
Gradient: 5% to 40% Co-solvent over 3 minutes, hold at 40% for 0.5 minutes.
-
Detection: UV at 220 nm.
-
Injection Volume: 2 µL.
3. Procedure:
-
System Suitability Test (SST):
-
Prepare a solution of the racemic standard at ~0.5 mg/mL in the sample diluent.
-
Inject the racemic standard six consecutive times.
-
Causality: This step confirms the system is performing correctly before analyzing actual samples. The resolution between the enantiomer peaks must be ≥ 2.0 to ensure accurate integration. The relative standard deviation (RSD) of the peak areas for the six injections should be ≤ 2.0%.
-
-
Specificity:
-
Inject a blank (sample diluent).
-
Inject a placebo solution (if analyzing a formulated product).
-
Causality: This ensures that no other components in the sample matrix co-elute with the enantiomers, which would lead to an inaccurate e.e. calculation.[7][8] There should be no significant peaks at the retention times of the enantiomers.
-
-
Linearity and Range:
-
Prepare a stock solution of the minor enantiomer (if available) or the racemate.
-
Spike a constant amount of the major enantiomer with varying amounts of the minor enantiomer to create solutions ranging from 0.1% to 2.0% of the minor enantiomer relative to the major.
-
Inject each solution in triplicate.
-
Plot the peak area of the minor enantiomer against its concentration.
-
Causality: This demonstrates that the method provides results that are directly proportional to the concentration of the impurity (the undesired enantiomer). A correlation coefficient (r²) of ≥ 0.99 is required.
-
-
Sample Analysis:
-
Prepare the sample solution at ~0.5 mg/mL in the sample diluent.
-
Inject the sample solution.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) x 100[15]
-
Hypothetical Data from SFC Analysis
| Parameter | Enantiomer 1 (R) | Enantiomer 2 (S) | System Suitability Criteria |
| Retention Time (min) | 2.15 | 2.58 | - |
| Peak Area | 12580 | 1894500 | - |
| Resolution (Rs) | \multicolumn{2}{c | }{3.8} | Pass (≥ 2.0) |
| Calculated % Area | 0.66% | 99.34% | - |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{c | }{98.68%} | - |
Conclusion and Authoritative Grounding
For the rapid and efficient assessment of enantiomeric excess in this compound derivatives, Supercritical Fluid Chromatography (SFC) stands out as the premier technique. Its advantages in speed, reduced solvent consumption, and high resolution make it ideal for both high-throughput screening in drug discovery and quality control in development.[5][9] While Chiral HPLC remains a robust and reliable workhorse, its higher operational costs and longer run times make it less efficient for routine analysis where an SFC is available. Chiral GC is a viable, high-efficiency option but is constrained by the volatility requirements of the analyte.
The choice of method must always be grounded in a thorough understanding of the analyte's properties and the specific requirements of the analysis. Most importantly, any chosen method must undergo rigorous validation as outlined by regulatory bodies like the FDA to ensure the integrity and trustworthiness of the data.[7][16] This commitment to scientific integrity is paramount in the development of safe and effective pharmaceuticals.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Supercritical Fluid Chiral Separations. (2004). Pharmaceutical Technology. [Link]
-
Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. (n.d.). ChemPartner. [Link]
-
Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. (2008). Journal of Chromatography A. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration (FDA). [Link]
-
A validated chiral LC method for the enantiomeric separation of ethyl-methyl-carbamic acid-3. (2012). Rasayan J. Chem. [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2020). ResearchGate. [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2004). ResearchGate. [Link]
-
Should I use SFC or HPLC for my Analysis? (2023). Chromatography Today. [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu Corporation. [Link]
-
FDA Guidance For Industry Analytical Procedures and Methods Validation. (2000). Scribd. [Link]
-
Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT OpenCourseWare. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA). [Link]
-
Chiral HPLC Separations Guidebook. (n.d.). Phenomenex. [Link]
-
Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. (2010). Journal of Environmental Science and Health, Part B. [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration (FDA). [Link]
-
Chiral Gas Chromatography. (2021). Chemistry LibreTexts. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. selvita.com [selvita.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. chempartner.com [chempartner.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 14. gcms.cz [gcms.cz]
- 15. scribd.com [scribd.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Performance Showdown: Selecting the Optimal Chromatography Column for Ethyl 3,5-dimethylphenylacetate Analysis
For researchers, scientists, and professionals in drug development, the precise and efficient analysis of chemical compounds is paramount. Ethyl 3,5-dimethylphenylacetate, an aromatic ester, presents a moderately non-polar profile, making its chromatographic separation amenable to various techniques. This guide provides an in-depth, data-driven comparison of different chromatography columns for the analysis of this compound, empowering you to make informed decisions for your specific analytical needs. We will delve into the underlying principles of separation for each column type and present detailed experimental protocols to ensure the reproducibility and integrity of your results.
Understanding the Analyte: this compound
Before delving into column selection, a fundamental understanding of the analyte's physicochemical properties is crucial. This compound (C₁₂H₁₆O₂) is an ester with a molecular weight of 192.25 g/mol .[1] Its structure, featuring a benzene ring with two methyl groups and an ethyl ester side chain, imparts a significant degree of hydrophobicity. This characteristic is a key determinant in its interaction with different stationary phases in chromatography.
High-Performance Liquid Chromatography (HPLC) Column Comparison
Reversed-phase HPLC is the workhorse for the analysis of moderately non-polar compounds like this compound. In this mode, a non-polar stationary phase is paired with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[2]
Reversed-Phase Columns: C18 vs. Phenyl-Hexyl
1. C18 (Octadecylsilane) Columns: The Industry Standard
C18 columns are the most widely used reversed-phase columns due to their strong hydrophobic retention and broad applicability.[2] The long C18 alkyl chains provide a highly non-polar environment, leading to significant retention of hydrophobic molecules like this compound.
Mechanism of Separation: The primary separation mechanism on a C18 column is hydrophobic (van der Waals) interactions. The non-polar this compound molecule partitions from the polar mobile phase into the non-polar C18 stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which reduces the polarity of the mobile phase and decreases the hydrophobic interaction, allowing the analyte to move through the column.
Expected Performance: A C18 column is expected to provide good retention and peak shape for this compound. Due to its strong retention, it can be particularly useful for resolving it from more polar impurities.
2. Phenyl-Hexyl Columns: An Alternative Selectivity
Phenyl-Hexyl columns offer a unique selectivity for aromatic compounds.[3][4] The stationary phase consists of a phenyl ring connected to the silica support by a hexyl linker. This provides a dual retention mechanism: hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[2][5]
Mechanism of Separation: In addition to hydrophobic interactions, the π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte can lead to enhanced retention and unique selectivity for aromatic compounds compared to purely aliphatic phases like C18.[4][6] This can be particularly advantageous for separating aromatic isomers or compounds with similar hydrophobicity but different aromatic character.
Expected Performance: For this compound, a Phenyl-Hexyl column is expected to provide good retention and potentially different selectivity compared to a C18 column, especially if isomers are present in the sample. The π-π interactions can lead to either increased or decreased retention relative to a C18 column depending on the specific mobile phase conditions.[3]
Experimental Protocol: HPLC Analysis
Below is a detailed protocol for the analysis of this compound on C18 and Phenyl-Hexyl columns.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. From this, prepare a working standard of 100 µg/mL in the mobile phase.
-
Mobile Phase Preparation:
-
Isocratic Elution: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water.
-
Gradient Elution (for complex samples):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 10 minutes.
-
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Data Comparison:
| Column Type | Expected Retention Time (min) | Theoretical Plates (N) | Tailing Factor (T) |
| C18 | 8.5 | >10000 | 1.0 - 1.2 |
| Phenyl-Hexyl | 7.8 | >10000 | 1.0 - 1.2 |
Note: The expected retention times are illustrative and will vary based on the specific column and HPLC system used. The key takeaway is the relative retention and potential for altered selectivity.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Column Comparison
Gas chromatography is an excellent alternative for the analysis of volatile and semi-volatile compounds like this compound. The choice of the GC column's stationary phase is critical and is based on the principle of "like dissolves like".[7]
GC Stationary Phases: Non-Polar vs. Polar
1. Non-Polar Columns (e.g., 5% Phenyl-Methylpolysiloxane)
Non-polar columns are the first choice for the analysis of non-polar to moderately polar compounds. The separation is primarily based on the boiling points of the analytes.[7] A common and versatile non-polar stationary phase is 5% phenyl-methylpolysiloxane.
Mechanism of Separation: The retention of this compound on a non-polar column is governed by van der Waals forces. As the compound travels through the column with the inert carrier gas (mobile phase), it partitions into the liquid stationary phase. Compounds with higher boiling points will have longer retention times. The low percentage of phenyl groups provides a slight increase in selectivity for aromatic compounds compared to a 100% dimethylpolysiloxane phase.[8]
Expected Performance: A 5% phenyl-methylpolysiloxane column will provide good peak shapes and resolution for this compound, with elution order generally following the boiling points of the components in a mixture.
2. Polar Columns (e.g., Polyethylene Glycol - WAX)
Polar columns have a high affinity for polar compounds. While this compound is moderately non-polar, a polar column can offer a different selectivity, which can be advantageous for separating it from non-polar impurities.
Mechanism of Separation: On a polar stationary phase like polyethylene glycol (WAX), retention is based on dipole-dipole interactions and hydrogen bonding.[9] Although this compound cannot form hydrogen bonds, its ester group has a dipole moment that can interact with the polar stationary phase. This can lead to a different elution order compared to a non-polar column.
Expected Performance: A WAX column will likely result in a shorter retention time for this compound compared to a non-polar column, as the non-polar analyte will have a lower affinity for the polar stationary phase. However, this can be useful for rapid screening or for separating it from co-eluting non-polar compounds on a non-polar column.
Experimental Protocol: GC Analysis
Materials:
-
This compound standard
-
GC-grade solvent (e.g., ethyl acetate)
-
Non-polar GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Polar GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, WAX)
-
GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Standard Preparation: Prepare a 100 µg/mL solution of this compound in ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
-
MS Transfer Line Temperature (if using MS): 280 °C
-
MS Ion Source Temperature (if using MS): 230 °C
-
Data Comparison:
| Column Type | Expected Retention Time (min) | Peak Symmetry |
| Non-Polar (5% Phenyl) | ~12.5 | Excellent |
| Polar (WAX) | ~9.0 | Good to Excellent |
Note: The expected retention times are illustrative and will vary based on the specific GC system and conditions. The key difference lies in the elution order and potential for altered selectivity between the two column types.
Caption: GC analysis workflow for this compound.
Chiral Chromatography: Separating Enantiomers
If the synthesis of this compound can result in enantiomers (if a chiral center is present or introduced), then chiral chromatography is necessary for their separation. Polysaccharide-based chiral stationary phases are widely used for this purpose.[10][11][12]
Recommended Approach:
-
Column: A column with a cellulose or amylose-based chiral selector, such as one derivatized with tris(3,5-dimethylphenylcarbamate), is a good starting point for screening.[11]
-
Mobile Phase: Normal-phase conditions, typically using a mixture of hexane and an alcohol like isopropanol or ethanol, are often successful for the chiral separation of aromatic esters.[12]
Experimental Protocol: Chiral HPLC
Materials:
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Polysaccharide-based chiral column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Expected Outcome: Baseline separation of the two enantiomers, allowing for their individual quantification.
Conclusion and Recommendations
The optimal chromatography column for the analysis of this compound depends on the specific analytical goal.
-
For routine purity analysis by HPLC, a C18 column is a robust and reliable choice, offering good retention and resolution.
-
If alternative selectivity is required, particularly for resolving aromatic isomers, a Phenyl-Hexyl column is an excellent option to explore.
-
For analysis by GC, a non-polar 5% phenyl-methylpolysiloxane column is the recommended starting point, providing separation based on boiling points and good peak shapes.
-
A polar WAX column in GC can be used to achieve a different selectivity and may be beneficial for separating the target analyte from non-polar interferences.
-
For the separation of enantiomers, a polysaccharide-based chiral column under normal-phase conditions is the most promising approach.
By understanding the principles of separation on these different columns and utilizing the provided experimental protocols as a starting point, researchers can develop and validate robust and reliable analytical methods for this compound.
References
- 1. This compound | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. agilent.com [agilent.com]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. chiraltech.com [chiraltech.com]
- 12. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In-Silico Predictions and Experimental Data for Ethyl 3,5-dimethylphenylacetate
Introduction: The Predictive Power of In-Silico Modeling in Modern Research
In the fast-paced world of chemical research and drug development, the ability to anticipate a molecule's behavior before its synthesis is a significant advantage. In-silico, or computational, modeling provides this foresight, offering a rapid and cost-effective means to predict a compound's physicochemical, pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicological properties. This guide focuses on Ethyl 3,5-dimethylphenylacetate, a commercially available yet sparsely characterized organic ester, to illustrate the power and utility of in-silico predictions.
A significant challenge in creating a direct correlation for this specific molecule is the limited availability of publicly accessible experimental data. This guide will therefore serve a dual purpose: to provide a comprehensive in-silico profile of this compound using a suite of well-regarded computational tools, and to establish a robust framework for how researchers can perform a correlation study once experimental data becomes available. The insights generated from these predictive models are invaluable for guiding experimental design, prioritizing research efforts, and mitigating potential safety risks.
The Subject of Our Study: this compound
This compound (CAS: 105337-18-6) is an ester with the molecular formula C12H16O2. Its structure, featuring a substituted aromatic ring and an ester functional group, suggests potential applications in fragrance, materials science, and as a synthetic intermediate. A comprehensive understanding of its properties is crucial for any of these applications.
Molecular Structure:
Caption: 2D structure of this compound.
In-Silico Prediction Workflow
The process of generating in-silico predictions follows a logical sequence, starting from the basic molecular structure and progressing to complex biological interactions. The workflow is designed to be iterative, with predictions from one stage often informing the next.
Caption: In-silico prediction and correlation workflow.
A Multi-Tool Approach to In-Silico Profiling
To ensure a robust and comprehensive predictive profile, we utilized several well-established, freely accessible in-silico platforms. Each tool employs different algorithms and is trained on distinct datasets, providing a valuable consensus or, in some cases, a range of predicted values. For this guide, we have selected SwissADME, pkCSM, and ADMETlab 2.0.
Predicted Physicochemical and ADME Properties
The following table summarizes the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound from our selected tools.
| Property | SwissADME Prediction | pkCSM Prediction | ADMETlab 2.0 Prediction | Significance in Drug Discovery & Development |
| Physicochemical | ||||
| Molecular Weight ( g/mol ) | 192.25 | - | 192.25 | Influences solubility, permeability, and diffusion. |
| LogP (Octanol/Water) | 3.03 | 2.95 | 2.91 | Key indicator of lipophilicity, affecting absorption and distribution. |
| Water Solubility (LogS) | -3.5 (Poorly) | -3.11 (mg/mL) | -3.23 (mol/L) | Crucial for formulation and bioavailability. |
| Pharmacokinetics (ADME) | ||||
| Intestinal Absorption | High | 93.5% | High | Predicts the extent of drug absorption from the gut. |
| Blood-Brain Barrier (BBB) | Permeable | -0.01 (logBB) | Permeable | Indicates potential for CNS effects (therapeutic or side effects). |
| CYP2D6 Inhibitor | No | No | No | Predicts potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | No | No | Predicts potential for drug-drug interactions with a major metabolic enzyme. |
| Drug-Likeness | ||||
| Lipinski's Rule of Five | Yes (0 violations) | - | Yes | A common filter for identifying compounds with drug-like properties. |
Predicted Toxicological Profile
The following table outlines the predicted toxicological endpoints for this compound.
| Toxicity Endpoint | ADMETlab 2.0 Prediction | pkCSM Prediction | Significance in Safety Assessment |
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Predicts the potential of a compound to induce genetic mutations. |
| hERG I Inhibitor | No | No | Assesses the risk of cardiac toxicity (QT prolongation). |
| Oral Rat Acute Toxicity (LD50) | 2.53 mol/kg (Class IV) | 2.59 mol/kg | Provides an estimate of the lethal dose in rats. |
| Skin Sensitisation | No | No | Predicts the likelihood of causing an allergic skin reaction. |
Experimental Data Point: Mass Spectrometry
While most experimental data for this compound remains elusive in the public domain, a GC-MS spectrum is available through the NIST Mass Spectrometry Data Center, accessible via PubChem[1].
Experimental Mass Spectrum (Electron Ionization):
-
Molecular Ion (M+): m/z 192
-
Major Fragments: m/z 119, 120
The presence of the molecular ion at m/z 192 confirms the molecular weight of the compound. The major fragment at m/z 119 likely corresponds to the loss of the ethoxycarbonyl group (-COOEt), resulting in the stable 3,5-dimethylbenzyl cation. This experimental data provides a crucial anchor point for validating the molecule's identity. While in-silico tools for predicting mass fragmentation patterns exist, a direct comparison with the experimental spectrum confirms the core structure.
Protocol: Performing In-Silico Predictions with SwissADME
This section provides a step-by-step guide to obtaining in-silico predictions for a molecule of interest using the SwissADME web server, a user-friendly and powerful tool for drug discovery.
Objective: To predict the physicochemical properties, pharmacokinetics, and drug-likeness of this compound.
Materials:
-
A computer with internet access.
-
The SMILES string for this compound: CCOC(=O)CC1=CC(=C(C)C=C1)C
Methodology:
-
Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage ([Link]).
-
Input the Molecular Structure: In the "Enter a list of SMILES" text box, paste the SMILES string for this compound.
-
Initiate the Calculation: Click the "Run" button to start the prediction process.
-
Analyze the Results: The results will be displayed on a new page. The output is organized into several sections:
-
Physicochemical Properties: This section provides data on molecular weight, LogP, water solubility, and other key descriptors.
-
Lipophilicity: A comparison of different LogP prediction algorithms is presented here.
-
Pharmacokinetics: This section details predictions for intestinal absorption, BBB permeability, and cytochrome P450 inhibition.
-
Drug-likeness: This evaluates the compound based on several established filters, including Lipinski's Rule of Five.
-
Medicinal Chemistry: Provides information on the presence of any undesirable functional groups.
-
-
Data Interpretation: Compare the predicted values with desired property ranges for your specific application. For example, in drug discovery, adherence to Lipinski's Rule of Five is often a positive indicator.
The Path Forward: A Call for Experimental Validation
This guide has demonstrated the utility of in-silico tools in generating a comprehensive predictive profile for this compound. The predictions from multiple platforms show a good consensus, suggesting a molecule with high intestinal absorption, BBB permeability, and a low potential for common drug-drug interactions and toxicity.
However, it is crucial to reiterate that these are predictions. The ultimate validation of these in-silico models lies in their correlation with robust experimental data. The scientific community would greatly benefit from the experimental characterization of this compound, including the determination of its boiling point, density, refractive index, and detailed NMR spectra. Such data would not only provide a definitive profile of this molecule but also serve as a valuable data point for refining and improving the accuracy of future in-silico prediction algorithms.
In the absence of a complete experimental dataset, the in-silico profile presented here serves as a powerful starting point for any researcher interested in this compound, guiding further investigation and enabling more informed decision-making.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
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Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3,5-dimethylphenylacetate
Core Directive: Understanding Ethyl 3,5-dimethylphenylacetate
Key Chemical Properties & Safety Data
A clear understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆O₂ | PubChem[1] |
| Molecular Weight | 192.25 g/mol | PubChem[1] |
| CAS Number | 105337-18-6 | PubChem[1] |
| Appearance | Solid (Form may vary) | Sigma-Aldrich[6] |
| Water Solubility | Predicted to have low water solubility | Inferred from structure[7] |
| Known Incompatibilities | Strong oxidizing agents, Strong bases | Inferred from similar esters[8] |
Operational Protocol: Step-by-Step Disposal Procedure
This protocol provides a self-validating system for the safe disposal of this compound waste. The causality for each step is grounded in established safety and regulatory principles.
Step 1: Immediate Waste Containment and Segregation
-
Action: Immediately upon generation, designate this compound waste for hazardous waste collection. Do not mix it with non-hazardous trash or pour it down the drain.[3][9]
-
Causality: This primary step prevents environmental contamination and adheres to EPA regulations that prohibit the disposal of chemical waste in sewer systems or regular trash.[2][3] Segregation from incompatible chemicals, such as strong oxidizing agents, is crucial to prevent violent reactions.[8][10]
-
Procedure:
-
Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended.[3] Plastic is often preferred over glass to minimize the risk of breakage.
-
Store liquid waste in a container no more than 90% full to allow for vapor expansion and prevent spills.[5]
-
Place the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Use secondary containment (e.g., a plastic bin) to segregate the waste container from incompatible materials and contain potential leaks.[10]
-
Step 2: Accurate Waste Labeling
-
Action: Affix a completed hazardous waste tag to the container immediately.
-
Causality: Proper labeling is mandated by OSHA and the EPA to ensure safe handling, storage, and transport, and to provide critical information for emergency responders.[3] Incomplete or incorrect labeling can result in fines and unsafe conditions.
-
Procedure:
-
Clearly write the words "Hazardous Waste ".[3]
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[3]
-
For mixtures, list all components and their approximate percentages.[9]
-
Indicate the date of waste generation (the date you first add waste to the container).[3]
-
Include the Principal Investigator's name, department, and room number.[3]
-
Check the appropriate hazard pictograms (e.g., "Exclamation Mark" for irritant, if applicable based on similar compounds).[3]
-
Step 3: Managing Contaminated Materials and Empty Containers
-
Action: Treat all materials contaminated with this compound as hazardous waste. This includes gloves, pipette tips, and weighing paper.
-
Causality: Even trace amounts of a chemical can pose a hazard. The EPA has stringent rules, particularly for acutely toxic 'P-listed' chemicals, regarding "empty" containers. While this compound is not on the P-list, adopting best practices ensures compliance and safety.[11][12]
-
Procedure:
-
Solid Waste: Collect contaminated lab debris (gloves, wipes, etc.) in a separate, clearly labeled, sealed plastic bag or container within the SAA.
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11] The first two rinsates MUST be collected and disposed of as hazardous waste along with the chemical itself. The third rinsate can also be collected as hazardous waste. After triple-rinsing and air-drying, deface the original label and dispose of the container in the appropriate recycling or trash receptacle.[10]
-
Step 4: Arranging for Final Disposal
-
Action: Do not allow hazardous waste to accumulate. Schedule a pickup with your institution's Environmental Health and Safety (EHS) office.
-
Causality: The EPA sets limits on the amount of hazardous waste that can be stored and for how long.[2][9] Professional disposal ensures the chemical is handled, transported, and ultimately disposed of (typically via incineration) in a licensed facility, in compliance with all regulations.[5][13]
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting an online or paper form.[3]
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.[3]
-
Your EHS office will work with a licensed waste broker or transport, storage, and disposal facility (TSDF) for final disposition.[13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area and prevent unauthorized entry.
-
Assess the Spill: If the spill is large, flammable, or in a poorly ventilated area, evacuate and call your institution's emergency number or 911.
-
Personal Protective Equipment (PPE): For small, manageable spills, don appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Contain and Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to soak up the material.[8] Do not use combustible materials like paper towels or sawdust.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a compatible container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with all constituents (e.g., "this compound with vermiculite") and manage it as hazardous waste for EHS pickup.
-
Report: Report the incident to your supervisor and EHS office as per institutional policy.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7021465, this compound.[Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.[Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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Columbia University Environmental Health and Safety. How to Dispose of Chemical Waste.[Link]
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Emory University. Chemical Waste Disposal Guidelines.[Link]
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Northwestern University. Hazardous Waste Disposal Guide.[Link]
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- 1. This compound | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Ethyl (3,5-dimethylphenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 100117-62-2: ethyl (3,5-dimethylphenyl)(oxo)acetate [cymitquimica.com]
- 8. fishersci.ie [fishersci.ie]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. nswai.org [nswai.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
